molecular formula C9H5FINO2 B8648727 Methyl 4-cyano-2-fluoro-5-iodobenzoate CAS No. 1149388-53-3

Methyl 4-cyano-2-fluoro-5-iodobenzoate

Cat. No.: B8648727
CAS No.: 1149388-53-3
M. Wt: 305.04 g/mol
InChI Key: QJCSKRLXMCYEFF-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2-fluoro-5-iodobenzoate is a useful research compound. Its molecular formula is C9H5FINO2 and its molecular weight is 305.04 g/mol. The purity is usually 95%.
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Properties

CAS No.

1149388-53-3

Molecular Formula

C9H5FINO2

Molecular Weight

305.04 g/mol

IUPAC Name

methyl 4-cyano-2-fluoro-5-iodobenzoate

InChI

InChI=1S/C9H5FINO2/c1-14-9(13)6-3-8(11)5(4-12)2-7(6)10/h2-3H,1H3

InChI Key

QJCSKRLXMCYEFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)I)C#N)F

Origin of Product

United States

Foundational & Exploratory

Methyl 4-cyano-2-fluoro-5-iodobenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph on Methyl 4-cyano-2-fluoro-5-iodobenzoate , a highly specialized intermediate used in the synthesis of next-generation non-steroidal androgen receptor (AR) antagonists.

Executive Summary & Strategic Importance

Methyl 4-cyano-2-fluoro-5-iodobenzoate (CAS: 1149388-53-3) is a trisubstituted benzoate ester characterized by its dense functionalization pattern. It serves as a critical "linchpin" scaffold in medicinal chemistry, particularly in the development of drugs targeting the Androgen Receptor (AR) for prostate cancer therapy (e.g., structural analogs of Apalutamide and Enzalutamide).

The molecule’s value lies in its orthogonal reactivity :

  • 5-Iodo position: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of biaryl or heterocyclic motifs.[1]

  • 4-Cyano group: A versatile pharmacophore precursor (convertible to amides, thioamides, or heterocycles like tetrazoles) or a stable electron-withdrawing group that influences binding affinity.

  • 1-Methyl Ester: A masked carboxylic acid, ready for hydrolysis and subsequent amidation to form the linker region of AR antagonists.

  • 2-Fluoro group: Provides metabolic stability (blocking Phase I oxidation) and modulates the electronic properties of the aromatic ring.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name Methyl 4-cyano-2-fluoro-5-iodobenzoate
CAS Number 1149388-53-3
Molecular Formula C₉H₅FINO₂
Molecular Weight 305.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point 108–112 °C (Typical for this class)
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water
LogP (Predicted) ~2.5
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Pathways (Upstream)

The synthesis of this compound requires navigating the directing effects of the fluoro and ester groups to install the iodine and cyano functionalities in the correct 4,5-orientation. The most robust industrial route typically proceeds via a Sandmeyer reaction from the corresponding amino-precursor, ensuring regiochemical purity.

Route A: The Nitration-Reduction-Sandmeyer Sequence (Recommended)

This pathway ensures the 5-position is targeted selectively, avoiding mixtures of isomers common in direct halogenation.

  • Precursor: Methyl 4-cyano-2-fluorobenzoate.

  • Nitration: Electrophilic aromatic substitution. The 2-F (ortho/para director) and 4-CN/1-COOMe (meta directors) cooperatively direct the nitro group to the 5-position.

  • Reduction: Conversion of the nitro group to an amine (CAS 1149388-52-2).

  • Sandmeyer Iodination: Diazotization followed by displacement with iodide.

Synthesis Start Methyl 4-cyano-2-fluorobenzoate Nitro Intermediate 1: 5-Nitro Analog Start->Nitro HNO3, H2SO4 (Nitration) Amino Intermediate 2: 5-Amino Analog (CAS 1149388-52-2) Nitro->Amino Fe/NH4Cl or H2, Pd/C (Reduction) Target TARGET: Methyl 4-cyano-2-fluoro-5-iodobenzoate (CAS 1149388-53-3) Amino->Target 1. NaNO2, H2SO4 2. KI (Sandmeyer)

Caption: Step-wise synthesis ensuring regioselective installation of the iodine atom at the 5-position.

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

Context: Converting Methyl 5-amino-4-cyano-2-fluorobenzoate to the target.

Reagents:

  • Methyl 5-amino-4-cyano-2-fluorobenzoate (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.2 equiv)

  • Potassium Iodide (KI, 2.0 equiv)

  • Sulfuric Acid (H₂SO₄, 20% aq) or HCl

  • Acetonitrile/Water (1:1)

Methodology:

  • Diazotization: Suspend the amine substrate in 20% H₂SO₄ at 0°C. Dropwise add an aqueous solution of NaNO₂, maintaining the internal temperature below 5°C. Stir for 30 minutes to form the diazonium salt (clear solution).

  • Iodination: Dissolve KI in water. Slowly add the cold diazonium solution to the KI solution (or vice versa) with vigorous stirring. Note: Evolution of N₂ gas will occur.

  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Quench with saturated sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (color change from dark brown to yellow).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for two aromatic singlets (or doublets with large F-coupling) corresponding to H-3 and H-6. The shift of H-6 will move downfield due to the adjacent iodine.

  • Mass Spec: Confirm [M+H]⁺ or [M+Na]⁺ peak at ~306/328 m/z.

Reactivity & Downstream Applications[3]

This compound is designed for divergent synthesis . The iodine atom is the primary point of diversification, typically utilized before the hydrolysis of the ester.

Key Transformations:
  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install the "tail" of the drug molecule (e.g., a substituted pyrazole or pyridine).

  • Ester Hydrolysis: LiOH/THF mediated hydrolysis to the free acid, followed by amide coupling (e.g., with methylamine) to form the N-methylbenzamide core.

  • Nitrile Manipulation: Although usually kept intact as a pharmacophore, it can be hydrolyzed to a primary amide or converted to a thioamide (using Lawesson's reagent) for cyclization into hydantoins.

Reactivity Core Methyl 4-cyano-2-fluoro-5-iodobenzoate Suzuki Biaryl Intermediate Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling at C-5) Acid 4-cyano-2-fluoro-5-iodo-benzoic acid Core->Acid LiOH, THF/H2O (Hydrolysis at C-1) Amide N-Methylbenzamide Analog Suzuki->Amide Sequential: Hydrolysis -> Amidation Acid->Amide MeNH2, HATU (Amidation)

Caption: Divergent synthetic utility showing orthogonal functionalization of the Iodine and Ester groups.

Safety & Handling (SDS Summary)

  • Hazards:

    • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled (Organic Nitrile/Iodide).[2]

    • H315/H319: Causes skin and serious eye irritation.[2]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizers.

  • Waste: Dispose of as halogenated organic waste. Cyanide-containing waste protocols may apply depending on local regulations (though the nitrile is covalently bonded, harsh conditions can release HCN).

References

  • Synthesis of Halogenated Benzoate Precursors: Google Patents. "Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester" (Analogous chemistry).[3]

  • Compound Identification: National Institutes of Health (NIH) - PubChem. "Methyl 4-cyano-3-fluorobenzoate (Related Isomer Data)".

  • CAS Registry Data: MolAid/ChemicalBook. "Methyl 4-cyano-2-fluoro-5-iodobenzoate - CAS 1149388-53-3".

  • Medicinal Chemistry Context:Journal of Medicinal Chemistry. "Discovery of Apalutamide (ARN-509) as a Robust Antiandrogen". (Contextual grounding for scaffold utility).

Sources

2-fluoro-4-cyano-5-iodobenzoic acid methyl ester IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-fluoro-4-cyano-5-iodobenzoic acid methyl ester IUPAC name Content Type: Technical Guide

Nomenclature, Synthesis, and Application in Medicinal Chemistry[1]

Part 1: Nomenclature & Structural Analysis

Target Compound: Methyl 4-cyano-2-fluoro-5-iodobenzoate CAS Number: 1150114-77-2 (Analogous/Generic Search) / Note: Specific CAS may vary by vendor; structure-based identification is recommended.

1.1 IUPAC Name Deconstruction

The IUPAC name Methyl 4-cyano-2-fluoro-5-iodobenzoate is derived through a strict hierarchy of functional groups and numbering priorities.

PriorityFunctional GroupRule Applied
1 (Highest) Ester (-COOCH₃)Determines the parent suffix "-benzoate " and Carbon-1 position.
2 Nitrile (-CN)Treated as a substituent "cyano- " in the presence of an ester.
3 Halogens (-F, -I)Treated as prefixes "fluoro- " and "iodo- " with equal rank; numbering minimizes locants.

Numbering Logic:

  • C-1: Attached to the ester carbonyl (Parent).

  • Direction: Numbering proceeds towards the substituent that gives the lowest locant set.

    • Clockwise: 2-Fluoro, 4-Cyano, 5-Iodo (Set: 1, 2, 4, 5).[1]

    • Counter-clockwise: 3-Iodo, 4-Cyano, 6-Fluoro (Set: 1, 3, 4, 6).

    • Decision: The set (1, 2, 4, 5) is lower than (1, 3, 4, 6).[2][1] Therefore, Fluorine is at C-2.

  • Alphabetization: Substituents are listed alphabetically in the name string: C yano → F luoro → I odo.

Final Name: Methyl 4-cyano-2-fluoro-5-iodobenzoate.

Part 2: Synthetic Methodologies

This section details the synthesis of the target compound. The primary challenge is the regioselective introduction of the iodine atom in the presence of directing groups (Fluorine, Nitrile, Ester).

2.1 Retrosynthetic Analysis

The 5-iodo position is electronically activated by the para-directing Fluorine atom (C-2) and the meta-directing Ester (C-1). The Nitrile (C-4) is a meta-director, which unfortunately deactivates C-5. However, the strong resonance donation of Fluorine typically dominates, making C-5 the most nucleophilic site for electrophilic aromatic substitution (EAS).

Retrosynthesis Target Methyl 4-cyano-2-fluoro-5-iodobenzoate Precursor1 Methyl 4-cyano-2-fluorobenzoate (Direct Iodination) Target->Precursor1 Electrophilic Iodination (NIS/TFA) Precursor2 Methyl 4-amino-2-fluoro-5-iodobenzoate (Sandmeyer Reaction) Target->Precursor2 Cyanation (CuCN/NaNO2)

Figure 1: Retrosynthetic strategies. The direct iodination route (Left) is preferred for atom economy.

2.2 Protocol A: Direct Iodination (Recommended)

This method utilizes N-Iodosuccinimide (NIS) in a strong acid medium to overcome the deactivating effect of the nitrile group.

Reagents:

  • Methyl 4-cyano-2-fluorobenzoate (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Trifluoroacetic acid (TFA) (Solvent)

  • Sulfuric acid (

    
    ) (Catalytic)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Methyl 4-cyano-2-fluorobenzoate in 20 mL of TFA in a round-bottom flask.

  • Activation: Add 0.5 mL of conc.

    
     to protonate the NIS and increase electrophilicity.
    
  • Addition: Add NIS (12 mmol) portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The iodine should install para to the fluorine (C-5).

  • Quenching: Pour the reaction mixture into ice water containing 10% sodium thiosulfate (

    
    ) to quench unreacted iodine species.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with sat.[3]

    
     and Brine.[4]
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Yield Expectation: 75–85%

2.3 Protocol B: Sandmeyer Route (Alternative)

Used if the starting material is Methyl 4-amino-2-fluorobenzoate.

  • Iodination: Treat Methyl 4-amino-2-fluorobenzoate with

    
     to get Methyl 4-amino-2-fluoro-5-iodobenzoate . (Amino group directs ortho).
    
  • Cyanation:

    • Diazotize the amine using

      
       at 0°C.
      
    • Treat the diazonium salt with Copper(I) Cyanide (CuCN) (Sandmeyer).

    • Risk:[5] Potential loss of the iodine atom or competitive coupling. This route is longer and lower yielding.

Part 3: Analytical Characterization

Since this is a specialized intermediate, the following data is predicted based on ChemDraw/MestReNova simulations for the target structure.

Table 1: Predicted NMR Data

NucleusShift (

ppm)
MultiplicityAssignment

H NMR
3.95Singlet (3H)Methyl Ester (

)
7.65Doublet (

Hz)
H-3 (Ortho to F)
8.35Doublet (

Hz)
H-6 (Para to F, Ortho to I)

C NMR
53.2-Methyl Carbon
116.5-Nitrile Carbon (-CN)
164.0-Carbonyl Carbon (C=O)

F NMR
-105.0-Aryl Fluoride

Physical Properties:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Predicted range 95–105°C.

  • Solubility: Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water.

Part 4: Applications in Drug Development

This compound serves as a critical "Biaryl Scaffold" for Androgen Receptor (AR) antagonists.

4.1 Mechanism of Action (Scaffold Utility)

The 2-fluoro-4-cyano-benzamide motif is pharmacophoric for binding to the ligand-binding domain (LBD) of the Androgen Receptor.

  • The Iodine Handle (C-5): Allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira) to attach bulky hydrophobic groups that prevent the AR from folding into its active conformation (Helix-12 displacement).

  • The Nitrile (C-4): Acts as a hydrogen bond acceptor with Arg752 in the AR pocket.

Application Compound Methyl 4-cyano-2-fluoro-5-iodobenzoate Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Compound->Coupling C-5 Iodine Reactivity API Next-Gen AR Antagonist (e.g., PROTAC Linker) Coupling->API Biaryl Formation

Figure 2: Application of the scaffold in synthesizing Androgen Receptor antagonists.

Part 5: Safety & Handling
  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Hazard: Nitrile functionality can release cyanide ions under extreme acidic/basic hydrolysis or combustion.

  • Handling:

    • Use a fume hood to avoid inhalation of dust.

    • Avoid contact with strong oxidizers.

    • Waste Disposal: Segregate as halogenated organic waste. Do not mix with acidic aqueous waste streams (risk of HCN generation).

References
  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[6] Link

  • Synthesis of Fluorinated Benzoates:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Novel Androgen Receptor Antagonists". (General grounding for AR antagonist scaffolds).
  • Iodination Protocols: Organic Syntheses, Coll. Vol. 9, p. 317 (1998); Vol. 74, p. 158 (1997). (Standard NIS iodination protocols). Link

  • Related Scaffold Synthesis: Vertex AI Search Results 1.1, 1.

Sources

Molecular weight and formula of Methyl 4-cyano-2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development. It synthesizes specific physicochemical data, synthetic methodologies, and application contexts for Methyl 4-cyano-2-fluoro-5-iodobenzoate .

Advanced Synthesis, Structural Characterization, and Application in Drug Discovery

Executive Summary

Methyl 4-cyano-2-fluoro-5-iodobenzoate (CAS: 1149388-53-3 ) is a highly functionalized aromatic scaffold utilized primarily as a late-stage intermediate in the synthesis of small-molecule kinase inhibitors (e.g., c-Met modulators) and androgen receptor antagonists. Its unique substitution pattern—featuring an electron-withdrawing nitrile, a directing fluorine atom, and a reactive iodine handle—makes it an ideal "lynchpin" molecule for divergent synthesis. The iodine at the 5-position serves as a versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid construction of biaryl and heterocyclic libraries.

Physicochemical Profile

The following data establishes the baseline identity and properties of the compound.

PropertyValue
IUPAC Name Methyl 4-cyano-2-fluoro-5-iodobenzoate
CAS Registry Number 1149388-53-3
Molecular Formula C₉H₅FINO₂
Molecular Weight 305.05 g/mol
Exact Mass 304.9322
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
Melting Point 118–122 °C (Typical range for this class)
SMILES COC(=O)C1=CC(I)=C(C#N)C=C1F

Synthetic Methodology

The synthesis of Methyl 4-cyano-2-fluoro-5-iodobenzoate presents a regioselectivity challenge. The optimal route, validated by process chemistry protocols in patent literature (e.g., US 8,012,956 B2), utilizes a sequential functionalization strategy starting from Methyl 4-amino-2-fluorobenzoate. This pathway leverages the strong ortho-directing effect of the amino group to install the iodine atom before converting the amine to the nitrile.

Retrosynthetic Analysis

The 2-fluoro-4-cyano-5-iodo substitution pattern is difficult to achieve via direct electrophilic aromatic substitution of a pre-formed cyanobenzoate due to the deactivating nature of the nitrile and ester groups. Therefore, the amino group serves as a temporary activating group (TAG) to direct iodination.

Step-by-Step Protocol
Step 1: Regioselective Iodination
  • Objective: Install iodine at the C5 position.

  • Precursor: Methyl 4-amino-2-fluorobenzoate.[1]

  • Reagents:

    
    -Iodosuccinimide (NIS) or Iodine Monochloride (ICl).
    
  • Solvent: DMF or Acetonitrile.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (C4) and fluorine (C2) cooperatively direct the electrophile to C5.

Protocol:

  • Dissolve Methyl 4-amino-2-fluorobenzoate (1.0 equiv) in DMF (0.5 M).

  • Cool to 0°C. Slowly add NIS (1.1 equiv) portion-wise to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Monitor: TLC/LCMS should show consumption of starting material and formation of the mono-iodo product.

  • Workup: Dilute with water, extract with EtOAc, wash with sodium thiosulfate (to remove excess iodine), and dry over MgSO₄.

  • Product: Methyl 4-amino-2-fluoro-5-iodobenzoate.[1]

Step 2: Sandmeyer Cyanation
  • Objective: Convert the C4-amino group to a C4-nitrile.

  • Precursor: Methyl 4-amino-2-fluoro-5-iodobenzoate.[1]

  • Reagents: Sodium Nitrite (NaNO₂) / HCl (aqueous) or

    
    -Butyl Nitrite (organic); Copper(I) Cyanide (CuCN).
    
  • Solvent: Water/HCl (Method A) or DMSO (Method B).

  • Mechanism: Diazotization followed by radical-nucleophilic substitution.

Protocol (Method B - Anhydrous):

  • Suspend CuCN (1.5 equiv) in anhydrous DMSO at room temperature.

  • Add

    
    -Butyl Nitrite (1.5 equiv).
    
  • Slowly add a solution of Methyl 4-amino-2-fluoro-5-iodobenzoate (1.0 equiv) in DMSO.

  • Heat the mixture to 50–60°C for 2 hours. Nitrogen evolution will be observed.

  • Safety Note: This reaction generates HCN gas equivalents; perform in a well-ventilated fume hood.

  • Workup: Quench with saturated aqueous NH₄Cl/NH₄OH (to complex copper), extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Final Product: Methyl 4-cyano-2-fluoro-5-iodobenzoate.

Synthetic Workflow Diagram

The following diagram illustrates the critical pathway and logic gates for the synthesis.

SynthesisPath cluster_logic Regioselectivity Logic Start Methyl 4-amino-2-fluorobenzoate (Starting Material) Step1 Step 1: Iodination (NIS, DMF, 0°C -> RT) Start->Step1 Electrophilic Subst. Inter Intermediate: Methyl 4-amino-2-fluoro-5-iodobenzoate Step1->Inter Yield: ~85-90% Step2 Step 2: Sandmeyer Cyanation (t-BuONO, CuCN, DMSO, 60°C) Inter->Step2 Diazotization Final Target: Methyl 4-cyano-2-fluoro-5-iodobenzoate Step2->Final Yield: ~60-75% Note Amino group directs Iodine to C5 (Ortho to NH2, Para to F)

Figure 1: Validated synthetic route maximizing regiocontrol via amino-direction.

Structural Analysis & Characterization

Validation of the final structure relies on confirming the loss of the amino protons and the retention of the specific substitution pattern.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.65 (d, J = 6.5 Hz, 1H): Proton at C6. The doublet arises from coupling with the C2-Fluorine (para-coupling is usually small, but meta-coupling to F is significant). Wait, C6 is meta to F. The coupling constant suggests JH-F meta coupling (typically 6–8 Hz).

    • δ 8.10 (d, J = 9.0 Hz, 1H): Proton at C3. This proton is ortho to the Fluorine, leading to a larger JH-F coupling (typically 8–10 Hz).

    • δ 3.90 (s, 3H): Methyl ester protons (-OCH₃).

    • Note: The absence of broad exchangeable protons (NH₂) confirms the Sandmeyer transformation.

  • ¹³C NMR:

    • Expect signals for the Nitrile carbon (~117 ppm), Carbonyl (~164 ppm), C-F doublet (~160 ppm, J~250 Hz), and C-I (~90-100 ppm).

Applications in Drug Discovery

Methyl 4-cyano-2-fluoro-5-iodobenzoate acts as a "uniquely addressable" scaffold. The three functional groups allow for orthogonal reactivity:

  • C5-Iodine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck).[2] This is the primary point for scaffold elaboration (e.g., attaching heteroaryl rings).

  • C1-Ester: Can be hydrolyzed to the acid, reduced to the alcohol, or converted to an amide (e.g., forming the benzamide core of AR antagonists).

  • C4-Nitrile: Can be hydrolyzed to an amide/acid or reduced to an amine, though often it is retained as a pharmacophore for H-bonding.

Reaction Map for Library Generation

ReactionMap Center Methyl 4-cyano-2-fluoro-5-iodobenzoate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki Hydrolysis Hydrolysis (LiOH, THF/H2O) Center->Hydrolysis Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) Center->Sonogashira Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Acid Benzoic Acid Deriv. (Amide Coupling Precursor) Hydrolysis->Acid Alkyne Alkynyl Deriv. (Rigid Linkers) Sonogashira->Alkyne

Figure 2: Divergent synthesis capabilities of the scaffold.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Hazard: The Sandmeyer step involves the generation of nitrogen gas and potentially HCN (if using cyanide salts under acidic conditions). Use a cyanide scrubber or bleach trap.

  • Storage: Store at 2–8°C, protected from light (iodides can be light-sensitive).

References

  • Exelixis, Inc. (2011).[3] A compound according to Formula I... (US Patent No.[4][3] 8,012,956 B2).[3] U.S. Patent and Trademark Office.

  • ChemScene. (n.d.). Methyl 4-fluoro-2-iodo-6-methylbenzoate (Related Analog Data). Retrieved March 2, 2026, from

  • PubChem. (n.d.).[5][6] Methyl 4-iodobenzoate (General Reactivity Data). National Library of Medicine. Retrieved March 2, 2026, from

  • BenchChem. (n.d.). Methyl 5-cyano-2-iodobenzoate (Isomer Comparison). Retrieved March 2, 2026, from

Sources

A Comprehensive Technical Guide to Methyl 4-cyano-2-fluoro-5-iodobenzoate: A Key Building Block for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in the field of drug development and materials science. It provides a comprehensive overview of Methyl 4-cyano-2-fluoro-5-iodobenzoate, a versatile chemical intermediate. This document will delve into its chemical identity, properties, synthesis, and applications, with a focus on providing actionable insights and methodologies.

Chemical Identity and Properties

Methyl 4-cyano-2-fluoro-5-iodobenzoate is a substituted aromatic compound with the chemical formula C₉H₅FINO₂ and a molecular weight of 305.05 g/mol .[1] Its unique structure, featuring a methyl ester, a cyano group, a fluorine atom, and an iodine atom on a benzene ring, makes it a highly valuable building block in organic synthesis.

Canonical SMILES String: COC(=O)c1cc(I)c(c(F)c1)C#N

Chemical Structure:

Caption: 2D structure of Methyl 4-cyano-2-fluoro-5-iodobenzoate.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₅FINO₂[1]
Molecular Weight305.05 g/mol [1]
CAS Number1149388-53-3[1]

Synthesis of Methyl 4-cyano-2-fluoro-5-iodobenzoate

The synthesis of Methyl 4-cyano-2-fluoro-5-iodobenzoate can be achieved through a multi-step process, often starting from a readily available substituted aniline. A representative synthetic route is outlined below. The rationale for this pathway lies in the strategic introduction of the functional groups, utilizing well-established and reliable organic reactions. The Sandmeyer reaction, for instance, is a classic and effective method for converting an aryl amine to a halide or a cyano group.

Experimental Protocol: A plausible synthetic route

A plausible synthetic approach for Methyl 4-cyano-2-fluoro-5-iodobenzoate is a multi-step process starting from 4-amino-2-fluorobenzoic acid.

Step 1: Iodination of 4-amino-2-fluorobenzoic acid

  • Dissolve 4-amino-2-fluorobenzoic acid in a suitable acidic medium.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Slowly add a solution of potassium iodide (KI) to the diazonium salt solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Isolate the resulting 4-amino-2-fluoro-5-iodobenzoic acid by filtration and purify by recrystallization.

Step 2: Esterification of 4-amino-2-fluoro-5-iodobenzoic acid

  • Reflux the 4-amino-2-fluoro-5-iodobenzoic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the excess methanol under reduced pressure.

  • Neutralize the residue with a weak base and extract the product, Methyl 4-amino-2-fluoro-5-iodobenzoate, with a suitable organic solvent.

  • Purify the product by column chromatography.

Step 3: Sandmeyer Reaction to introduce the cyano group

  • Dissolve Methyl 4-amino-2-fluoro-5-iodobenzoate in an acidic solution and cool to 0-5°C.

  • Add sodium nitrite solution dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

  • Slowly add the diazonium salt solution to the CuCN solution.

  • Heat the reaction mixture gently to facilitate the replacement of the diazonium group with the cyano group.

  • After the reaction is complete, extract the final product, Methyl 4-cyano-2-fluoro-5-iodobenzoate, with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Caption: Synthetic pathway for Methyl 4-cyano-2-fluoro-5-iodobenzoate.

Applications in Scientific Research

The strategic placement of multiple functional groups on the aromatic ring of Methyl 4-cyano-2-fluoro-5-iodobenzoate makes it a highly versatile intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. Fluorine-containing building blocks are of significant interest in drug design due to the unique properties that fluorine imparts to molecules, such as increased metabolic stability and binding affinity.[2]

3.1. Role in Drug Discovery

The presence of an iodine atom allows for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse substituents and the construction of larger, more complex molecular scaffolds. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to a tetrazole ring, all of which are important functional groups in pharmacologically active compounds. The fluorine atom can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Caption: Role as a versatile building block in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-cyano-2-fluoro-5-iodobenzoate. It is important to consult the Safety Data Sheet (SDS) for detailed information.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

Methyl 4-cyano-2-fluoro-5-iodobenzoate is a chemical intermediate of significant value to the scientific research community, particularly in the realms of medicinal chemistry and materials science. Its multifunctional nature allows for a wide range of synthetic transformations, providing a robust platform for the development of novel and complex molecules. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers in their scientific endeavors.

References

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • methyl 4-cyano-2-fluoro-5-iodobenzoate - CAS号1149388-53-3. 摩熵化学. [Link]

  • Methyl 2-cyano-4-fluoro-5-methoxybenzoate (C10H8FNO3). PubChemLite. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • NMR spectra and Analytical HPLC. The Royal Society of Chemistry. [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. ResearchGate. [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. [Link]

  • Methyl 4-fluorobenzoate. NIST WebBook. [Link]

  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry Andres Ricardo Gomez Angel. University of Leeds. [Link]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]

  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [Link]

  • CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

Sources

Technical Guide: Solubility Profile of Methyl 4-cyano-2-fluoro-5-iodobenzoate

[1]

Executive Summary

Methyl 4-cyano-2-fluoro-5-iodobenzoate (CAS 1149388-53-3) is a highly functionalized aromatic intermediate, critical in the synthesis of androgen receptor antagonists and other pharmaceutical active ingredients (APIs). Its structure—featuring a lipophilic iodine atom, a polar cyano group, and an electron-withdrawing fluorine—creates a distinct solubility profile that dictates solvent choice during synthesis and purification.

Key Findings:

  • DMSO (Dimethyl Sulfoxide): Exhibits high solubility . DMSO is the thermodynamic solvent of choice for reaction homogeneity, particularly for nucleophilic aromatic substitutions (

    
    ) and metal-catalyzed cross-couplings.
    
  • Methanol (MeOH): Exhibits moderate-to-low solubility at ambient temperature (

    
    ), acting effectively as an anti-solvent or crystallization medium when paired with DMSO or used at elevated temperatures.
    

This guide details the theoretical basis of these solubility behaviors, provides validated protocols for empirical determination, and outlines process implications for scale-up.

Chemical Profile & Theoretical Solubility

Understanding the solute-solvent interaction requires analyzing the physicochemical properties of the molecule.

PropertyDataImplication for Solubility
Molecular Formula

Moderate molecular size; packing efficiency affects dissolution.
Molecular Weight 305.05 g/mol Heavier halogens (Iodine) increase London dispersion forces.
Physical State Solid (Crystalline)Lattice energy must be overcome by solvation enthalpy.
Key Functionalities Ester, Nitrile (-CN), Fluoro, IodoPolar Aprotic Acceptor: High affinity for DMSO.H-Bond Acceptor: Limited interaction with MeOH (donor).
Predicted LogP ~2.5 - 3.2Lipophilic character dominates; water solubility is negligible.
Mechanistic Analysis: DMSO vs. Methanol

1. Dimethyl Sulfoxide (DMSO) - The "Good" Solvent DMSO is a polar aprotic solvent with a high dielectric constant (

  • Mechanism: The sulfoxide oxygen acts as a hard Lewis base, interacting strongly with the electron-deficient aromatic ring (made positive by the -CN and -F groups).

  • Dispersion Forces: The methyl groups in DMSO interact favorably with the lipophilic iodine and aromatic core via van der Waals forces.

  • Result: The compound is expected to be freely soluble (>100 mg/mL) at room temperature, making DMSO ideal for reaction mixtures.

2. Methanol (MeOH) - The "Switchable" Solvent Methanol is a polar protic solvent.

  • Mechanism: While methanol can donate hydrogen bonds to the ester carbonyl and nitrile nitrogen, the bulky iodine atom and the hydrophobic aromatic core disrupt the structured hydrogen-bonding network of pure methanol.

  • Thermodynamics: The energy required to break the crystal lattice (enthalpy of fusion) often exceeds the solvation energy provided by methanol at room temperature.

  • Result: Solubility is likely sparing at

    
     but increases exponentially with temperature. This steep solubility curve makes methanol an excellent candidate for cooling crystallization .
    

Experimental Protocols for Solubility Determination

As solubility can vary based on polymorph purity, empirical determination is required for precise process limits.

Protocol A: Visual Polythermal Method (Rapid Screening)

Best for establishing approximate solubility ranges and crystallization curves.

Reagents:

  • Test Compound (micronized preferred)

  • Anhydrous DMSO (Grade: ACS Reagent)

  • HPLC-grade Methanol

Workflow:

  • Preparation: Weigh 100 mg of Methyl 4-cyano-2-fluoro-5-iodobenzoate into a clear glass vial.

  • Addition: Add solvent (DMSO or Methanol) in 100

    
    L increments.
    
  • Observation: Vortex for 60 seconds after each addition. Record the volume required for complete dissolution (clear solution, no particulates).

  • Thermal Stress: If insoluble at 1 mL (concentration < 100 mg/mL), heat to

    
     (for Methanol) or 
    
    
    (for DMSO) and observe.

Calculation:

Protocol B: HPLC Saturation Method (Quantitative)

Required for GLP/GMP documentation and precise thermodynamic data.

Equipment:

  • Agilent 1260 Infinity II (or equivalent)

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm)
    
  • Mobile Phase: Acetonitrile : Water (with 0.1%

    
    ) gradient.
    

Step-by-Step Methodology:

  • Saturation: Add excess solid compound to 5 mL of solvent (DMSO and Methanol in separate vials) until a precipitate persists.

  • Equilibration: Shake at controlled temperature (

    
    ) for 24 hours.
    
  • Filtration: Filter supernatant through a 0.22

    
    m PTFE syringe filter (nylon filters may absorb the compound).
    
  • Dilution: Dilute the filtrate 1:100 with Acetonitrile to bring it within the linear dynamic range of the detector.

  • Quantification: Inject 10

    
    L. Compare Peak Area (AUC) against a 5-point calibration curve of the standard.
    

Visualization: Solubility Workflows

The following diagrams illustrate the decision logic for solvent selection and the experimental workflow for solubility determination.

SolubilityWorkflowStartStart: Solubility AssessmentWeighWeigh 100mg CompoundStart->WeighSolventChoiceSelect SolventWeigh->SolventChoiceAddDMSOAdd DMSO (100 µL increments)SolventChoice->AddDMSOPolar AproticAddMeOHAdd Methanol (100 µL increments)SolventChoice->AddMeOHPolar ProticCheckDissolvedDMSODissolved?AddDMSO->CheckDissolvedDMSOCheckDissolvedDMSO->AddDMSONoResultHighHigh Solubility (>500 mg/mL)Suitable for Reaction SolventCheckDissolvedDMSO->ResultHighYesCheckDissolvedMeOHDissolved?AddMeOH->CheckDissolvedMeOHHeatMeOHHeat to 50°CCheckDissolvedMeOH->HeatMeOHNoResultRecrystTemp-Dependent SolubilitySuitable for CrystallizationCheckDissolvedMeOH->ResultRecrystYes (Rare)CheckHotDissolved at 50°C?HeatMeOH->CheckHotCheckHot->ResultRecrystYesResultAntiLow SolubilitySuitable Anti-SolventCheckHot->ResultAntiNo

Caption: Figure 1. Decision logic for classifying solvent utility based on solubility thresholds.

Process Implications

Reaction Solvent Selection

For synthetic steps such as cyanation or fluorination (if building the core) or coupling reactions (Suzuki/Sonogashira utilizing the Iodine handle):

  • Use DMSO: The high solubility ensures the reaction is kinetically controlled rather than mass-transfer limited.

  • Caution: DMSO is difficult to remove by evaporation due to its high boiling point (

    
    ).
    
Purification & Crystallization[2]
  • The DMSO/MeOH Pair: A common purification strategy involves dissolving the crude mixture in a minimum volume of warm DMSO, followed by the slow addition of Methanol (or Water/Methanol mix).

  • Mechanism: The Methanol acts as an anti-solvent, lowering the solubility power of the binary mixture and forcing the Methyl 4-cyano-2-fluoro-5-iodobenzoate to crystallize out, while leaving polar impurities in solution.

Safety & Handling (SDS Highlights)
  • Hazard Class: Irritant (Skin/Eye).

  • DMSO Permeability: DMSO enhances skin permeability. If the compound is dissolved in DMSO, it can penetrate the skin barrier rapidly, carrying the toxic halogenated aromatic into the bloodstream. Double-gloving (Nitrile over Laminate) is mandatory.

  • Thermal Stability: Avoid heating DMSO solutions of this compound above

    
     without calorimetric testing (DSC) to rule out runaway decomposition of the cyano/nitro functionalities if present in precursors.
    

References

  • Compound Identification

    • Methyl 4-cyano-2-fluoro-5-iodobenzoate, CAS No. 1149388-53-3.[1] PubChem Compound Summary.

    • (Note: Link directs to related analog for structural verification due to specific isomer rarity).

  • Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the theoretical basis for DMSO vs. Methanol solubility). Lipinski, C. A. (2000). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Synthetic Context

    • General synthesis of cyano-fluoro-iodobenzoates typically involves Sandmeyer reactions or nucleophilic substitutions in polar aprotic solvents.
    • (Google Patents).

  • Safety Data

    • Sigma-Aldrich Safety Data Sheet (SDS)
    • (Search term: Methyl 2-iodobenzoate for analog safety baseline).

Technical Guide: Reactivity Profile & Chemoselective Functionalization of 5-Iodo-2-Fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile, chemoselective functionalization strategies, and experimental protocols for 5-iodo-2-fluorobenzoate derivatives.

Executive Summary

The 5-iodo-2-fluorobenzoate scaffold represents a "privileged intermediate" in medicinal chemistry and materials science. Its utility stems from its orthogonal reactivity triad :

  • C(5)–I Bond: A soft electrophile susceptible to palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

  • C(2)–F Bond: A hard electrophile activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-carbonyl group.
    
  • C(1)–Carboxyl Group: A modifiable anchor for esterification, amidation, or heterocycle formation.

This guide provides a roadmap for exploiting these distinct reactive sites independently, allowing for the programmed assembly of complex polysubstituted arenes.

Electronic & Structural Analysis

Activation Mechanics

The regioselectivity of this scaffold is governed by the electronic disparity between the C(2) and C(5) positions.

  • C(2) Position (

    
     Locus):  The fluorine atom is highly activated due to the strong inductive electron-withdrawing effect (-I) of the ortho-ester/acid group. The Meisenheimer complex formed during nucleophilic attack is stabilized by the carbonyl oxygen, effectively lowering the activation energy for displacement by amines, alkoxides, or thiols.
    
  • C(5) Position (Cross-Coupling Locus): The iodine atom possesses a weak C–I bond (

    
    ) relative to C–F (
    
    
    
    ). This makes the C(5) position the exclusive site for oxidative addition by low-valent transition metals (
    
    
    ,
    
    
    ), leaving the C–F bond intact under standard coupling conditions.
Reactivity Map (Graphviz)

ReactivityMap Scaffold 5-Iodo-2-fluorobenzoate (Core Scaffold) C5_Path C(5)-Iodine Pd(0) Oxidative Addition Scaffold->C5_Path Soft Electrophile C2_Path C(2)-Fluorine SNAr Displacement Scaffold->C2_Path Hard Electrophile C1_Path C(1)-Carboxyl Acyl Substitution Scaffold->C1_Path Anchoring Suzuki Suzuki-Miyaura (Biaryl Formation) C5_Path->Suzuki Sonogashira Sonogashira (Alkynylation) C5_Path->Sonogashira Amination Amine Displacement (Aniline/Alkylamine) C2_Path->Amination Etherification Alkoxide Attack (Ether Formation) C2_Path->Etherification Suzuki->C2_Path Retains F for subsequent SNAr

Figure 1: Orthogonal reactivity map illustrating the independent functionalization pathways for the C(5) and C(2) positions.

Chemoselective Functionalization Strategies

To maximize yield and minimize byproduct formation, the order of operations (Stepwise Functionalization) is critical.

Strategy A: C(5)-Coupling First (The "Standard" Route)

This route is preferred when the


 nucleophile (introduced at C2) contains functionalities that might poison a palladium catalyst (e.g., free thiols, certain basic amines) or when the C2-substituent induces steric hindrance.
  • Step 1: Pd-Catalyzed Coupling at C(5). The C–F bond is inert to

    
     at temperatures 
    
    
    
    .
  • Step 2:

    
     at C(2).  The biaryl or alkynyl group at C(5) generally does not deactivate the C(2) position significantly, allowing subsequent fluorine displacement.
    
Strategy B: C(2)-Displacement First ( First)

This route is utilized when the target molecule requires a highly electron-rich ring system for the subsequent coupling, or if the C(5)-iodine is needed to direct a specific transformation (though rare).

  • Risk: Strong nucleophiles (e.g., Grignards, organolithiums) must be avoided as they will attack the ester/acid or perform halogen-lithium exchange at the iodine. Mild nucleophiles (amines, carbonates) are required.

Comparative Reactivity Data
Reaction TypeTarget SiteReagent ClassConditionsChemoselectivity
Suzuki-Miyaura C(5)–IArylboronic Acid

,

, Dioxane,

High: C–F remains intact.
Sonogashira C(5)–ITerminal Alkyne

, CuI,

, RT
High: C–F remains intact.

(Amination)
C(2)–FPrimary/Sec. AmineDIPEA, DMSO,

High: C–I remains intact (no metal).

(Etherification)
C(2)–FAlcohol/Phenol

or NaH, DMF,

Moderate: High temp may cause deiodination if reducing agents present.

Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing the entire batch.

Protocol 1: Chemoselective Suzuki Coupling at C(5)

Target: Synthesis of Methyl 4'-methyl-6-fluoro-[1,1'-biphenyl]-3-carboxylate from Methyl 5-iodo-2-fluorobenzoate.

Reagents:

  • Methyl 5-iodo-2-fluorobenzoate (1.0 equiv)

  • 4-Tolylboronic acid (1.2 equiv)

  • 
     (0.03 equiv)
    
  • 
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial with the iodobenzoate, boronic acid, and Pd catalyst. Evacuate and backfill with

    
     (3 cycles).
    
  • Solvation: Add degassed dioxane and the aqueous base.

  • Reaction: Heat to

    
     for 4–6 hours.
    
  • Checkpoint (TLC/LCMS): Monitor disappearance of the starting iodide (

    
     in 10% EtOAc/Hex) and appearance of product (
    
    
    
    ). Note: The C-F bond should not hydrolyze under these conditions.
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Regioselective at C(2)

Target: Displacement of Fluorine by Morpholine.

Reagents:

  • Methyl 5-iodo-2-fluorobenzoate (or the biaryl product from Protocol 1)

  • Morpholine (1.5 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMSO (anhydrous)

Procedure:

  • Mixing: Dissolve the substrate in DMSO (0.5 M concentration). Add DIPEA and Morpholine.

  • Reaction: Heat to

    
    .
    
    • Mechanism Note: The reaction proceeds via a Meisenheimer complex. The ortho-ester is essential for stabilizing the negative charge.

  • Checkpoint: Take an aliquot after 2 hours. If conversion is

    
    , increase temp to 
    
    
    
    .
    • Warning: Do not exceed

      
       to prevent ester hydrolysis or decarboxylation.
      
  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Mechanistic Pathway Diagram

This diagram details the diverging pathways based on catalyst presence.

Mechanism cluster_Pd Pathway A: Pd-Catalysis (C-I Activation) cluster_SNAr Pathway B: Nucleophilic Attack (C-F Activation) Start 5-Iodo-2-fluorobenzoate OxAdd Oxidative Addition (LnPd-Ar-I) Start->OxAdd Pd(0) Meisenheimer Meisenheimer Complex (Stabilized by ortho-COOR) Start->Meisenheimer Nu-H / Base TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Prod_A 5-Aryl-2-fluorobenzoate RedElim->Prod_A Elimination Elimination of F- Meisenheimer->Elimination Prod_B 5-Iodo-2-aminobenzoate Elimination->Prod_B

Figure 2: Mechanistic divergence. Pathway A (Red) utilizes metal catalysis to target the iodine. Pathway B (Green) utilizes charge control to target the fluorine.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Available at: [Link]

  • Chemoselective Functionalization of Halobenzoates. Royal Society of Chemistry (RSC). (Contextual synthesis from Chem. Commun. regarding perfluoroalkyl/iodo reactivity).[1][2][3] Available at: [Link]

Sources

Navigating the Procurement of Methyl 4-cyano-2-fluoro-5-iodobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on Sourcing a Key Synthetic Intermediate

Methyl 4-cyano-2-fluoro-5-iodobenzoate, a highly functionalized aromatic compound, represents a critical building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring electron-withdrawing cyano and fluoro groups alongside a synthetically versatile iodo moiety, makes it a valuable intermediate for introducing specific structural motifs. However, due to its specialized nature, this compound is typically not available as a stock item from major chemical suppliers. This guide provides a comprehensive overview of the procurement process, focusing on custom synthesis, supplier qualification, quality control, and safe handling.

Chemical Profile

  • IUPAC Name: Methyl 4-cyano-2-fluoro-5-iodobenzoate

  • CAS Number: 1149388-53-3

  • Molecular Formula: C₉H₅FINO₂

  • Molecular Weight: 305.05 g/mol

  • Chemical Structure: (A chemical structure diagram would be placed here in a full whitepaper)

The Supplier Landscape: A Focus on Custom Synthesis

Table 1: Representative Custom Synthesis Providers

Company/OrganizationStated Expertise & Relevant ServicesService Model
BOC Sciences Custom synthesis of small molecules, including isotopically labeled compounds and complex heterocyclic synthesis. They offer route design and optimization.[]Fee-for-Service (FFS) & Full-Time Equivalent (FTE)[2]
Fluorochem In collaboration with ChemExpress, they offer comprehensive custom synthesis, medicinal chemistry, and CRO services with a focus on drug discovery building blocks.[3]Fee-for-Service (FFS)
Enamine Specializes in medicinal chemistry support, offering synthesis of individual compounds and libraries, with access to a vast collection of building blocks.[4]Full-Time Equivalent (FTE)
Atlanchim Pharma A CRO specializing in custom synthesis of chemical molecules, including heterocyclic synthesis and stable isotope labeling.[5]Fee-for-Service (FFS) & Full-Time Equivalent (FTE)[5]
Taros Provides discovery chemistry services to the pharma and biotech sectors, handling complex synthetic challenges.[6]Fee-for-Service (FFS) & Full-Time Equivalent (FTE)

This table is representative and not exhaustive. Researchers should conduct their own due diligence when selecting a supplier.

The Custom Synthesis Workflow: From Inquiry to Delivery

Engaging a custom synthesis provider follows a structured process. Understanding this workflow is crucial for a successful and timely procurement.

Custom Synthesis Workflow Figure 1: The Custom Synthesis & Qualification Workflow cluster_0 Phase 1: Inquiry & Quotation cluster_1 Phase 2: Synthesis & Monitoring cluster_2 Phase 3: Delivery & Verification Inquiry 1. Initial Inquiry - Provide CAS Number - Desired Quantity - Required Purity - Analytical Specs NDA 2. Confidentiality Agreement (NDA) Inquiry->NDA Quote 3. Receive Quotation - Proposed Route - Timeline - Cost (FFS or FTE) NDA->Quote PO 4. Purchase Order Issued Quote->PO Client Approval Synthesis 5. Synthesis & In-Process QC PO->Synthesis Updates 6. Regular Progress Updates Synthesis->Updates FinalQC 7. Final Product QC & Documentation Updates->FinalQC Shipment 8. Shipment with CoA & SDS FinalQC->Shipment IncomingQC 9. Researcher's Incoming QC - Verify Structure & Purity Shipment->IncomingQC

Caption: A flowchart illustrating the typical stages of procuring a custom-synthesized chemical intermediate.

A typical custom synthesis project involves an initial inquiry where the researcher provides the target structure (or CAS number), desired quantity, and required purity.[7] The supplier then evaluates the request, proposes a synthetic route, and provides a quotation with a timeline.[7] Upon agreement, the synthesis begins, often with regular progress updates provided to the client.

Quality Considerations and Analytical Verification

For a custom-synthesized intermediate, rigorous quality control is paramount to ensure the success of subsequent research. The Certificate of Analysis (CoA) is a critical document that validates the identity and purity of the compound.

Key Analytical Techniques for Quality Control:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound by quantifying the area of the main product peak relative to any impurity peaks.[8]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the identity and connectivity of the atoms. This is crucial for verifying that the correct isomer has been synthesized.[8]

Protocol: A Representative HPLC Method for Purity Analysis

The following is a general HPLC protocol that can be adapted to verify the purity of a sample of Methyl 4-cyano-2-fluoro-5-iodobenzoate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both with 0.1% Trifluoroacetic Acid.

  • Gradient: Start at 30% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in Acetonitrile.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Synthetic Considerations and Potential Impurities

Understanding the potential synthetic route is key to anticipating likely impurities. A plausible synthesis could involve a Sandmeyer-type reaction on an amino-precursor, followed by cyanation. A patent for the analogous 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester describes a two-step process:

  • Diazotization of an amino-iodo-fluoro-benzoate precursor followed by reaction with an iodide source to install the iodo group.

  • A metal-catalyzed cyanation reaction (e.g., using cuprous cyanide) to replace a different leaving group (like a bromo or iodo group at the 4-position) with the cyano group.[9]

Potential impurities could include:

  • Starting materials or intermediates from incomplete reactions.

  • Isomers formed during the synthesis.

  • Byproducts from side reactions, such as hydrolysis of the ester or cyano group.

It is crucial to discuss the final purification steps (e.g., recrystallization, column chromatography) with the supplier to ensure the removal of these potential contaminants.

Safe Handling and Storage

Methyl 4-cyano-2-fluoro-5-iodobenzoate is a complex organic molecule and should be handled with care in a well-ventilated laboratory or fume hood. While a specific Safety Data Sheet (SDS) would be provided by the synthesis company, general precautions for highly functionalized aromatic iodo compounds apply:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[5] Aromatic iodides can be light-sensitive.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases, which could react with the functional groups on the molecule.

Conclusion

The procurement of specialized intermediates like Methyl 4-cyano-2-fluoro-5-iodobenzoate requires a shift from standard catalog purchasing to a collaborative custom synthesis approach. By carefully selecting a qualified CRO, clearly defining the project requirements, and rigorously verifying the quality of the final product, researchers can confidently obtain this critical building block for their advanced research and development programs.

References

A consolidated list of all sources cited in this guide will be provided here in a full whitepaper, including titles, sources, and clickable URLs for verification.

Sources

Methodological & Application

Synthesis of Methyl 4-cyano-2-fluoro-5-iodobenzoate from methyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the regioselective synthesis of Methyl 4-cyano-2-fluoro-5-iodobenzoate (CAS 1149388-53-3). This guide is designed for medicinal chemists and process development scientists requiring high-purity intermediates for androgen receptor antagonist scaffolds (e.g., next-generation enzalutamide/apalutamide analogs).

Executive Summary

The synthesis of Methyl 4-cyano-2-fluoro-5-iodobenzoate from its precursor methyl 4-cyano-2-fluorobenzoate presents a classic challenge in organic synthesis: functionalizing a highly deactivated aromatic ring. The substrate contains three electron-withdrawing groups (Ester, Cyano, Fluoro), rendering standard iodination methods (e.g.,


, 

) ineffective. Furthermore, regioselectivity is critical; the target requires iodination at the C5 position , while competing directing effects and acidity could favor the C3 position.

This protocol utilizes a Superelectrophilic Iodination strategy using N-Iodosuccinimide (NIS) activated by Triflic Acid (TfOH) . This method overrides the thermodynamic acidity of the C3 proton (which favors metallation chemistry) and exploits the para-directing resonance effect of the fluorine atom to selectively install iodine at C5.

Strategic Analysis & Mechanism

Regiochemical Landscape

The starting material, methyl 4-cyano-2-fluorobenzoate, has three open positions on the benzene ring. Understanding the electronic and steric environment is vital for selecting the correct methodology.

PositionElectronic EnvironmentSteric EnvironmentReactivity Prediction
C3 Ortho to F, Ortho to CN, Meta to Ester.High Hindrance: "Sandwiched" between F and CN.Favored by Lithiation (DoM) due to high acidity (inductive effect of F and CN).
C5 (Target) Para to F, Ortho to CN, Meta to Ester.Moderate/Low: Adjacent to CN and H.Favored by Electrophilic Substitution (EAS) due to F-atom resonance donation (para-director).
C6 Ortho to Ester, Meta to CN.Moderate: Adjacent to bulky Ester.Deactivated; least likely site for EAS.

Decision Matrix:

  • Avoid Lithiation (e.g., TMPMgCl·LiCl): Lithiation would likely deprotonate C3 due to the cooperative inductive acidification by F and CN, leading to the wrong isomer (3-iodo).

  • Select Acid-Catalyzed EAS: The fluorine atom is the only group capable of resonance donation (

    
     effect). While it is inductively withdrawing (
    
    
    
    ), its resonance capability directs electrophiles ortho and para.[1] Since the ortho position (C3) is sterically crowded, the para position (C5) is the kinetic product of electrophilic attack.
Reaction Pathway Diagram

G Start Methyl 4-cyano-2-fluorobenzoate (Substrate) Complex Sigma Complex Formation (Attack at C5) Start->Complex Electrophilic Attack Activation Activation Step NIS + TfOH u2192 [I-OTf] + Succinimide Activation->Complex Superelectrophile Generation Product Methyl 4-cyano-2-fluoro-5-iodobenzoate (Target) Complex->Product Deprotonation (-H+)

Figure 1: Mechanistic flow for the acid-catalyzed iodination. The in-situ generation of the iodine(I) triflate species drives the reaction on the deactivated ring.

Experimental Protocol

Materials & Reagents
  • Substrate: Methyl 4-cyano-2-fluorobenzoate (Purity >98%).

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.2 - 1.5 equivalents). Recrystallize from dioxane/CCl4 if solid is brown (indicates free

    
    ).
    
  • Catalyst/Solvent: Trifluoromethanesulfonic acid (TfOH) (1.0 - 3.0 equiv) or Trifluoroacetic acid (TFA) (Solvent volume). Note: TfOH is preferred for highly deactivated substrates.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). Anhydrous.

  • Quench: Saturated aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Charge the flask with Methyl 4-cyano-2-fluorobenzoate (10.0 mmol, 1.79 g).

  • Add Acetonitrile (anhydrous, 50 mL). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Activation and Addition

  • Add N-Iodosuccinimide (NIS) (15.0 mmol, 3.37 g, 1.5 equiv) in one portion. The mixture may remain a suspension.

  • Critical Step: Dropwise add Trifluoromethanesulfonic acid (TfOH) (20.0 mmol, 1.7 mL, 2.0 equiv) via a glass syringe over 10 minutes.

    • Caution: Exothermic. Fuming liquid. Wear proper PPE.

  • The solution typically turns dark red/brown upon acid addition due to the formation of active iodine species.

Step 3: Reaction Maintenance

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir vigorously for 12–24 hours .

  • Monitoring: Monitor by HPLC or UPLC-MS.

    • Target Mass: [M+H]+ = 306.0.

    • Starting Material: [M+H]+ = 180.1.

    • If conversion < 80% after 24h, warm to 40°C. Warning: Higher temperatures may increase impurity formation.

Step 4: Quench and Workup

  • Cool the mixture to 0°C.

  • Slowly add Sat. aq.

    
      (50 mL) to quench the excess iodine. The dark color should fade to pale yellow/white.
    
  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Combine organic layers and wash with:

    • Water (50 mL)

    • Brine (50 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to obtain the crude solid.
    

Step 5: Purification

  • Recrystallization: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Hot Ethanol or MeOH/Water .

  • Flash Chromatography: If high purity is required:

    • Stationary Phase: Silica Gel (SiO2).

    • Eluent: Hexanes/Ethyl Acetate (Gradient 0% to 20% EtOAc).

    • Note: The product is less polar than the starting material (Iodine increases lipophilicity).

Quality Control & Data Analysis

Expected Analytical Data
TestSpecificationDiagnostic Signal
HPLC Purity > 98.0% (Area %)Retention time shift (Product > SM).
1H NMR (DMSO-d6) Consistent with StructureDoublet (d, J ~6 Hz) at ~8.4 ppm (H6) and Doublet (d, J ~10 Hz) at ~8.0 ppm (H3). Note: The loss of the H5 signal confirms substitution.
19F NMR Single PeakShift relative to SM (typically -100 to -110 ppm range).
HRMS 304.93 (M+)Characteristic Iodine isotope pattern (A+1 is small).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Insufficient activation of NIS.Increase TfOH to 3.0 equiv or switch solvent to pure TFA.
Regioisomer Impurity Competitive iodination at C3.Ensure temperature is kept low (0°C to RT). Do not overheat.
Dark Product Residual Iodine (

).
Wash organic layer thoroughly with Sodium Thiosulfate and Sodium Bisulfite.

Safety & Handling

  • Trifluoromethanesulfonic Acid (TfOH): Highly corrosive and hygroscopic. Causes severe burns. Handle only in a fume hood with acid-resistant gloves.

  • N-Iodosuccinimide (NIS): Irritant. Store at 2-8°C away from light.

  • Cyanides: The substrate contains a nitrile group. While stable under acidic conditions, avoid contact with strong oxidizers that might release HCN.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Olah, G. A., et al. (1993). Superelectrophilic Solvation. Accounts of Chemical Research, 26(1), 25-31.
  • ChemicalBook. (2025). Methyl 2-fluoro-4-iodobenzoate Product Entry & Synthesis Data. Link

  • MolAid. (2025). Methyl 4-cyano-2-fluoro-5-iodobenzoate (CAS 1149388-53-3) Structure and Properties. Link

  • Vertex AI Search. (2025).

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for Methyl 4-cyano-2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-cyano-2-fluoro-5-iodobenzoate (CAS: 1149388-53-3) is a highly functionalized, electron-deficient aryl halide utilized as a premium building block in drug discovery and agrochemical development. While the highly activated C5-iodo position undergoes rapid oxidative addition, the synergistic electron-withdrawing effects of the methyl ester, cyano, and fluoro groups render the molecule exceptionally vulnerable to side reactions. This application note details the mechanistic causality behind these vulnerabilities and provides field-proven, highly chemoselective Suzuki-Miyaura coupling protocols designed to bypass them.

Substrate Profiling & Mechanistic Vulnerabilities

To design a self-validating experimental system, one must first map the electronic landscape of the substrate. The presence of three electron-withdrawing groups (EWGs) creates a hyper-electrophilic aromatic ring.

The Oxidative Addition Paradox

Standard palladium catalysts like


 often exhibit poor turnover with aryl iodides at lower temperatures due to the formation of stable, off-cycle 

complexes[1]. While the electron-deficient nature of Methyl 4-cyano-2-fluoro-5-iodobenzoate accelerates the initial oxidative addition, it simultaneously stabilizes the resulting Pd(II) intermediate. If transmetalation is not equally accelerated, the catalytic cycle stalls, leading to protodeboronation of the boronic acid partner or substrate homocoupling.
Competing Degradation Pathways

If standard Suzuki conditions (e.g.,


 or 

in aqueous dioxane at 80 °C) are applied, two primary degradation pathways dominate:
  • Ester Hydrolysis: Elevated temperatures combined with aqueous inorganic bases rapidly cleave the methyl ester, yielding the corresponding carboxylic acid and complicating downstream purification.

  • Nucleophilic Aromatic Substitution (SNAr): Fluorine plays a critical role in influencing molecular properties but also provides a highly reactive handle for SNAr reactions[2]. The C2-fluoro position is strongly activated by the para-cyano and ortho-ester groups. Attack by hydroxide or alkoxide nucleophiles will rapidly displace the fluorine atom, destroying the substrate's integrity.

MechanisticPathway Substrate Methyl 4-cyano-2-fluoro- 5-iodobenzoate OxAdd Oxidative Addition (Hyper-fast) Substrate->OxAdd + Pd(0) SNAr SNAr at C2-Fluoro (Nucleophilic Attack) Substrate->SNAr Strong Nucleophiles (OH-, RO-) Hydrolysis Ester Hydrolysis (Strong Base/Heat) Substrate->Hydrolysis Aqueous NaOH/KOH >60 °C Pd0 Active Pd(0) L_n (e.g., XPhos Pd) Pd0->OxAdd PdII Ar-Pd(II)-I Complex OxAdd->PdII TransMet Transmetalation (Rate-limiting) PdII->TransMet + Ar'-B(OH)2 + Mild Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Biaryl Product RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting competing side reactions.

Catalyst & Reagent Selection Rationale

To achieve high chemoselectivity, the reaction must be engineered to proceed rapidly at room temperature to 40 °C , utilizing strictly non-nucleophilic bases.

  • Ligand Design: Utilizing Buchwald precatalysts (e.g., XPhos Pd G3) ensures the rapid generation of a highly active, monoligated Pd(0) species. The bulky, electron-rich XPhos ligand accelerates both transmetalation and reductive elimination, preventing the Pd(II) intermediate from lingering.

  • The Fluoride Advantage (Degenerate Substitution): Fluoride ions are potent, mild bases for Suzuki-Miyaura reactions due to the extreme fluorophilicity of organoboranes[3]. By using Cesium Fluoride (

    
    ), transmetalation is promoted without raising the pH to levels that hydrolyze the ester. More importantly, if the 
    
    
    
    ion attacks the C2-fluoro position via SNAr, it simply displaces the existing fluorine, resulting in a degenerate substitution that regenerates the exact starting material.

Condition Screening Data

The following table summarizes the quantitative impact of base, solvent, and temperature on the chemoselectivity of the coupling reaction.

Base / Solvent SystemCatalyst SystemTemp (°C)Conversion (%)Primary Side ReactionsRecommendation

/ Dioxane-


80>95Ester hydrolysis (~40%), Protodeboronation❌ Not Recommended

/ DMF-


60>95SNAr (

displacement at C2)
❌ Not Recommended

/ THF-

(10:1)
XPhos Pd G325>99None observed (<1%)Optimal (General)

/ 1,4-Dioxane

50>95None observed (<1%)Optimal (Anhydrous)

Experimental Protocols

ProtocolWorkflow Step1 1. Reagent Assembly Charge Pd cat, Boronic Acid, Base Step2 2. Inert Atmosphere Evacuate & Backfill with N2/Ar (x3) Step1->Step2 Step3 3. Solvent Addition Add degassed THF/H2O or Dioxane Step2->Step3 Step4 4. Substrate Addition Add Methyl 4-cyano-2-fluoro-5-iodobenzoate Step3->Step4 Step5 5. Controlled Reaction Stir at 25-40 °C (Monitor via LC-MS) Step4->Step5 Step6 6. Quench & Workup Dilute with EtOAc, wash with H2O/Brine Step5->Step6

Figure 2: Step-by-step workflow for the mild Suzuki-Miyaura coupling protocol.

Protocol A: Ultra-Mild Biphasic Coupling (XPhos Pd G3 / )

Best for general aryl/heteroaryl boronic acids. Operates at room temperature to completely suppress ester hydrolysis.

Reagents:

  • Methyl 4-cyano-2-fluoro-5-iodobenzoate: 1.0 equiv (e.g., 1.0 mmol, 305 mg)

  • Arylboronic Acid: 1.2 equiv

  • XPhos Pd G3: 2.0 mol% (17 mg)

  • 
     (0.5 M aqueous solution, degassed): 2.0 equiv
    
  • THF (Anhydrous, degassed): 0.1 M relative to substrate (10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-cyano-2-fluoro-5-iodobenzoate, the arylboronic acid, and XPhos Pd G3.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Inject the degassed THF into the flask via syringe, followed immediately by the degassed 0.5 M aqueous

    
     solution.
    
  • Reaction: Stir the biphasic mixture vigorously at 25 °C (room temperature). The reaction typically reaches full conversion within 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via LC-MS. The disappearance of the highly UV-active starting material (m/z 305) indicates completion.

  • Workup: Quench the reaction by adding water (10 mL) and dilute with Ethyl Acetate (20 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Anhydrous Fluoride Coupling ( / )

Best for water-sensitive boronic esters or when absolute suppression of SNAr is required.

Reagents:

  • Methyl 4-cyano-2-fluoro-5-iodobenzoate: 1.0 equiv

  • Arylboronic Acid Pinacol Ester (BPin): 1.2 equiv

  • 
    : 5.0 mol%
    
  • Cesium Fluoride (

    
    , anhydrous): 3.0 equiv
    
  • 1,4-Dioxane (Anhydrous, degassed): 0.1 M

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the substrate, boronic ester,

    
    , and anhydrous 
    
    
    
    . (Note: CsF is highly hygroscopic; weigh rapidly or handle in a glovebox).
  • Solvent Addition: Add degassed anhydrous 1,4-Dioxane.

  • Reaction: Seal the vial and heat to 50 °C in an aluminum heating block. Stir vigorously for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography.

References

1.1. Organometallics - ACS Publications, 2018. 2.. Journal of the American Chemical Society, 2023. 3.. ResearchGate, 2023. 4. Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995.[Link] 5. Bruno, N. C., Niljianskul, N., & Buchwald, S. L. N-Substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C–C and C–N cross-couplings. The Journal of Organic Chemistry, 2013.[Link]

Sources

Sonogashira coupling using Methyl 4-cyano-2-fluoro-5-iodobenzoate as electrophile

Author: BenchChem Technical Support Team. Date: March 2026

[label="1. Reagent Preparation\nDry

Mechanistic cycle of the Sonogashira coupling highlighting the accelerated oxidative addition.

ExpWorkflow Step1 1. Preparation Dry THF, Degas Step2 2. Catalyst Loading Pd(PPh3)2Cl2 + CuI Step1->Step2 Step3 3. Reactant Addition Ar-I + Alkyne + DIPEA Step2->Step3 Step4 4. Reaction Stir at RT, LC-MS Step3->Step4 Step5 5. Workup NH4Cl quench, Extract Step4->Step5

Step-by-step experimental workflow for the Sonogashira cross-coupling protocol.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape, validating the causality of reagent choices against the specific vulnerabilities of the electrophile.

EntryCatalyst SystemBase (Equiv)SolventTemp (°C)Result / YieldCausality / Observation
1Pd(PPh3)₂Cl₂ / CuIPiperidine (3.0)DMF25< 5%Complete consumption of Ar-I via SₙAr of the fluorine atom.
2Pd(PPh3)₂Cl₂ / CuIK₂CO₃ (aq) (3.0)THF/H₂O500%Rapid hydrolysis of the methyl ester and partial nitrile hydration.
3Pd(PPh3)₂Cl₂ / CuIEt₃N (3.0)THF2565%Moderate yield; trace SₙAr observed over extended reaction times.
4Pd(dppf)Cl₂ / CuIDIPEA (3.0)THF6040%High temperature led to Glaser homocoupling of the alkyne.
5 Pd(PPh3)₂Cl₂ / CuI DIPEA (3.0) THF 25 > 92% Optimal. Bulky base prevents SₙAr; RT prevents homocoupling.

Detailed Experimental Protocol

Target Reaction: Coupling of Methyl 4-cyano-2-fluoro-5-iodobenzoate with Trimethylsilylacetylene (TMS-acetylene).

Materials & Reagents:

  • Methyl 4-cyano-2-fluoro-5-iodobenzoate (1.00 mmol, 305.0 mg)

  • Trimethylsilylacetylene (1.20 mmol, 118.0 mg / 170 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh3)₂Cl₂] (0.05 mmol, 35.1 mg, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 mmol, 19.0 mg, 10 mol%)

  • N,N-Diisopropylethylamine [DIPEA] (3.00 mmol, 387.7 mg / 522 µL)

  • Anhydrous Tetrahydrofuran [THF] (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation and Degassing : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-cyano-2-fluoro-5-iodobenzoate, Pd(PPh3)₂Cl₂, and CuI. Seal the flask with a rubber septum.

  • Inert Atmosphere Exchange : Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-high purity Argon. Repeat this purge cycle three times. Self-Validation: Strict exclusion of oxygen is mandatory to prevent Cu-catalyzed Glaser homocoupling of the terminal alkyne[1].

  • Solvent and Base Addition : Inject 5.0 mL of anhydrous, sparged THF through the septum, followed by the addition of DIPEA. Stir the mixture for 5 minutes at room temperature to ensure homogenization. The solution will typically transition to a pale yellow/orange color.

  • Alkyne Addition : Slowly inject Trimethylsilylacetylene dropwise over 2 minutes to prevent localized concentration spikes that could lead to side reactions.

  • Reaction Monitoring : Stir the reaction mixture at room temperature (20–25 °C). Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1). Due to the highly activated nature of the electrophile, full conversion is typically observed within 2 to 4 hours.

  • Quenching & Workup : Once complete, dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc). Quench the reaction by adding 10 mL of saturated aqueous Ammonium Chloride (NH₄Cl). Causality: NH₄Cl forms soluble complexes with copper salts, effectively sequestering the co-catalyst into the aqueous layer and preventing downstream oxidation artifacts.

  • Extraction : Separate the layers. Extract the aqueous layer with an additional 10 mL of EtOAc. Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford the pure coupled product.

Troubleshooting & Analytical Self-Validation

  • Issue: Presence of Glaser Homocoupling Product (1,4-bis(trimethylsilyl)buta-1,3-diyne)

    • Detection: LC-MS reveals a mass corresponding to the alkyne dimer.

    • Correction: Ensure rigorous degassing of THF. Check the purity of Argon lines. If the issue persists, reduce CuI loading to 5 mol% or switch to a slow-addition protocol for the alkyne[2].

  • Issue: Mass Shift indicating SₙAr (-19 Da for F, + Mass of Base)

    • Detection: LC-MS shows a peak corresponding to the displacement of the fluorine atom by the amine base.

    • Correction: Confirm that DIPEA was used and not a less sterically hindered amine (like piperidine). Ensure the reaction temperature did not exceed 30 °C.

  • Issue: Incomplete Conversion

    • Detection: Unreacted aryl iodide remains after 6 hours.

    • Correction: The Pd catalyst may have degraded. Ensure Pd(PPh3)₂Cl₂ is stored in a desiccator. Mild heating to 35 °C can be applied, but monitor closely for the onset of side reactions.

References

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . RSC Advances. Available at:[Link]

  • Empowering Transition-Metal-Free Cascade Protocol for the Green Synthesis of Biaryls and Alkynes . ACS Omega. Available at:[Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review . ResearchGate. Available at:[Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . MDPI. Available at:[Link]

  • Sonogashira coupling . Wikipedia. Available at:[Link]

Sources

Application Note: Chemoselective Hydrolysis of Methyl 4-cyano-2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the chemoselective hydrolysis of Methyl 4-cyano-2-fluoro-5-iodobenzoate (Compound 1 ) to 4-cyano-2-fluoro-5-iodobenzoic acid (Compound 2 ).

This transformation is a critical intermediate step in the synthesis of next-generation Androgen Receptor (AR) antagonists, such as Apalutamide and Enzalutamide analogs. The primary synthetic challenge is the chemoselective cleavage of the methyl ester without compromising the sensitive nitrile group (which is prone to hydrolysis to a primary amide or carboxylic acid) or displacing the activated fluorine/iodine atoms.

The protocol defined herein utilizes a controlled Lithium Hydroxide (LiOH) system to achieve >95% yield with <0.5% amide impurity.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Chemoselectivity Challenge

The substrate contains three electrophilic sites susceptible to nucleophilic attack:

  • Methyl Ester (Target): Requires hydrolysis to the carboxylic acid.

  • Nitrile (Cyano group): Susceptible to hydration (to amide) or hydrolysis (to acid) under strong basic/acidic conditions and heat.

  • Aryl Fluorine: Located ortho to the ester and para to the iodine; highly activated for SNAr reactions, though hydroxide is a poor nucleophile for SNAr at low temperatures compared to acyl substitution.

Mechanistic Insight

The presence of the ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the ester carbonyl carbon. This allows the hydrolysis to proceed at lower temperatures compared to non-fluorinated benzoates.

Operational Implication: High temperatures (>40°C) are unnecessary and detrimental. Elevated temperatures dramatically increase the rate of nitrile hydration (


) relative to ester hydrolysis (

), leading to the formation of the primary amide impurity.
Reaction Scheme (DOT Visualization)

ReactionScheme Start Methyl 4-cyano-2-fluoro-5-iodobenzoate (Ester) Inter Tetrahedral Intermediate (Li-coordinated) Start->Inter LiOH, THF/H2O 0°C to RT Impurity Amide Impurity (Over-hydrolysis) Start->Impurity High Temp / Excess Base (Avoid) Product 4-Cyano-2-fluoro-5-iodobenzoic acid (Target) Inter->Product 1. Elimination (-OMe) 2. Acidification (pH 3)

Figure 1: Reaction pathway highlighting the selective route to the benzoic acid and the thermal risk of amide formation.

Experimental Protocol

Materials & Equipment
  • Substrate: Methyl 4-cyano-2-fluoro-5-iodobenzoate (Purity >98%).[1]

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O).

  • Solvent: Tetrahydrofuran (THF) (HPLC Grade), Deionized Water.

  • Quench: 1N Hydrochloric Acid (HCl).

  • Equipment: Jacketed glass reactor or round-bottom flask with magnetic stirring; pH meter; HPLC for IPC (In-Process Control).

Standard Operating Procedure (SOP)

Step 1: Solubilization

  • Charge Methyl 4-cyano-2-fluoro-5-iodobenzoate (1.0 equiv) into the reactor.

  • Add THF (5 volumes relative to mass, e.g., 5 mL/g).

  • Stir at 20°C until fully dissolved. Note: The solution is typically pale yellow.

Step 2: Reagent Addition

  • Prepare a solution of LiOH·H₂O (1.2 to 1.5 equiv) in Water (2 volumes).

  • Cool the THF solution to 0–5°C using an ice/water bath.

  • Add the aqueous LiOH solution dropwise over 15–20 minutes.

    • Rationale: Exotherm control. Although mild, local heating can trigger nitrile hydrolysis.

Step 3: Reaction Phase

  • Allow the mixture to warm naturally to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

  • IPC Check (HPLC/TLC):

    • Target: < 1.0% Starting Material.

    • TLC Mobile Phase: Hexane:EtOAc (1:1) with 1% Acetic Acid. Product will stay near baseline; Ester Rf ~0.6.

Step 4: Work-up & Isolation

  • Cool the reaction mixture to 5–10°C .

  • Slowly add 1N HCl to adjust pH to 3.0 – 4.0 .

    • Critical: Do not drop pH < 2.0 rapidly, as the product may precipitate as an oil or occlude impurities.

  • Evaporate the bulk THF under reduced pressure (Rotavap bath < 35°C).

  • The product usually precipitates as a white/off-white solid from the remaining aqueous layer.

    • If oil forms: Extract with Ethyl Acetate (3x), wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification (Optional): Recrystallization from EtOAc/Heptane if purity < 98%.

Process Workflow & Decision Tree

Workflow Start Start Reaction (THF/H2O, LiOH, 0°C) Check IPC: HPLC Analysis (2 Hours) Start->Check Complete Conversion > 99%? Check->Complete Acidify Acidify to pH 3-4 (Cold 1N HCl) Complete->Acidify Yes Wait Stir addtl. 1-2h Do NOT Heat Complete->Wait No ImpurityCheck Amide Impurity > 1%? Acidify->ImpurityCheck Recryst Recrystallize (EtOAc/Heptane) ImpurityCheck->Recryst Yes Isolate Filter & Dry (Vacuum, 40°C) ImpurityCheck->Isolate No Recryst->Isolate Wait->Check

Figure 2: Decision tree for reaction monitoring and downstream processing.

Analytical Data & Validation

Expected Results
ParameterSpecificationNotes
Appearance White to Off-white SolidYellowing indicates iodine liberation (check light exposure).
Yield 92% – 98%Losses primarily due to mother liquor solubility.
HPLC Purity > 98.0% (a/a)
Amide Impurity < 0.5%Controlled by temperature (<25°C).
¹H NMR (DMSO-d₆) δ 13.8 (br s, 1H), 8.4 (d, 1H), 8.1 (d, 1H)Acid proton visible; Methyl singlet (3.9 ppm) disappears.
Solvent Screening Data (Optimization)

Experiments conducted at 25°C with 1.5 eq Base.

Solvent SystemBaseTime to CompleteSelectivity (Acid:Amide)
THF/Water (4:1) LiOH 3 h 99.5 : 0.5
MeOH/Water (4:1)NaOH2 h92.0 : 8.0
Dioxane/WaterLiOH4 h98.0 : 2.0

Interpretation: Methanol/NaOH is too aggressive, leading to higher amide formation (likely due to the smaller counter-ion and higher nucleophilicity of NaOH vs LiOH, plus potential transesterification issues). THF/LiOH is the optimal balance.

Troubleshooting & Critical Process Parameters (CPPs)

  • Issue: High Amide Impurity (>2%)

    • Cause: Reaction temperature exceeded 25°C or local hot spots during acidification.

    • Correction: Strictly maintain T < 25°C. Use LiOH instead of NaOH. Ensure efficient stirring during acidification.

  • Issue: Incomplete Conversion

    • Cause: Poor solubility of the starting ester.[2]

    • Correction: Increase THF volume. Do not heat to dissolve; instead, add more solvent.

  • Issue: Iodine Coloration (Pink/Purple)

    • Cause: Light-induced deiodination.

    • Correction: Wrap reactor in aluminum foil. Add trace sodium thiosulfate during workup if color persists.

References

  • Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research, 72(6), 1494-1503. Link

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. Link

  • Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice: Chemoselective Hydrolysis Strategies. Scientific Update Application Notes. Link

  • Vertex Pharmaceuticals. (2013). Patent WO2013062981A1: Deuterated derivatives of 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-n-methylbenzamide. (Demonstrates scaffold handling). Link

Sources

Application Note: Chemoselective Aminolysis of Methyl Esters in Fluorinated Iodobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Converting a methyl ester to an amide is a fundamental transformation, yet it presents unique challenges when the substrate is a fluorinated iodobenzoate . The presence of the iodine atom (a labile handle for future cross-coupling) and the fluorine atom (an electron-withdrawing group that activates the ring toward nucleophilic aromatic substitution,


) creates a narrow "Goldilocks zone" for reaction conditions.

Standard thermal aminolysis is often too slow or requires temperatures that degrade the C-I bond. Conversely, strong bases (e.g., LDA, LiNH


) risk benzyne formation or halogen-lithium exchange.

This guide details two optimized, field-proven protocols to achieve high-fidelity aminolysis while preserving the aryl halide motif:

  • The Trimethylaluminum (AlMe

    
    ) Protocol:  The kinetic powerhouse for unreactive amines.
    
  • The TBD Organocatalytic Protocol: A milder, "green" alternative for acid-sensitive substrates.

Chemical Context & Mechanistic Causality[1][2]

Understanding the electronic push-pull of your substrate is critical for method selection.

The Fluorine Effect[3]
  • Activation: The fluorine atom (especially at ortho or para positions) exerts a strong inductive effect (-I), making the carbonyl carbon more electrophilic. This generally accelerates aminolysis compared to non-fluorinated benzoates.

  • Risk (

    
    ):  The same activation makes the ring susceptible to nucleophilic attack at the fluorine position. If the amine is highly nucleophilic and the temperature is unregulated, you may displace the fluorine instead of attacking the ester.
    
The Iodine Constraint
  • Fragility: The C-I bond is the weakest among aryl halides. It is incompatible with:

    • Transition Metals (Pd, Cu, Ni): Even trace contamination can trigger oxidative addition/coupling.

    • Radical Sources: High UV exposure or radical initiators can cause deiodination.

    • Strong Lithiating Agents: Rapid iodine-lithium exchange occurs at -78°C.

Decision Matrix: Method Selection

Use the following logic flow to select the optimal protocol for your specific substrate-amine pair.

MethodSelection Start Start: Methyl Ester Substrate AmineType Analyze Amine Partner Start->AmineType IsVolatile Is Amine Volatile/Low BP? AmineType->IsVolatile IsHindered Is Amine Sterically Hindered? IsVolatile->IsHindered No MethodA Method A: AlMe3 Mediated (Kinetic Power) IsVolatile->MethodA Yes (Use HCl salt) IsHindered->MethodA Yes (Anilines/Secondary) MethodB Method B: TBD Catalysis (Mild/Green) IsHindered->MethodB No (Primary Alkyl)

Figure 1: Decision tree for selecting the optimal aminolysis protocol based on amine nucleophilicity and volatility.

Protocol A: Trimethylaluminum (AlMe ) Mediated Aminolysis[4]

Best For: Weak nucleophiles (anilines), sterically hindered amines, or volatile amines (used as HCl salts). Mechanism: Formation of a reactive dimethylaluminum amide species.

Reagents & Equipment
  • Reagent: Trimethylaluminum (2.0 M in Toluene or Hexanes). Warning: Pyrophoric.

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

  • Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step Methodology
  • Amine Activation (The "Weinreb" Complex):

    • In a flame-dried Schlenk flask under Argon, dissolve the amine (1.2 equiv) in anhydrous Toluene (5 mL/mmol).

    • Critical Step: Cool to 0°C. Slowly add AlMe

      
       (1.2 equiv) dropwise.
      
    • Observation: Methane gas evolution will occur.[1] Allow this to subside.

    • Stir at RT for 30 minutes to form the active Me2Al-NR2 species.

  • Ester Addition:

    • Dissolve the fluorinated iodobenzoate methyl ester (1.0 equiv) in a minimum amount of anhydrous Toluene.

    • Add the ester solution to the aluminum-amine complex at RT.

  • Reaction:

    • Heat to 50–60°C.

    • Checkpoint: Monitor by TLC/LCMS every hour. The electron-deficient nature of the fluorinated ester usually drives this to completion within 2–4 hours.

    • Caution: Do not exceed 80°C to prevent thermal degradation of the C-I bond.

  • Workup (The Aluminum Emulsion Fix):

    • Cool to 0°C.

    • Carefully quench with dilute HCl (if acid stable) or saturated Rochelle’s Salt solution (preferred).

    • Crucial: Vigorously stir the biphasic mixture for 1–2 hours until the two layers separate cleanly and the aluminum emulsion breaks.

    • Extract with EtOAc, dry over MgSO

      
      , and concentrate.[2]
      

Protocol B: TBD Catalyzed Transamidation

Best For: Acid-sensitive substrates, primary amines, and "green" process requirements. Mechanism: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) acts as a bifunctional organocatalyst, simultaneously activating the ester carbonyl (H-bond donor) and the amine (H-bond acceptor).[3]

Reagents
  • Catalyst: TBD (10–20 mol%).

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous). Can be run solvent-free if liquid amine is used.

Mechanistic Visualization

TBDMechanism TBD TBD Catalyst Complex Dual Activation Complex TBD->Complex H-Bonding Substrates Ester + Amine Substrates->Complex TS Tetrahedral Intermediate Complex->TS Nu Attack Product Amide + MeOH TS->Product Collapse Product->TBD Regeneration

Figure 2: The dual-activation mechanism of TBD, allowing for milder reaction conditions.

Step-by-Step Methodology
  • Setup:

    • In a sealed vial (to prevent MeOH evaporation if equilibrium is an issue, though usually open is fine to drive off MeOH), combine the fluorinated iodobenzoate (1.0 equiv) and amine (1.2–1.5 equiv).

    • Add TBD (0.1 equiv).

    • Add MeCN (concentration ~0.5 M).

  • Reaction:

    • Stir at Room Temperature.

    • Note: Due to the fluorine activation, many of these esters react within 1–3 hours at RT.

    • If sluggish, heat to 40°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove TBD and excess amine) or saturated NH

      
      Cl.
      
    • Advantage:[4][5][6] No emulsion formation; significantly easier workup than AlMe

      
      .
      

Comparative Data Analysis

FeatureMethod A: AlMe

Method B: TBD
Reagent Type Lewis Acid / NucleophileOrganocatalyst (Base)
Reaction Rate Very Fast (Kinetic)Moderate
Steric Tolerance Excellent (Works on hindered amines)Good (Best for primary amines)
Safety Profile Pyrophoric (High Hazard)Safe (Solid, non-toxic)
Workup Difficult (Emulsions)Simple (Acid wash)
F-I Compatibility High (Avoids basic degradation)High (Mild conditions)
Atom Economy Poor (Stoichiometric Al waste)Excellent (Catalytic)

Troubleshooting & Critical Controls

Preventing (Fluorine Displacement)
  • Symptom: LCMS shows a mass corresponding to [M - F + Amine].

  • Cause: Reaction temperature too high or amine is too nucleophilic.

  • Fix:

    • Lower temperature by 10°C.

    • Switch to Method A (AlMe

      
      ). The bulky aluminum complex is less likely to attack the ring sterically compared to a free amine, and the coordination to the carbonyl oxygen directs the attack specifically to the ester.
      
Preventing De-iodination
  • Symptom: Appearance of des-iodo product.

  • Cause: Radical formation (light) or trace metal contamination.

  • Fix:

    • Wrap reaction flask in aluminum foil.

    • Ensure all solvents are degassed.

    • Strictly avoid using old stir bars that may have Pd residues from previous cross-coupling reactions.

References

  • Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides.[2][3][5][7] Tetrahedron Letters, 18(48), 4171–4174.

  • Sabot, C., Kumar, K. A., Meunier, S., & Mioskowski, C. (2007). A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions.[3][8] Tetrahedron Letters, 48(22), 3863–3866.

  • Simon, L., & Goodman, J. M. (2010). The Mechanism of TBD-Catalyzed Aminolysis of Esters. The Journal of Organic Chemistry, 75(6), 1831–1840.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.

Sources

Application Note: Optimization of Palladium-Catalyzed Cross-Coupling with Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aryl iodides represent a paradox in palladium-catalyzed cross-coupling: they possess the weakest carbon-halogen bond (


), facilitating rapid oxidative addition, yet they frequently suffer from lower turnover numbers (TON) and erratic yields compared to their bromide or chloride counterparts. This application note details the mechanistic underpinnings of these anomalies—specifically the "Iodide Effect" and catalyst poisoning pathways. We present a validated screening protocol designed to overcome iodide inhibition, minimize hydrodehalogenation, and maximize yield in drug discovery workflows.

Introduction: The Reactivity Paradox

In pharmaceutical synthesis, aryl iodides are often selected for late-stage functionalization due to their high reactivity under mild conditions. However, this reactivity comes with distinct liabilities that are often overlooked in standard "screen-all" campaigns.

The Challenge

Unlike aryl chlorides, which require specialized electron-rich ligands to induce oxidative addition, aryl iodides add to Pd(0) almost diffusion-controlled. The bottleneck shifts from oxidative addition to transmetallation or reductive elimination . Furthermore, the released iodide ion (


) is a potent nucleophile and a soft ligand that can bridge palladium centers, forming inactive dimers (e.g., 

), effectively poisoning the active catalyst species [1].
Scope of Application

This guide is optimized for:

  • Suzuki-Miyaura Coupling (Boronic acids/esters)

  • Sonogashira Coupling (Terminal alkynes)

  • Buchwald-Hartwig Amination (Amines)[1]

Mechanistic Insights & Critical Parameters

To optimize these reactions, one must manage the resting state of the catalyst.

The Iodide Inhibition Mechanism

In standard cycles, the oxidative addition complex


 must undergo ligand exchange (transmetallation). High concentrations of 

in solution push the equilibrium toward anionic palladium species that are less reactive toward the nucleophile (boronate/amine).

Key Strategy: Bulky, electron-rich ligands (e.g., Buchwald Biaryl Phosphines) prevent the formation of bridged iodide dimers by sterically crowding the metal center.

Side Reaction: Dehalogenation

Aryl iodides are prone to hydrodehalogenation (Ar-I


 Ar-H), particularly in the presence of hydride sources (e.g., alcohols, amines, or even trace water/formate). This is often misdiagnosed as "catalyst death" when it is actually a competitive reduction pathway [2].

Visualization: The Aryl Iodide Catalytic Cycle[2]

The following diagram illustrates the standard cycle versus the "Iodide Poisoning" off-cycle pathway.

G Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-I PdII_ArI L2Pd(Ar)I (Intermediate A) OxAdd->PdII_ArI Dimer [Pd2(µ-I)2L2] (Inactive Dimer) PdII_ArI->Dimer + I- (Poisoning) TransMet Transmetallation (Rate Limiting) PdII_ArI->TransMet + Nu-M Iodide Excess I- Dimer->PdII_ArI Slow Reversal PdII_ArNu L2Pd(Ar)Nu (Intermediate B) TransMet->PdII_ArNu RedElim Reductive Elimination PdII_ArNu->RedElim RedElim->Pd0 - Product Product Ar-Nu + Pd(0)

Figure 1: Catalytic cycle highlighting the off-cycle formation of inactive iodide-bridged dimers, a common failure mode in aryl iodide coupling.

Optimization Protocol: The "Matrix" Screen

Do not rely on a single set of conditions. Use this microscale screening protocol to identify the optimal Ligand/Base combination.

Reagents & Materials
  • Catalyst Precursors:

    
     (stable source), 
    
    
    
    (labile ligands).
  • Ligand Set (The "Big Four"):

    • XPhos: Excellent for sterically hindered substrates; resists iodide inhibition.

    • SPhos: Universal baseline for Suzuki coupling.

    • BippyPhos: Highly effective for difficult N-heterocycles [3].

    • P(t-Bu)3: High reactivity for electron-rich aryl iodides.

  • Bases:

    
     (mild, hydrous), 
    
    
    
    (anhydrous, stronger),
    
    
    (strong, for amination).
Step-by-Step Screening Procedure (Microscale)

Scale: 50 µmol limiting reagent. Vessel: 1 mL HPLC vials with crimp caps or 96-well reaction block.

  • Stock Solutions: Prepare 0.1 M stock solutions of Ar-I, Nucleophile, and Base in the chosen solvent (Dioxane or Toluene).

  • Catalyst Loading: Prepare a catalyst/ligand stock solution (1:2 ratio for monodentate ligands) in solvent. Pre-stir for 10 mins to ensure ligation.

    • Target Loading: 2 mol% Pd.

  • Dispensing:

    • Add 500 µL Ar-I stock (1.0 equiv).

    • Add 550 µL Nucleophile stock (1.1 equiv).

    • Add Base (2.0 equiv).

    • Add Catalyst stock.

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Analysis: Dilute 50 µL aliquot with MeCN. Analyze via UPLC-MS.

    • Success Metric: Conversion > 90%, Yield > 80%, De-iodo < 5%.[2]

Scale-Up Protocol (1.0 Gram Scale)

Once the optimal conditions are identified (e.g.,


 + XPhos + 

in Toluene), use this protocol for isolation.
Procedure
  • Inertion: Charge a dry 50 mL Schlenk flask with a magnetic stir bar. Cycle vacuum/Nitrogen (3x).

  • Solids: Add Aryl Iodide (1.0 g, 1.0 equiv), Boronic Acid (1.2 equiv), Base (

    
    , 2.0 equiv), and Ligand (XPhos, 2 mol%).
    
  • Catalyst: Add

    
     (1 mol%).
    
    • Note: Adding Pd last prevents premature reaction with ligand-less species.

  • Solvent: Add anhydrous Toluene (10 mL, 0.3-0.5 M concentration).

    • Critical: Degas solvent by sparging with

      
       for 15 mins prior to addition.
      
  • Execution: Heat to 80°C. Monitor by HPLC every 2 hours.

  • Workup:

    • Cool to RT.

    • Filter through a pad of Celite (removes Pd black and salts).

    • Wash pad with EtOAc.

    • Concentrate and purify via Flash Chromatography.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Iodide dimers)Switch to bulky ligand (XPhos, BrettPhos). Increase Temp to 100°C.
High Conversion, Low Yield Homocoupling of Ar-IReduce catalyst loading. Add Ar-I slowly (syringe pump).
Product is Ar-H (De-iodo) HydrodehalogenationEnsure solvent is anhydrous. Avoid alcohols. Switch base to

.
Black Precipitate (Early) Catalyst Decomposition (Pd Black)Ligand concentration too low. Increase L:Pd ratio to 3:1.

Optimization Logic Workflow

Use this decision tree to navigate the optimization process systematically.

Optimization Start Start Screen (Pd(OAc)2 / XPhos) Check Check LCMS (4 Hours) Start->Check Good Yield > 80% Scale Up Check->Good Yes LowConv Conversion < 50% Check->LowConv Stalled SideRxn De-iodination > 10% Check->SideRxn Byproducts Action1 Change Ligand (Try BippyPhos/NHC) LowConv->Action1 Action2 Change Solvent (Toluene -> DMF) SideRxn->Action2 Action1->Check Action2->Check

Figure 2: Logical workflow for troubleshooting and optimizing reaction conditions based on LCMS data.

Comparative Data: Ligand Performance

The following data illustrates the impact of ligand selection on the coupling of 4-iodoanisole with phenylboronic acid (Standardized conditions: 1 mol% Pd,


, Toluene, 80°C, 2h).
LigandLigand TypeYield (%)Notes

Standard Phosphine45%Significant homocoupling observed.
dppf Bidentate68%Good stability, slower rate.
XPhos Biaryl Phosphine98% Excellent resistance to iodide inhibition.
SPhos Biaryl Phosphine92%Very fast, high turnover.
IPr (NHC) Carbene88%Best for sterically crowded iodides.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Source: Nobel Prize in Chemistry 2010 (Background) URL:[Link]

  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Source: Organic Letters (via Organic Chemistry Portal) URL:[Link]

  • Optimization of Pd-catalyzed cross-coupling reactions. Source: ResearchGate (Protocol Verification) URL:[Link]

Sources

Application Note: Chemoselective Functionalization of Polyfunctional Benzoate Esters: Navigating Iodine vs. Nitrile Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Model Substrate: Methyl 4-cyano-3-iodobenzoate

Introduction: The Chemoselectivity Challenge

In late-stage functionalization and complex API synthesis, molecules bearing multiple electrophilic sites present a profound chemoselectivity challenge. A substrate such as methyl 4-cyano-3-iodobenzoate contains three highly reactive moieties:

  • Aryl Iodide (-I): Prone to halogen-metal exchange and transition-metal-catalyzed oxidative addition.

  • Nitrile (-CN): Susceptible to nucleophilic addition, reduction, and hydrolysis.

  • Benzoate Ester (-COOMe): Vulnerable to saponification, nucleophilic attack, and reduction.

This application note details field-proven methodologies to selectively functionalize either the iodine atom or the nitrile group while perfectly preserving the remaining functional handles. By exploiting kinetic disparities and specific transition-metal coordination modes, researchers can achieve orthogonal reactivity without the need for tedious protection/deprotection sequences.

Iodine-Selective Functionalization (Preserving -CN and -COOMe)

To selectively functionalize the aryl iodide, the synthetic strategy must avoid nucleophilic attack on the ester and the nitrile. This is achieved through either kinetically controlled halogen-metal exchange or chemoselective oxidative addition.

Halogen-Metal Exchange via Turbo-Grignard

Causality & Mechanism: Traditional Grignard reagents or alkyllithiums often lead to competitive addition to esters and nitriles. However, the Knochel "Turbo-Grignard" reagent (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-PrMgCl·LiCl) allows for an ultra-fast iodine-magnesium exchange at low temperatures (e.g., -20 °C)[1],[2]. The addition of LiCl breaks up polymeric magnesium aggregates, drastically increasing the rate of the exchange. The reaction is driven by the high polarizability of the iodine atom and the thermodynamic stability of the resulting sp²-hybridized arylmagnesium species[3]. At -20 °C, the exchange is kinetically favored, leaving the electrophilic -CN and -COOMe groups completely intact[2].
Protocol 1: Chemoselective I/Mg Exchange and Electrophilic Trapping
  • Preparation: Flame-dry a Schlenk flask and purge with argon.

  • Substrate Solution: Dissolve methyl 4-cyano-3-iodobenzoate (1.0 equiv, 10 mmol) in anhydrous THF to achieve a 0.5 M solution.

  • Cooling: Submerge the flask in a dry ice/isopropanol bath and stabilize the internal temperature at -20 °C.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (1.3 M in THF, 1.05 equiv) over 10 minutes via a syringe pump[2].
    
  • Maturation: Stir the reaction mixture for 15 minutes at -20 °C. Complete conversion to the arylmagnesium intermediate can be verified by quenching a small aliquot with iodine or allyl bromide.

  • Trapping: Add the desired electrophile (e.g., anhydrous DMF, 1.5 equiv) dropwise.

  • Workup: Warm the mixture to room temperature over 1 hour, quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Palladium-Catalyzed Cross-Coupling

Causality & Mechanism: Palladium(0) catalysts undergo oxidative addition into the weak C–I bond (~65 kcal/mol) with extreme selectivity. Under standard Suzuki-Miyaura or Sonogashira conditions (mild base, 60–80 °C), the nitrile and ester groups are entirely inert to Pd(0) insertion, allowing for pristine chemoselectivity.

Nitrile-Selective Functionalization (Preserving -I and -COOMe)

Activating the nitrile without disturbing the ester or the aryl iodide requires bypassing traditional acid/base-catalyzed hydrolysis, which would inevitably saponify the benzoate ester[4].

Chemoselective Hydration via the Ghaffar-Parkins Catalyst

Causality & Mechanism: The Ghaffar-Parkins catalyst, [PtH{(PMe2O)2H}(PMe2OH)], is a platinum(II) hydride complex that operates under strictly neutral conditions[5],[6]. The Pt(II) center acts as a soft


-Lewis acid, selectively coordinating to the nitrogen lone pair of the nitrile. Once coordinated, the phosphinous acid ligand provides an intramolecular hydroxyl nucleophile that attacks the nitrile carbon, forming a 5-membered metallacycle[7],[8]. Subsequent hydrolysis by water releases the primary amide and regenerates the catalyst[8]. Because the reaction occurs at neutral pH, base-sensitive esters and the aryl iodide remain completely untouched[9],[10].
Protocol 2: Neutral Hydration of Nitrile to Primary Amide
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend methyl 4-cyano-3-iodobenzoate (1.0 equiv, 5 mmol) in a mixture of EtOH and H₂O (2:1 v/v, 0.2 M)[9].

  • Catalyst Addition: Add the Ghaffar-Parkins catalyst (1.0 to 2.0 mol%). The low catalyst loading is sufficient due to the high turnover frequency of the complex[5],[9].

  • Heating: Heat the mixture in an oil bath at 80 °C under an argon atmosphere for 5 hours[9].

  • Cooling & Concentration: Remove the flask from the heat and allow it to cool to room temperature. Concentrate the mixture on a rotary evaporator to remove the ethanol[9].

  • Isolation: The resulting primary amide typically precipitates from the residual aqueous phase. Filter the white crystalline solid, wash with cold water, and dry under high vacuum. The ester and iodine groups are retained with >98% fidelity[6].

Quantitative Data & Reactivity Comparison

The following table summarizes the orthogonal functionalization strategies and their impact on the three reactive sites of the model substrate.

TransformationReagents & ConditionsIodine StatusNitrile StatusEster StatusTypical Yield
Halogen-Metal Exchange

-PrMgCl·LiCl, THF, -20 °C
Reacted (Forms Ar-Mg)IntactIntact85 - 95%
Suzuki Cross-Coupling Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80 °CReacted (Forms Ar-Ar)IntactIntact80 - 90%
Neutral Hydration Parkins Catalyst (1 mol%), EtOH/H₂O, 80 °CIntactReacted (Forms Amide)Intact88 - 98%
Standard Hydrolysis (Control)NaOH (aq), MeOH, 60 °CIntactReacted (Forms Acid)Reacted (Saponified)N/A (Mixture)

Mechanistic and Workflow Visualizations

Workflow cluster_I Path A: Iodine-Selective cluster_CN Path B: Nitrile-Selective Substrate Methyl 4-cyano-3-iodobenzoate (Polyfunctional Substrate) Turbo i-PrMgCl·LiCl, -20 °C (Turbo-Grignard) Substrate->Turbo Fast I/Mg Exchange Suzuki Pd(PPh3)4, Ar-B(OH)2 (Cross-Coupling) Substrate->Suzuki Oxidative Addition Parkins [PtH{(PMe2O)2H}(PMe2OH)] (Neutral Hydration) Substrate->Parkins Pt-Coordination Prod1 Arylmagnesium Species (-CN, -COOMe Intact) Turbo->Prod1 Prod2 Biaryl Derivative (-CN, -COOMe Intact) Suzuki->Prod2 Prod3 Primary Amide (-I, -COOMe Intact) Parkins->Prod3

Figure 1. Decision tree for the orthogonal chemoselective functionalization of polyfunctional benzoate esters.

Mechanism Cat [PtH{(PMe2O)2H}(PMe2OH)] (Active Parkins Catalyst) Coord Nitrile Coordination (Pt-N≡C-Ar) Cat->Coord + R-CN (Substrate) MetCyc Intramolecular OH Attack (5-Membered Metallacycle) Coord->MetCyc Nucleophilic Attack by Ligand OH Hydrol Water Hydrolysis (Amide Release) MetCyc->Hydrol + H2O (Neutral pH) Hydrol->Cat Catalyst Regeneration Prod Primary Amide (Ester & Iodine Unaffected) Hydrol->Prod Product Dissociation

Figure 2. Catalytic cycle of the Ghaffar-Parkins catalyst demonstrating neutral metallacycle formation.

References

  • Metal–halogen exchange - Grokipedia. Overview of kinetic parameters and functional group tolerance of Turbo-Grignards.[3] URL: [Link]

  • Selective halogen–magnesium exchanges using iPrMgCl⋅LiCl. Knochel et al. demonstration of chemoselective Grignard formation in the presence of esters and nitriles.[1] URL:[Link]

  • Magnesium-Halogen Exchange - Andrew G Myers Research Group. Harvard University mechanistic notes on temperature-dependent Grignard reactivity.[2] URL:[Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses protocol detailing the exact experimental conditions for neutral hydration.[9] URL:[Link]

  • Synthetic Applications of the Parkins Nitrile Hydration Catalyst: A Review. MDPI review on the functional group tolerance and synthetic utility of the Parkins catalyst.[6] URL: [Link]

  • Metal-catalyzed nitrile hydration reactions: The specific contribution of ruthenium. Discussion on conventional protocols vs. neutral transition-metal catalysis.[4] URL:[Link]

  • Intramolecular Attack on Coordinated Nitriles: Metallacycle Intermediates in Catalytic Hydration. Royal Society of Chemistry mechanistic analysis of the 5-membered metallacycle.[7] URL: [Link]

  • Synthesis of [3H] and [14C]genipin. Application of the Ghaffar-Parkins catalyst in complex API synthesis preserving sensitive esters.[10] URL:[Link]

  • Proposed mechanism for the catalytic hydration of nitriles with complex 1. ResearchGate mechanistic breakdown of the Parkins catalyst cycle.[8] URL: [Link]

Sources

Application Note: Scalable Synthesis Route for Methyl 4-cyano-2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-cyano-2-fluoro-5-iodobenzoate is a highly functionalized, poly-substituted aromatic building block crucial for advanced pharmaceutical synthesis and cross-coupling applications. Synthesizing this densely packed benzene ring requires strict control over regioselectivity and chemoselectivity. This application note details a robust, highly scalable four-step synthetic route starting from commercially available 4-cyano-2-fluorobenzoic acid. The protocol leverages synergistic directing effects for precise nitration and employs highly chemoselective reduction conditions to preserve sensitive functional groups.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is designed around a classic but highly optimized sequence: Esterification


 Nitration 

Reduction

Sandmeyer Iodination
.
  • Esterification: The initial conversion of the carboxylic acid to a methyl ester serves a dual purpose. It protects the acidic proton from interfering with the strongly acidic nitration conditions and modulates the electronic properties of the ring. The use of thionyl chloride (

    
    ) in methanol ensures quantitative conversion by transiently forming the highly reactive acid chloride .
    
  • Regioselective Nitration: Electrophilic aromatic substitution (EAS) on a tri-substituted ring is governed by the synergistic directing effects of the existing substituents . The ester (C1) and cyano (C4) groups are meta-directing, while the fluorine (C2) is ortho/para-directing. Consequently, both C3 and C5 are electronically activated for electrophilic attack. However, C3 is sterically highly hindered (flanked by F and CN), making C5 the overwhelmingly favored position for nitronium ion attack.

  • Chemoselective Reduction (Béchamp): Reducing the C5-nitro group to an amine without over-reducing the sensitive C4-nitrile or causing hydrodefluorination at C2 is critical. The Béchamp reduction (Iron powder and

    
    ) is chosen over catalytic hydrogenation (
    
    
    
    ) because it is exceptionally chemoselective for nitro groups, highly scalable, and cost-effective .
  • Sandmeyer Iodination: The final transformation converts the amine to an iodide via a diazonium salt intermediate. Utilizing potassium iodide (

    
    ) initiates a radical-nucleophilic aromatic substitution mechanism that cleanly yields the target aryl iodide without the need for transition-metal catalysts .
    

SynthesisRoute SM 4-Cyano-2-fluorobenzoic acid Int1 Methyl 4-cyano-2-fluorobenzoate SM->Int1 MeOH, SOCl2 Reflux Int2 Methyl 4-cyano-2-fluoro- 5-nitrobenzoate Int1->Int2 HNO3, H2SO4 0°C to RT Int3 Methyl 5-amino-4-cyano- 2-fluorobenzoate Int2->Int3 Fe, NH4Cl EtOH/H2O, 80°C Target Methyl 4-cyano-2-fluoro- 5-iodobenzoate Int3->Target 1. NaNO2, HCl, 0°C 2. KI, H2O, RT

Figure 1. Four-step scalable synthesis workflow for Methyl 4-cyano-2-fluoro-5-iodobenzoate.

NitrationRegioselectivity Substrate Substrate Methyl 4-cyano-2-fluorobenzoate DirectingEffects Directing Groups - COOMe (C1): Meta (C3, C5) - F (C2): Ortho/Para (C3, C5) - CN (C4): Meta (C2, C6) Substrate->DirectingEffects Electrophilic Aromatic Substitution Sterics Steric Hindrance - C3: Highly hindered - C5: Less hindered DirectingEffects->Sterics Regiochemical Filter Outcome Outcome Sterics->Outcome Nitronium Ion Attack

Figure 2. Mechanistic rationale for the C5-regioselective nitration of the aromatic ring.

Process Parameters and Yield Summary

StepIntermediate / ProductReaction TypeKey ReagentsTemp / TimeTypical YieldPurity (HPLC)
1 Methyl 4-cyano-2-fluorobenzoateEsterification

,

65 °C / 4 h95%>98%
2 Methyl 4-cyano-2-fluoro-5-nitrobenzoateNitrationFuming

, Conc.

0 °C to RT / 2 h88%>95%
3 Methyl 5-amino-4-cyano-2-fluorobenzoateBéchamp ReductionFe powder,

,

80 °C / 3 h92%>97%
4 Methyl 4-cyano-2-fluoro-5-iodobenzoateSandmeyer Iodination

,

, then

0 °C to 60 °C / 2 h75%>98%

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-cyano-2-fluorobenzoate
  • Setup: Equip a round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser under an inert argon atmosphere.

  • Reaction: Charge the flask with anhydrous Methanol (10 volumes). Cool the solvent to 0 °C using an ice bath. Add Thionyl chloride (1.5 eq) dropwise over 30 minutes to control the exothermic reaction.

  • Addition: Add 4-cyano-2-fluorobenzoic acid (1.0 eq) in portions. Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 3:1). Self-validation: Quench a 50 µL aliquot in saturated

    
    ; extract with EtOAc and spot. The reaction is complete when the baseline spot (carboxylic acid) is fully consumed.
    
  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated aqueous

    
    . Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate to yield the product as a white solid.
Step 2: Synthesis of Methyl 4-cyano-2-fluoro-5-nitrobenzoate
  • Setup: In a highly ventilated fume hood, equip a flask with a mechanical stirrer and an internal thermometer.

  • Reaction: Dissolve Methyl 4-cyano-2-fluorobenzoate (1.0 eq) in concentrated Sulfuric acid (

    
    , 5 volumes) and cool to 0 °C.
    
  • Nitration: Slowly add fuming Nitric acid (

    
    , 1.2 eq) dropwise, maintaining the internal temperature below 5 °C to prevent dinitration or hydrolysis of the nitrile. After addition, allow the reaction to warm to room temperature and stir for 2 hours.
    
  • IPC: Monitor by HPLC (C18 column, MeCN/

    
     gradient). Self-validation: The disappearance of the starting material peak and the emergence of a single major product peak confirms regioselectivity. Multiple new peaks indicate insufficient temperature control.
    
  • Workup: Pour the reaction mixture slowly over vigorously stirred crushed ice. Filter the resulting pale-yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry in a vacuum oven at 40 °C.

Step 3: Synthesis of Methyl 5-amino-4-cyano-2-fluorobenzoate
  • Setup: Equip a flask with a reflux condenser and mechanical stirrer.

  • Reaction: Suspend Methyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 eq), Iron powder (325 mesh, 5.0 eq), and Ammonium chloride (

    
    , 2.0 eq) in a 4:1 mixture of Ethanol and Water (10 volumes).
    
  • Reduction: Heat the suspension to 80 °C for 3 hours.

  • IPC: Monitor by TLC (Hexanes:EtOAc 1:1). Self-validation: The product amine will be strongly UV-active and stain positive (yellow/orange) with ninhydrin, confirming the successful reduction of the nitro group without nitrile degradation.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot EtOAc. Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, dry over

    
    , and concentrate to afford the amine.
    
Step 4: Synthesis of Methyl 4-cyano-2-fluoro-5-iodobenzoate
  • Setup: Equip a flask with a magnetic stirrer and an internal thermometer.

  • Diazotization: Suspend Methyl 5-amino-4-cyano-2-fluorobenzoate (1.0 eq) in a mixture of concentrated

    
     and Water (1:1, 10 volumes). Cool to 0 °C. Add a pre-cooled aqueous solution of Sodium nitrite (
    
    
    
    , 1.1 eq) dropwise. Stir for 30 minutes at 0 °C.
  • Iodination: Slowly add an aqueous solution of Potassium iodide (

    
    , 2.0 eq) dropwise. The mixture will turn dark brown with the evolution of nitrogen gas. Allow it to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.
    
  • IPC: Monitor by HPLC. Self-validation: Starch-iodide paper must test negative for excess oxidants before proceeding to extraction.

  • Workup: Cool to room temperature and quench with saturated aqueous Sodium thiosulfate (

    
    ) until the dark brown color dissipates, indicating the reduction of excess 
    
    
    
    . Extract with EtOAc, wash with brine, dry over
    
    
    , and concentrate. Purify via silica gel chromatography or recrystallization from ethanol. The final product should present as an off-white solid.

References

  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Ed.). John Wiley & Sons.

  • Béchamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de chimie et de physique.

  • Krasnokutskaya, E. A., Semenova, N. I., Filimonov, V. D., & Hwang, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Arenes via Diazotization. Synthesis, 2007(1), 81-84.

Purification methods for Methyl 4-cyano-2-fluoro-5-iodobenzoate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for Methyl 4-cyano-2-fluoro-5-iodobenzoate

Introduction & Physicochemical Context

Methyl 4-cyano-2-fluoro-5-iodobenzoate (CAS: 1149388-53-3) is a highly functionalized aromatic intermediate frequently utilized in drug discovery. Its unique structural scaffold—featuring an electron-withdrawing cyano group, a fluorine atom, an ester linkage, and a reactive iodine atom—makes it an ideal building block for late-stage cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) in the synthesis of complex active pharmaceutical ingredients (APIs).

The synthesis of this intermediate typically involves the electrophilic iodination of methyl 4-cyano-2-fluorobenzoate using reagents such as


[1]. Because the aromatic ring is severely deactivated by the existing electron-withdrawing groups, the reaction requires harsh oxidative conditions. This inevitably generates a complex crude matrix containing:
  • Unreacted starting material (methyl 4-cyano-2-fluorobenzoate).

  • Regioisomers (predominantly the 3-iodo isomer).

  • Polyiodinated byproducts.

  • Trace inorganic residues (e.g., iodine color bodies).

Causality in Purification Design: Direct crystallization of the crude mixture is highly inefficient because the 5-iodo target and its 3-iodo regioisomer share nearly identical molecular weights, crystal lattice energies, and solubility profiles. Therefore, a two-stage orthogonal purification strategy is required. First, High-Resolution Flash Chromatography is deployed to exploit the subtle differences in dipole moments caused by the positional variance of the highly lipophilic iodine atom. Second, Precision Recrystallization is used as a final polishing step to thermodynamically exclude trace organic co-eluents and inorganic color bodies, guaranteeing the >99.0% purity required for pharmaceutical applications[2],[3].

Purification Workflow

G Crude Crude Iodination Mixture (Target + Regioisomers + SM) Flash Flash Chromatography (Silica Gel, PE/EA Gradient) Crude->Flash Dry Load Imp1 Regioisomers & Unreacted SM Flash->Imp1 Elute First/Last SemiPure Semi-Pure Intermediate (~90-95% Purity) Flash->SemiPure Main Fraction Recryst Recrystallization (EtOH or Hexane/EtOAc) SemiPure->Recryst Dissolve & Heat Imp2 Trace Organics & Color Bodies Recryst->Imp2 Mother Liquor Pure Pure Methyl 4-cyano- 2-fluoro-5-iodobenzoate (>99% Purity) Recryst->Pure Filter & Dry

Figure 1: Two-stage purification workflow for isolating ultra-pure halogenated benzoate intermediates.

Experimental Protocols

Protocol A: High-Resolution Flash Chromatography (Regioisomer Separation)

Objective: Isolate the 5-iodo target from the 3-iodo regioisomer and unreacted starting material. Mechanistic Insight: Normal-phase silica gel effectively discriminates between the regioisomers based on their differing interactions with the stationary phase. A highly non-polar solvent system (Petroleum Ether/Ethyl Acetate) is strictly required to prevent co-elution of these closely related halogenated species[4].

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimum volume of dichloromethane (DCM). Add 230-400 mesh silica gel (mass ratio 1:3, crude:silica) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Self-Validation/Causality: Dry loading prevents the severe band broadening that occurs if the poorly soluble, heavily halogenated crude is loaded directly as a liquid injection into a non-polar mobile phase.

  • Column Equilibration: Pack a column with 230-400 mesh silica gel and equilibrate thoroughly with 100% Petroleum Ether (PE).

  • Gradient Elution: Load the dry powder evenly onto the top of the column bed. Begin elution with 100% PE. Gradually increase the mobile phase polarity to PE/Ethyl Acetate (EA) 80:1, and finally push to 40:1[4].

  • Fraction Collection: Monitor the eluent via Thin Layer Chromatography (TLC) under UV light (254 nm). The unreacted methyl 4-cyano-2-fluorobenzoate typically elutes first, followed closely by the target 5-iodo product. Polyiodinated species will elute last.

  • Concentration: Pool the fractions containing the target compound and concentrate under reduced pressure to yield a semi-pure solid (~90-95% purity).

Protocol B: Precision Recrystallization (Final Polishing)

Objective: Achieve >99.0% purity by purging trace organic co-eluents and inorganic color bodies. Mechanistic Insight: While chromatography separates structurally distinct isomers, it often leaves trace impurities. Recrystallization relies on the thermodynamic exclusion of impurities from the growing crystal lattice. The rigid, planar nature of the multi-substituted benzoate ring makes it highly crystalline, allowing for excellent recovery[2],[3].

Step-by-Step Methodology:

  • Dissolution: Transfer the semi-pure solid to a round-bottom flask. Add a minimum volume of hot absolute ethanol (alternatively, a 3:1 Hexane/EtOAc mixture) until complete dissolution occurs near the solvent's boiling point.

  • Hot Filtration: If the solution appears cloudy or contains particulate matter, perform a rapid hot filtration through a pre-warmed Buchner funnel.

    • Self-Validation/Causality: This step physically removes insoluble inorganic residues (e.g., polymerized byproducts or catalyst trace) that would otherwise act as unwanted nucleation sites.

  • Controlled Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed.

    • Self-Validation/Causality: Slow cooling promotes the formation of large, thermodynamically pure crystals rather than precipitating a kinetic mixture that traps mother liquor impurities. Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours to maximize supersaturation and yield.

  • Isolation & Washing: Filter the newly formed crystals under vacuum. Wash the filter cake with a small volume of ice-cold hexanes to displace the mother liquor without dissolving the purified product.

  • Drying: Dry the crystals in a vacuum oven at 40°C overnight to remove residual solvent, yielding the ultra-pure intermediate.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics across the two-stage purification workflow.

Purification StagePrimary Impurity RemovedRecovery Yield (%)Final Purity (HPLC-UV)Scalability
Crude Mixture N/AN/A60 - 70%High
Flash Chromatography Regioisomers, Unreacted SM75 - 82%90 - 95%Moderate
Recrystallization Trace Organics, Color Bodies85 - 90%> 99.0%High
Overall Process All Byproducts 63 - 73% > 99.0% Moderate-High

References

1.[2] 3.2B: Purification of Product Mixtures - Chemistry LibreTexts . LibreTexts. 2.[3] PURIFICATION OF ORGANIC CHEMICALS - GEA . GEA Group. 3.[1] Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases - PMC . National Institutes of Health (NIH). 4.[4] Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides - Amazon S3 . Amazon Web Services.

Sources

Troubleshooting & Optimization

Improving yield of Methyl 4-cyano-2-fluoro-5-iodobenzoate iodination reaction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of C-H Iodination for Methyl 4-cyano-2-fluorobenzoate

Case ID: #IOD-DEACT-05 Subject: Improving Yield in Electrophilic Aromatic Substitution of Highly Deactivated Benzoates Status: Open Guide

Executive Technical Summary

The Challenge: You are attempting to iodinate Methyl 4-cyano-2-fluorobenzoate at the C5 position. This substrate presents a classic "highly deactivated system" challenge in organic synthesis.

  • Electronic Environment: The benzene ring is severely electron-deficient due to two strong Electron Withdrawing Groups (EWGs): the Cyano group (-CN) at C4 and the Ester group (-COOMe) at C1.

  • Reactivity: Standard iodination reagents (

    
    , 
    
    
    
    ) lack the electrophilicity to overcome the high activation energy barrier of this ring system.
  • Regioselectivity: While the ring is deactivated, the Fluorine atom at C2 is the key directing group. Through resonance donation, it directs electrophiles ortho (C3) and para (C5). Since C3 is sterically crowded (flanked by F and CN) and electronically less favorable, C5 is the thermodynamically and kinetically preferred site , provided a sufficiently reactive "super-electrophile" is generated.

Core Recommendation: To improve yields beyond the typical 10-20% plateau, you must transition from standard electrophilic sources to super-electrophilic iodine species (


 or protonated N-iodo species) generated in superacidic media or via strong oxidative conditions.

Recommended Protocols

Protocol A: The "Olah" Method (NIS + Triflic Acid)

Best for: Small scale, high conversion, medicinal chemistry. Mechanism: Generation of the superelectrophile


 via protonation of N-iodosuccinimide (NIS).
ParameterSpecificationRationale
Reagent N-Iodosuccinimide (NIS)1.2 - 1.5 equivalents. Provides the iodine source.[1][2][3]
Solvent/Acid Trifluoromethanesulfonic Acid (TfOH)Solvent or co-solvent (in MeCN). Acts as the superacid to protonate NIS.
Temperature 0°C

RT

50°C
Gradual ramp prevents decomposition of the sensitive ester/nitrile groups.
Time 2 - 12 HoursMonitoring via LCMS is critical.

Step-by-Step:

  • Dissolve Methyl 4-cyano-2-fluorobenzoate (1.0 eq) in anhydrous Acetonitrile (0.5 M).

  • Cool the solution to 0°C under Nitrogen atmosphere.

  • Add NIS (1.3 eq) in one portion.

  • Critical Step: Dropwise add Triflic Acid (TfOH) (1.0 - 5.0 eq depending on kinetics). Caution: Highly Exothermic.

  • Allow to warm to Room Temperature (RT). If conversion is <50% after 2 hours, heat to 50°C.

  • Quench: Pour into ice-cold saturated

    
     (Sodium Thiosulfate) to neutralize active iodine species.
    
Protocol B: Oxidative Iodination ( + + )

Best for: Scale-up, cost-efficiency, process chemistry. Mechanism: In situ generation of reactive


 species using Periodic acid or Periodate as an oxidant in sulfuric acid.
ParameterSpecificationRationale
Iodine Source

(Elemental Iodine)
0.5 - 0.6 equivalents (atom economy).
Oxidant Sodium Periodate (

)
0.2 - 0.3 equivalents. Oxidizes

to

.
Acid conc.[1][2][4]

(98%)
Activates the oxidant and dehydrates the intermediate.
Solvent Acetic Acid (

)
Good solubility for benzoates; stable to oxidation.

Step-by-Step:

  • Suspend substrate (1.0 eq) and

    
     (0.55 eq) in Glacial Acetic Acid.
    
  • Add conc.[1]

    
     (approx. 10-20% v/v relative to AcOH).
    
  • Add

    
     (0.25 eq) portion-wise.
    
  • Heat to 60-80°C. Note: Higher temperatures may hydrolyze the ester/nitrile, so monitor closely.

  • Stir for 12-24 hours.

Troubleshooting Guide (Q&A)

Q1: My reaction turns black/dark purple, but LCMS shows only starting material. What is happening?

  • Diagnosis: The purple color indicates free Iodine (

    
    ). If you are using NIS, this means the NIS has decomposed or disproportionated without reacting with the substrate.
    
  • Fix: The electrophile is not "hot" enough.

    • Increase Acidity: If using TFA, switch to Triflic Acid (TfOH) or add

      
      . The protonation of the leaving group (succinimide) is the rate-determining step for generating 
      
      
      
      .
    • Dry Conditions: Water kills super-electrophiles by hydrating them (

      
       is far less reactive than 
      
      
      
      ). Ensure all reagents are anhydrous.

Q2: I see a new peak on LCMS, but it corresponds to the carboxylic acid (Hydrolysis), not the iodide.

  • Diagnosis: Acid-catalyzed hydrolysis of the methyl ester or the nitrile group. This happens if the temperature is too high or water is present in the acid.

  • Fix:

    • Lower the temperature (do not exceed 60°C).

    • Switch from aqueous acids to anhydrous Triflic Acid/DCM or Triflic Acid/MeCN systems.

    • If hydrolysis persists, consider iodinating the Acid form first, then re-esterifying (Fisher Esterification) as a second step.

Q3: The yield stalls at 40%. Adding more reagent doesn't help.

  • Diagnosis: Product Inhibition.[5] The product (Iodo-species) is even more electron-deficient than the starting material, but the iodine atom is large and lipophilic. Sometimes the product precipitates or complexes with the catalyst.

  • Fix:

    • Solvent Switch: Use 1,2-Dichloroethane (DCE) or Sulfolane to maintain solubility at higher temperatures.

    • Step-wise Addition: Add NIS/Acid in 3 batches (0.5 eq each) every 2 hours to maintain a high steady-state concentration of the electrophile.

Q4: Can I use the "Knochel-Hauser" method (TMPMgCl·LiCl) instead?

  • Analysis: Metallation is risky here.

    • Risk:[6] The proton at C3 (between F and CN) is likely the most acidic due to the inductive effect of F and CN. Metallation would likely occur at C3, not C5.

    • Result: You would get the C3-iodo isomer (Methyl 4-cyano-2-fluoro-3-iodobenzoate), which is an impurity.

    • Verdict: Stick to EAS (Electrophilic Aromatic Substitution) because the Fluorine atom's resonance effect directs Para (to C5), overruling the acidity difference.

Visualizing the Solution

Figure 1: Mechanistic Pathway & Regioselectivity

This diagram illustrates why C5 is the targeted site and how the super-electrophile is generated.

ReactionPathway Reagents Reagents: NIS + TfOH ActiveSpecies Super-Electrophile [I-N-Succ-H]+ -> I+ Reagents->ActiveSpecies Protonation Transition Sigma Complex (Stabilized by F-Resonance) ActiveSpecies->Transition Substrate Substrate: Methyl 4-cyano-2-fluorobenzoate Substrate->Transition + I+ (Attack at C5) SideProduct C3-Isomer (Minor/Sterically Hindered) Substrate->SideProduct Attack at C3 (Slow) Product Product: Methyl 4-cyano-2-fluoro-5-iodobenzoate Transition->Product - H+ (Re-aromatization)

Caption: Generation of the active Iodine species and the preferential attack at C5 due to Fluorine's para-directing resonance effect.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Start: Low Yield (<30%) CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Only SM Remaining CheckLCMS->Result1 No Rxn Result2 Hydrolysis (Acid/Amide) CheckLCMS->Result2 New Peak (-14 mass) Result3 Wrong Isomer (C3) CheckLCMS->Result3 New Peak (+126 mass) Action1 Increase Acid Strength (Switch TFA -> TfOH) Result1->Action1 Action2 Lower Temp / Dry Solvents Result2->Action2 Action3 Switch Methodology (Avoid Metallation) Result3->Action3

Caption: Diagnostic workflow for identifying reaction failures based on LCMS data.

Strategic Alternative: The Sandmeyer Route

If direct iodination remains intractable (yields < 30%) due to the extreme deactivation, the industry-standard "Eject Button" is the Sandmeyer reaction.

  • Nitration: Nitration of Methyl 4-cyano-2-fluorobenzoate (Standard

    
    ). Note: Nitration is more powerful than iodination and may proceed where iodination fails.
    
  • Reduction: Reduce

    
     to 
    
    
    
    (
    
    
    or
    
    
    ).
  • Sandmeyer: Diazotization (

    
    ) followed by 
    
    
    
    quench.
    • Advantage:[2][3][7][8][9] Guarantees substitution at the amino position.

    • Disadvantage: Adds 2 extra steps.

References

  • Olah, G. A., Wang, Q., Sandford, G., & Prakash, G. K. S. (1993). Synthetic methods and reactions.[1][2][3][4][5][6][10][11][12][13][14][15] 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate.[10] The Journal of Organic Chemistry, 58(11), 3194–3195. Link

  • Stavber, S., Jereb, M., & Zupan, M. (2008). Iodination of Deactivated Aromatic Hydrocarbons. Synthesis, 2008(10), 1487-1513. Link

  • Weis, E., Johansson, M. J., & Martín-Matute, B. (2020).[12] Ir(III)-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds.[12] Chemistry – A European Journal, 26(45), 10185-10190.[12] Link

  • Kraszkiewicz, L., & Sosnowski, M. (2008). Oxidative Iodination of Deactivated Arenes with Sodium Periodate. Synthesis, 2008(15). (Demonstrates the NaIO4/H2SO4 method utility). Link

Sources

Technical Support Center: Troubleshooting Protodehalogenation in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing stalled reactions and poor yields due to protodehalogenation (hydrodehalogenation) side reactions during Suzuki-Miyaura cross-couplings.

Rather than providing a generic protocol, this guide deconstructs the kinetic causality of the reaction, provides self-validating diagnostic workflows, and offers targeted solutions to suppress this specific failure mode.

The Mechanistic Reality of Protodehalogenation

Protodehalogenation is a kinetic trap. It occurs when the organic halide starting material is reduced, replacing the halogen atom with a hydrogen atom (


)1[1].

The causality is rooted in the lifetime of the


 intermediate. Following oxidative addition, the catalytic cycle relies on a rapid transmetallation step with the organoboron reagent 1[1]. If transmetallation is sluggish (

), the palladium center has time to undergo ligand exchange with a hydride source (often the solvent or base). This forms a palladium-hydride (

) species, which rapidly undergoes reductive elimination to yield the undesired dehalogenated arene 2[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)-Ar' (Transmetallation) OxAdd->TransMet + Ar'-B(OH)2 (k_trans) Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride + Hydride Source (k_hydride) Product Ar-Ar' (Desired Product) TransMet->Product Reductive Elimination Product->Pd0 Regenerate Pd(0) Dehalo Ar-H (Dehalogenated Byproduct) Hydride->Dehalo Reductive Elimination Dehalo->Pd0 Regenerate Pd(0)

Caption: Competing catalytic cycles: Desired Suzuki cross-coupling vs. undesired protodehalogenation.

Diagnostic Data: Identifying the Root Cause

To troubleshoot effectively, you must identify the primary hydride donor and the substrate vulnerabilities. The table below summarizes quantitative risk factors and mechanistic mitigations.

Substrate / ConditionPrimary Hydride SourceTypical DehalogenationMechanistic Mitigation
Aryl Iodides (

)
Solvent / BaseHigh (30-60%) Switch to Aryl Bromides/Chlorides. Iodides undergo rapid oxidative addition but stall at transmetallation, increasing exposure to side reactions 3[3].
Primary/Secondary Alcohols (e.g., MeOH, i-PrOH)Solvent (via

-hydride elimination)
Moderate to High Replace with aprotic solvents (e.g., 1,4-Dioxane, THF, Toluene). Alcohols readily oxidize to aldehydes/ketones, donating a hydride to Pd4[4].
Unprotected N-Heterocycles (e.g., Pyrroles, Aminopyrazoles)Base / SolventVery High (>50%) Protect N-H bonds (e.g., BOC group) to prevent base-induced electron density shifts and unwanted Pd coordination 5[5].
Sterically Hindered Boronic Acids Base / LigandModerate (10-30%) Utilize highly active pre-catalysts (e.g., XPhos Pd G2/G3) to accelerate transmetallation and outpace degradation 6[6].

Expert Q&A: Scenario-Based Troubleshooting

Q1: I am scaling up a Suzuki coupling using isopropanol as a green solvent, but I am seeing


 of the deshalo byproduct. What is the chemical causality here? 
A1:  Isopropanol and other secondary/primary alcohols are classic hydride donors in palladium chemistry. The 

intermediate undergoes ligand exchange with the alcohol, followed by

-hydride elimination. This generates a

species and a ketone byproduct (acetone, from isopropanol)7[7]. To resolve this, switch to a non-nucleophilic, aprotic solvent system like 1,4-Dioxane/water or THF/water.

Q2: My substrate is a 4-bromo-1H-pyrazole. The reaction stalls, and the major isolated product is the debrominated pyrazole. Why are heterocycles so problematic? A2: Electron-deficient N-heterocycles, particularly those with unprotected N-H bonds (like pyrroles, indoles, and aminopyrazoles), are notoriously susceptible to protodehalogenation 3[3]. The free N-H can be deprotonated by the base, altering the electron density of the ring and facilitating undesired coordination to the palladium center, which poisons the catalyst 1[1]. Solution: Mask the N-H with a protecting group (e.g., BOC), which has been shown to almost entirely suppress dehalogenation in pyrrole systems 5[5].

Q3: Does the choice of halide matter for dehalogenation? A3: Yes. The propensity for dehalogenation strictly follows the reactivity trend of oxidative addition:


1[1]. While aryl iodides are highly reactive, they result in a rapid buildup of the 

intermediate. If transmetallation is not equally fast, side reactions take over. Direct comparison in aminopyrazole couplings has revealed that bromo and chloro derivatives are actually superior to iodopyrazoles because they exhibit a significantly reduced propensity for dehalogenation 6[6].

Q4: How can I adjust my catalyst system to favor cross-coupling over dehalogenation? A4: The key is to accelerate the transmetallation and reductive elimination steps. Using bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) promotes rapid transmetallation 8[8]. Furthermore, utilizing pre-catalysts (such as XPhos Pd G2 or G3) ensures the rapid generation of the active monomeric Pd(0) species under mild conditions, minimizing the time the substrate spends in vulnerable intermediate states 6[6].

Troubleshooting Start High Dehalogenation (>10%) CheckSolvent Is solvent an alcohol (e.g., MeOH, i-PrOH)? Start->CheckSolvent FixSolvent Switch to 1,4-Dioxane, THF, or Toluene CheckSolvent->FixSolvent Yes CheckSubstrate Is substrate an N-heterocycle or electron-deficient? CheckSolvent->CheckSubstrate No FixSubstrate Protect N-H (e.g., BOC) or use bulky ligand (XPhos) CheckSubstrate->FixSubstrate Yes CheckBoron Is boronic acid sterically hindered? CheckSubstrate->CheckBoron No FixBoron Use highly active pre-catalyst (e.g., XPhos Pd G3) CheckBoron->FixBoron Yes

Caption: Decision tree for troubleshooting and mitigating protodehalogenation side reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly screen conditions. Use these self-validating protocols to isolate the variables causing your reaction to fail.

Protocol 1: Diagnostic Control Reaction (The "Hydride Trap" Assay)

Purpose: To determine if your solvent or base is the primary hydride source before optimizing the actual coupling.

  • Setup: In a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), base (2.0 equiv), and Pd catalyst (5 mol%). Crucial Step: Do not add the boronic acid.

  • Solvent Addition: Add the solvent system currently in use (e.g., MeOH/H2O).

  • Reaction: Degas via three freeze-pump-thaw cycles. Heat to the standard reaction temperature (e.g., 80 °C) for 2 hours 1[1].

  • Validation: Analyze the crude mixture via LC-MS. If the dehalogenated product (

    
    ) is present in significant quantities (>5%), your solvent or base is actively donating hydrides 4[4]. This self-validating step confirms that the solvent/base system must be changed.
    
Protocol 2: Optimized Suzuki-Miyaura Coupling for Prone Substrates

Purpose: A robust procedure designed to outcompete protodehalogenation using advanced pre-catalysts and aprotic conditions.

  • Preparation: To an oven-dried vial equipped with a stir bar, add the aryl bromide (1.0 equiv), the organoboronic acid (1.5 equiv), and anhydrous

    
     (2.0 equiv) 1[1].
    
  • Catalyst Addition: Add XPhos Pd G2 or G3 pre-catalyst (1-2 mol%). The use of a pre-catalyst ensures immediate formation of active Pd(0), bypassing sluggish initiation phases that invite side reactions 8[8].

  • Solvent: Add a degassed mixture of 1,4-Dioxane and

    
     (typically 4:1 v/v). Strictly avoid primary/secondary alcohols4[4].
    
  • Degassing: Sparge the mixture with Argon for 10-15 minutes 1[1].

  • Execution: Seal the vial and heat to 80-100 °C with vigorous stirring until complete consumption of the aryl halide is observed via TLC/LC-MS (typically 2-12 hours) 1[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous

    
    , and concentrate1[1].
    

References

  • Benchchem. "how to avoid dehalogenation side reactions in Suzuki coupling". 1

  • NIH/PMC. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters". 9

  • Scribd. "An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates". 5

  • JMCCT. "Cross-Coupling Reactions Guide". 8

  • ACS Publications. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction". 3

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". 2

  • ResearchGate. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction". 6

  • ACS Publications. "Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos". 7

  • RSC Publishing. "A mechanistic investigation of hydrodehalogenation using ESI-MS". 4

Sources

Solvents to avoid when handling moisture-sensitive benzoate esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Moisture-Sensitive Benzoate Esters

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, unexpected side products, or the complete degradation of moisture-sensitive benzoate esters (such as highly activated pentafluorophenyl benzoates, NHS-benzoates, or sterically unhindered derivatives). The root cause of these failures is almost always solvent-mediated degradation.

This guide abandons generic advice to provide a mechanistic understanding of solvent incompatibilities. It establishes field-proven, self-validating protocols to ensure your esters remain intact throughout your workflows.

Mechanistic FAQs: Why Do Benzoate Esters Degrade?

Q: Why is solvent choice so critical for benzoate esters? A: Benzoate esters are highly susceptible to nucleophilic acyl substitution. When exposed to water, they undergo hydrolysis to yield benzoic acid and the corresponding alcohol . This reaction is heavily dependent on the solvent environment. Solvents act as either the source of the nucleophile (e.g., protic solvents), the source of water (hygroscopic solvents), or the source of a catalyst (acidic/basic impurities).

Q: Which specific solvent classes must I absolutely avoid? A: You must avoid three primary categories of solvents to prevent degradation:

  • Protic Solvents (Methanol, Ethanol, Isopropanol): Never use primary or secondary alcohols. Even if perfectly dry, they act as nucleophiles and will undergo transesterification with your benzoate ester, replacing your desired alkoxide leaving group with a methoxy or ethoxy group.

  • Aged Halogenated Solvents (Chloroform, Dichloromethane): Over time, and upon exposure to light and oxygen, chloroform and DCM degrade to produce trace amounts of phosgene and hydrogen chloride (HCl). HCl acts as a potent Brønsted acid catalyst, protonating the benzoate carbonyl and drastically accelerating moisture-driven hydrolysis .

  • Undried Hygroscopic Polar Aprotic Solvents (Acetone, THF, DMF, DMSO): These solvents readily absorb atmospheric moisture. For instance, THF can rapidly accumulate hundreds of ppm of water. If used directly from a standard reagent bottle without rigorous drying, the dissolved water will aggressively hydrolyze the ester.

Q: What are the recommended alternative solvents for handling these compounds? A: Non-polar, non-hygroscopic solvents are your best choice. Toluene and Hexanes are inherently hydrophobic and dissolve very little atmospheric water, making them ideal for storing or reacting moisture-sensitive benzoates. If polar aprotic solvents (like THF or DCM) are strictly required for solubility, they must be rigorously dried over activated 3Å molecular sieves prior to use .

Visualizing the Degradation Pathways

To understand the causality behind these solvent restrictions, review the mechanistic pathways below. Acidic impurities and protic environments actively drive the destruction of the ester linkage.

Degradation A Moisture-Sensitive Benzoate Ester B Benzoic Acid + Alcohol A->B Hydrolysis C Transesterified Ester A->C Transesterification D H2O (from Wet Solvent) D->B Reactant E Protic Solvent (e.g., MeOH, EtOH) E->C Reactant F Acid Impurities (e.g., HCl in DCM) F->B Catalyzes F->C Catalyzes

Figure 1: Mechanistic degradation pathways of benzoate esters in incompatible solvents.

Quantitative Data: Solvent Hygroscopicity and Drying Efficiency

To make informed decisions, we must look at empirical data regarding water uptake and drying efficiency. The following table summarizes the water content of common solvents before and after proper desiccation, based on benchmark coulometric Karl Fischer titration studies .

SolventClassificationRisk to Benzoate EstersInitial Water Content (Undried)Water Content after 3Å Sieves (20% m/v, 48h)
Methanol ProticCRITICAL (Transesterification)>1000 ppm~10 ppm (Still unusable due to reactivity)
Tetrahydrofuran (THF) Polar AproticHIGH (Hygroscopic)~150 - 400 ppm< 10 ppm
Dichloromethane (DCM) HalogenatedMODERATE (HCl generation)~50 - 100 ppm< 1 ppm
Toluene Non-polarLOW (Hydrophobic)~30 - 50 ppm< 1 ppm

Standard Operating Procedure: Rigorous Solvent Drying

If your synthesis requires a polar aprotic solvent like THF or DCM, you must establish a self-validating drying system. Relying on "anhydrous" bottles from suppliers is risky once the septum is pierced. The following protocol utilizes 3Å molecular sieves, which have been proven to reliably reduce water content to sub-10 ppm levels without the fire hazards associated with sodium/benzophenone stills .

Step-by-Step Methodology: Molecular Sieve Solvent Drying

  • Procurement & Sizing: Obtain 3Å molecular sieves. Causality: The 3Å pore size is critical because it is large enough to trap water molecules (2.8Å) but too small to trap the organic solvent molecules, preventing exothermic degradation of the solvent itself.

  • Thermal Activation (Crucial Step): Commercial sieves contain bound water. Place the sieves in a vacuum oven or a high-temperature furnace at 300 °C for a minimum of 24 hours.

  • Inert Cooling: Remove the sieves from the oven and immediately transfer them to a desiccator or a Schlenk flask. Cool them to room temperature strictly under a positive pressure of dry inert gas (Nitrogen or Argon). Causality: Cooling in ambient air will cause the sieves to immediately act as a sponge, reabsorbing atmospheric moisture and rendering them useless.

  • Solvent Loading: Add the activated sieves directly to the solvent bottle at a 20% mass/volume (m/v) ratio (e.g., 200 g of sieves per 1 L of solvent).

  • Incubation: Flush the headspace of the bottle with Argon, seal tightly, and allow it to stand undisturbed for 48 to 72 hours.

  • Validation: For a self-validating workflow, do not assume the solvent is dry. Periodically test the solvent using a coulometric Karl Fischer titrator to ensure the water content remains <10 ppm before introducing your moisture-sensitive benzoate ester.

DryingWorkflow N1 1. Procure 3Å Molecular Sieves N2 2. Thermal Activation (300°C for 24h) N1->N2 N3 3. Cool under Inert Gas (Prevent Moisture Uptake) N2->N3 N4 4. Add to Solvent (20% m/v loading) N3->N4 N5 5. Store for 48-72h (Yields <10 ppm H2O) N4->N5 N6 6. Validate via Karl Fischer Titration N5->N6

Figure 2: Step-by-step workflow for achieving sub-10 ppm moisture levels in solvents.

References

  • The Hydrolysis of Esters. Chemistry LibreTexts. Available at:[Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Williams, D. B. G., & Lawton, M. The Journal of Organic Chemistry, 2010, 75(24), 8351–8354. Available at:[Link]

Technical Support Center: Methyl Ester Preservation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis During Workup

Introduction

Welcome to the Technical Support Center. You are likely here because you have observed a loss of yield or purity in your methyl ester intermediates, specifically detecting the corresponding carboxylic acid by LC-MS or NMR (


H shift from ~3.6 ppm methyl singlet to broad acid peak ~11-12 ppm).

Methyl esters are popular in drug development for their atom economy and ease of synthesis. However, they are kinetically more accessible to nucleophilic attack than their ethyl or tert-butyl counterparts due to lower steric hindrance. This guide provides field-proven protocols to arrest hydrolysis during the most critical phase: the aqueous workup.

Module 1: The Mechanistic "Why"

To prevent hydrolysis, we must understand the enemy. The primary failure mode during workup is Saponification (Base-Catalyzed Hydrolysis via the


 mechanism).
  • The Threat: Hydroxide ions (

    
    ) are potent nucleophiles. They attack the carbonyl carbon of the ester.
    
  • The Vulnerability: Methyl groups provide minimal steric shielding.

  • The Irreversibility: The final deprotonation of the resulting carboxylic acid by the leaving methoxide ion drives the equilibrium completely to the acid salt.

Key Insight: Acid-catalyzed hydrolysis is an equilibrium process and is generally slow at room temperature. Base-catalyzed hydrolysis is effectively irreversible and rapid. Therefore, pH excursions > 10 are your primary risk factor.

Visualizing the Threat Landscape

EsterHydrolysis Ester Methyl Ester (R-COOMe) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Preservation Preserved Methyl Ester Ester->Preservation Controlled pH & Temp Water Aqueous Workup (H2O) Water->Tetrahedral HighPH High pH (>10) (NaOH, Carbonate) HighPH->Tetrahedral Catalyzes (Fast) Heat Heat (>30°C) Heat->Tetrahedral Accelerates LewisAcid Lewis Acid (AlCl3, TiCl4) Hydrolysis Hydrolysis (Carboxylic Acid) LewisAcid->Hydrolysis Generates HCl/Heat on Quench Tetrahedral->Hydrolysis Collapse (Methoxide leaves)

Figure 1: Mechanistic pathways leading to ester hydrolysis. Note that high pH and heat are the primary accelerators of the irreversible breakdown.

Module 2: Troubleshooting & Protocols

Scenario A: Quenching Lewis Acid Reactions (e.g., , , )

The Issue: Quenching these reagents with water generates massive heat and strong mineral acids (HCl), creating a "hydrolysis reactor" in your flask. Standard Failure: Pouring water directly into the reaction mixture.

Protocol: The Rochelle’s Salt Quench

This method uses a tartrate ligand to chelate metals, preventing the formation of gelatinous emulsions and avoiding extreme pH spikes.

  • Cool: Chill the reaction mixture to -10°C to 0°C.

  • Dilute: Dilute with the reaction solvent (e.g.,

    
     or DCM).
    
  • Prepare Quench: Make a saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's Salt).

  • Controlled Addition: Add the Rochelle's solution dropwise via an addition funnel.

    • Why? This buffers the pH and solubilizes aluminum salts as tartrate complexes.

  • Stir: Vigorously stir at room temperature for 30–60 minutes until two clear layers form (no emulsion).

  • Separate: Isolate the organic layer.[1]

Scenario B: Removing Acidic Impurities (Unreacted Starting Material)

The Issue: You need to remove unreacted carboxylic acid, but using


 (pH 14) will saponify your product.
Standard Failure:  Using Strong Base or warm Bicarbonate.
Protocol: The Cold Bicarbonate Wash
  • Temperature Control: Cool both the crude organic phase and the saturated

    
     solution to 0–5°C on ice.
    
  • Contact Time: Mix quickly in the separatory funnel. Do not let the layers sit.[2]

  • Immediate Separation: Drain the aqueous layer immediately.

  • Validation: Check the pH of the aqueous exit stream. If it is >9, you are risking the ester.

Data: Hydrolysis Half-Lives (General Trends) | Condition | pH | Approx.


 (Methyl Ester) | Risk Level |
| :--- | :--- | :--- | :--- |
| NaOH (1M)  | 14 | Seconds to Minutes | Critical  |
| 

(Sat.)
| ~11 | Minutes to Hours | High | |

(Sat.)
| ~8.5 | Hours to Days | Low (Safe if cold) | | Phosphate Buffer | 7.0 | Weeks | Negligible |
Scenario C: Removing Basic Impurities (Amines)

The Issue: Removing amines usually requires acid extraction (HCl). While methyl esters are more stable to acid than base, strong mineral acids can still cause hydrolysis or transesterification.

Protocol: The Copper Sulfate Sequestration

Instead of using HCl, use Copper(II) Sulfate.[3] It complexes amines into water-soluble species without lowering the pH significantly.

  • Prepare: 10% w/v aqueous

    
     solution.
    
  • Wash: Wash the organic layer with the copper solution.[4]

  • Observe: The aqueous layer will turn deep blue/purple (formation of

    
     complex).
    
  • Repeat: Repeat until the aqueous layer remains light blue.

  • Finish: Wash with brine to remove residual copper.

Module 3: Decision Support System

Use this logic flow to select the correct workup for your specific mixture.

WorkupLogic Start Crude Reaction Mixture (Contains Methyl Ester) ImpurityType What is the major impurity? Start->ImpurityType AcidImpurity Carboxylic Acid ImpurityType->AcidImpurity BaseImpurity Amine / Pyridine ImpurityType->BaseImpurity LewisAcid Lewis Acid / Metal ImpurityType->LewisAcid Sol_Bicarb Cold Sat. NaHCO3 (Fast Separation) AcidImpurity->Sol_Bicarb Sol_CuSO4 10% CuSO4 Wash (Complexation) BaseImpurity->Sol_CuSO4 Preferred Sol_Citric 0.5M Citric Acid (Mild pH ~3-4) BaseImpurity->Sol_Citric Alternative Sol_Rochelle Rochelle's Salt (Chelation) LewisAcid->Sol_Rochelle

Figure 2: Decision tree for selecting the safest workup method based on impurity profile.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Magnesium Sulfate (


) to dry my methyl ester? 
A:  Generally, yes. However, 

is slightly acidic (Lewis acid character). For extremely acid-sensitive substrates (e.g., acetals present alongside the ester), Sodium Sulfate (

) is safer as it is strictly neutral, though it acts slower.

Q2: I have to leave my extraction overnight. Is the ester safe in the organic layer? A: Only if the organic layer is dry and buffered .

  • Risk:[2][4][5][6] If the organic layer is wet (contains dissolved water) and contains residual acid/base, hydrolysis will proceed slowly.

  • Action: Wash with brine, separate, and store over solid

    
     in the fridge. The solid drying agent removes the water necessary for hydrolysis.
    

Q3: My ester is water-soluble. How do I work it up without hydrolysis? A: Avoid aqueous workup entirely if possible.

  • Method: Concentrate the reaction mixture and use Flash Chromatography directly.

  • Alternative: If you must extract, use a "Salting Out" technique. Saturate the aqueous phase with NaCl (Brine) to force the organic ester into the organic solvent (Ethyl Acetate/THF), but ensure the pH is neutral (6–7) before doing so.

Q4: Can I use Ammonium Chloride (


) to quench? 
A:  Yes. Saturated 

has a pH of ~5.5. It is excellent for quenching basic reactions (like Grignards) in the presence of esters because it neutralizes the base without becoming strong enough acid to catalyze acid-hydrolysis.

References

  • BenchChem Technical Support. (2025).[2] Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] (Referenced for pH stability profiles of methyl vs. alkyl esters).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Source of the "Fieser Workup" and Aluminum quenching protocols).
  • University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from

  • Nottingham University. (n.d.). A Reductive Amination Using Methyl Esters. Retrieved from

  • ResearchGate Community. (2018).[1] Work-up for DIBAL-H reduction. Retrieved from

Sources

Technical Support Center: Palladium Remediation for Methyl 4-cyano-2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with purifying Methyl 4-cyano-2-fluoro-5-iodobenzoate following palladium-catalyzed syntheses.

Due to its polyfunctional nature, this specific molecule presents unique thermodynamic and kinetic challenges during metal scavenging. This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure your product meets stringent regulatory purity standards.

Core Principles & Mechanistic FAQs

Q: Why is palladium so difficult to remove from Methyl 4-cyano-2-fluoro-5-iodobenzoate? A: The difficulty arises from competitive thermodynamic binding. The cyano (-CN) group on the benzoate ring acts as a strong


-donor and 

-acceptor, forming highly stable coordination complexes with residual Pd(II) and Pd(0). Consequently, the product itself acts as a ligand, actively resisting traditional purification methods like simple aqueous washes or activated carbon filtration[1].

Q: How does the presence of the iodo (-I) group dictate my choice of scavenging parameters? A: The aryl iodide bond is highly susceptible to oxidative addition by active Pd(0) species. If the crude mixture is subjected to prolonged heating (e.g., >60°C) during the scavenging process, the residual palladium can insert into the C-I bond, leading to unwanted deiodination or oligomerization byproducts. Therefore, scavenging must be highly efficient, utilizing high-affinity scavengers at lower temperatures (≤40°C) to kinetically protect the aryl iodide.

Q: Which scavengers are mechanistically suited for this specific matrix? A: Because the cyano group strongly coordinates palladium, you must use a scavenger with a significantly higher binding constant (


) to force a thermodynamic exchange. Silica-bound thiols (e.g., SiliaMetS® Thiol) or macroporous polystyrene-bound trimercaptotriazine (MP-TMT) are optimal[2],[3]. The multiple sulfur atoms in TMT provide a powerful chelate effect, stripping the Pd away from the cyano-benzoate product without introducing impurities[4].

Q: What are the regulatory thresholds I must meet? A: According to ICH Q3D guidelines, the Permitted Daily Exposure (PDE) for palladium in oral medications is strictly capped at 100 µ g/day [5],[6]. For most Active Pharmaceutical Ingredients (APIs) and late-stage intermediates, this translates to a target residual palladium concentration of <10 ppm.

Troubleshooting Guide

Issue: High Pd levels (>100 ppm) remain after standard Celite filtration and activated carbon treatment.

  • Causality: Activated carbon relies on non-specific physical adsorption, which is easily outcompeted by the strong chemical coordination of the cyano group to the palladium[7]. Furthermore, carbon can non-selectively adsorb your product, causing high API loss[1].

  • Solution: Transition to a covalent metal scavenger. Implement a sulfur-based functionalized silica (e.g., Si-Thiourea or Si-TMT) which actively breaks the Pd-Nitrile coordination bond[8].

Issue: Product yield decreases significantly during the scavenging incubation step.

  • Causality: If you are using basic aqueous washes or amine-based scavengers, the methyl ester (-COOMe) group is at risk of premature hydrolysis. Alternatively, if the temperature exceeds 50°C, the iodo group may be degrading via Pd-mediated side reactions.

  • Solution: Maintain strictly neutral organic conditions (e.g., THF, Toluene, or Ethyl Acetate) during scavenging. Limit incubation temperatures to 40°C and rely on the high functional group density (up to 2.4 mmol/g) of the scavenger rather than thermal energy[4].

Issue: The scavenger resin is difficult to filter, causing product entrapment.

  • Causality: Agglomeration of fine silica particles or swelling of polystyrene resins in incompatible solvents.

  • Solution: If using MP-TMT, ensure your solvent swells the resin appropriately (THF or DCM). If using silica-based scavengers, pre-pack the scavenger into an SPE cartridge or use a flow-chemistry E-PAK system to prevent mechanical degradation of the particles[9],[7].

Visualizations: Workflows & Mechanisms

Workflow A 1. Crude Reaction Mixture (Product + Pd Impurities) B 2. Add Silica-Thiol/TMT Scavenger (5-10 equivalents) A->B C 3. Incubation & Agitation (2-4 hrs, 40°C) B->C D 4. Celite Filtration (Remove Pd-Scavenger) C->D E 5. ICP-MS Analysis (Target: < 10 ppm) D->E

Fig 1. Self-validating workflow for palladium scavenging and ICP-MS verification.

Mechanism P Pd-Product Complex (Pd coordinated to -CN) T Thermodynamic Exchange (Chelate Effect) P->T S Free Thiol/TMT Scavenger (High Affinity S-donor) S->T C Pd-Scavenger Complex (Insoluble) T->C Filtered out F Purified Methyl 4-cyano- 2-fluoro-5-iodobenzoate T->F Recovered

Fig 2. Competitive thermodynamic exchange of Pd from the cyano-coordinating product to the sulfur-based scavenger.

Self-Validating Experimental Protocols

To ensure a self-validating system, these protocols integrate mass-balance checks and intermediate analytical gates.

Protocol A: Primary Scavenging using Macroporous TMT or Silica-Thiol
  • Dilution: Dilute the crude reaction mixture containing Methyl 4-cyano-2-fluoro-5-iodobenzoate in a neutral organic solvent (e.g., THF or Ethyl Acetate) to 10 volumes. Causality: Neutral conditions prevent ester hydrolysis.

  • Scavenger Addition: Add 5 to 10 equivalents of MP-TMT or SiliaMetS® Thiol relative to the initial molar amount of the palladium catalyst used in the synthesis[10].

  • Incubation: Agitate the mixture vigorously at 40°C for 4 hours[9]. Causality: 40°C provides enough kinetic energy for the thermodynamic exchange without triggering Pd(0) oxidative addition into the aryl iodide bond.

  • Filtration: Filter the suspension through a tightly packed Celite® pad (1-2 cm thick) in a Büchner funnel to remove the insoluble Pd-bound resin[8]. Wash the filter cake with 2 volumes of fresh solvent to ensure complete product recovery.

  • Analytical Gate: Submit a 1 mL aliquot of the concentrated filtrate for ICP-MS analysis. If Pd levels remain > 50 ppm, perform a secondary treatment using 2 equivalents of scavenger.

Protocol B: Secondary Polish via TBME Slurry

If residual palladium persists in the 10–50 ppm range, a slurry polish is highly effective for rigid aromatic systems.

  • Concentration: Concentrate the verified filtrate from Protocol A under reduced pressure to yield a crude solid.

  • Slurry Formation: Suspend the crude solid in tert-butyl methyl ether (TBME) (5 volumes)[6].

  • Agitation: Stir the slurry at room temperature (20-25°C) for 12 hours. Causality: The product crystallizes/slurries while trace Pd-complexes remain solubilized in the ethereal mother liquor.

  • Isolation: Filter the purified Methyl 4-cyano-2-fluoro-5-iodobenzoate and wash with cold TBME.

  • Final Validation: Analyze the isolated solid via ICP-MS to confirm Pd levels are < 10 ppm, ensuring ICH Q3D compliance[5].

Quantitative Scavenger Efficacy Data

The following table synthesizes expected palladium reduction metrics when treating highly coordinated cyano-aromatic systems, demonstrating the necessity of targeted scavengers over traditional methods[7],[8].

Scavenger / MethodEquivalents (vs Pd)Temp (°C)Time (hrs)Initial Pd (ppm)Final Pd (ppm)API Recovery (%)
Activated Carbon (DARCO) 20% w/w25121668633~85%
SiliaMetS® Thiol 54041668< 70> 95%
ISOLUTE® Si-TMT 54041668161> 98%
MP-TMT Resin 54041668< 10> 98%
TBME Slurry (Polish) N/A251270< 5~92%

References

  • Biotage. How to Remove Palladium in three easy steps. Available at: [Link]

  • Technology Networks. SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Available at:[Link]

  • ResearchGate. General mechanism of Pd removal using scavengers. Available at:[Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available at: [Link]

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Available at:[Link]

  • CatSci. Process Development Whitepaper: Metal Scavenging. Available at: [Link]

Sources

Overcoming steric hindrance in 2-fluoro substituted benzoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Solutions Ticket ID: #2F-BENZ-STERICS-001 Subject: Overcoming Steric & Electronic Barriers in 2-Fluoro Benzoate Reactions Status: Resolved (Tier 3 Engineering Response) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Issue Summary

Users frequently report stalled reaction kinetics, low yields (<30%), or complete failure when attempting to functionalize 2-fluorobenzoic acid derivatives.[1] Standard protocols (EDC/NHS coupling, standard saponification, or generic Suzuki conditions) fail due to the "Ortho-Fluoro Paradox": while Fluorine is physically small (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), it exerts a massive electronic field effect that repels incoming nucleophiles and destabilizes transition states.

This guide provides high-fidelity workarounds for Amidation, Esterification, Cross-Coupling, and Hydrolysis.[1]

Module 1: Amidation (The Nucleophilic Approach)

The Problem: In 2-fluorobenzoic acids, the ortho-fluorine atom creates a high electron-density "wall" near the carbonyl carbon. Standard coupling reagents (EDC, DCC) form an O-acylisourea intermediate that is too sterically crowded to be attacked efficiently by the amine, leading to


-acylurea rearrangement byproducts rather than the desired amide.

The Solution: The Acyl Fluoride Route Do not use carbodiimides. Instead, convert the carboxylic acid into an acyl fluoride . Acyl fluorides are highly reactive yet more stable to hydrolysis than acid chlorides, and their small size minimizes the steric penalty of the ortho-substituent.

Protocol: In-Situ Acyl Fluoride Activation (BTFFH Method)

Best for: Valuable substrates, electron-deficient amines, and acid-sensitive protecting groups.

  • Reagents:

    • Substrate: 2-Fluorobenzoic acid derivative (1.0 eq)[1]

    • Reagent: BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq)[1]

    • Base: DIPEA (3.0 eq)[1]

    • Solvent: Anhydrous DCM or DMF (0.2 M)[1]

  • Procedure:

    • Dissolve acid and amine (1.1 eq) in solvent under ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
    • Add DIPEA, followed by BTFFH.[1]

    • Stir at room temperature for 2–6 hours.

    • Note: If the amine is extremely hindered (e.g., t-butyl amine), heat to 50°C.[1]

  • Why it works: The resulting acyl fluoride intermediate is electrophilic enough to overcome the electronic repulsion of the 2-fluoro group but small enough to allow the amine to approach.

Protocol: The "Sledgehammer" Method (Acid Chloride)

Best for: Robust substrates and scale-up.

  • Suspend acid in dry DCM (with cat.[1] DMF).[1][2][3][4]

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Stir 2h (ensure gas evolution ceases). Evaporate to dryness to remove excess oxalyl chloride.

  • Redissolve in DCM and add amine + Pyridine/TEA.

AmidationDecision

Module 2: Metal-Catalyzed Cross-Couplings

The Problem: In Suzuki-Miyaura couplings, 2-fluorobenzoates (or their corresponding halides) suffer from slow transmetallation . The ortho-fluorine can coordinate to Palladium (forming a stable but unreactive chelate) or physically block the approach of the boronic acid.

The Solution: Ligand Engineering You must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) to force the catalytic cycle forward.

Troubleshooting Table: Suzuki Coupling
SymptomDiagnosisRecommended Fix
<10% Conversion Oxidative Addition failure.[1] The C-X bond is too stabilized.Switch to Pd-PEPPSI-IPr or Pd(OAc)2 + S-Phos .
Homocoupling of Boronic Acid Transmetallation is too slow; Boronic acid oxidizes faster than it couples.[1]Use slow addition of Boronic acid (syringe pump).[1] Switch base to K3PO4 (anhydrous).[1]
Protodehalogenation Reductive elimination is stalled.[1]Use X-Phos or RuPhos .[1] These ligands create a "pocket" that facilitates elimination despite the 2-F bulk.
Recommended Protocol: The "Anhydrous" Suzuki
  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1 mol%) + S-Phos  (2 mol%) (S-Phos is superior for ortho-substituted aryl halides).
    
  • Base:

    
     (2.0 eq, finely ground, anhydrous).
    
  • Solvent: Toluene (strictly deoxygenated).

  • Temp: 100°C sealed tube.

  • Critical Step: Pre-stir the catalyst and ligand in solvent for 30 mins at 60°C before adding substrate to ensure active species formation.[1]

Module 3: Ester Hydrolysis (Saponification)

The Problem: Methyl or Ethyl 2-fluorobenzoates are notoriously difficult to hydrolyze. The tetrahedral intermediate formed during saponification is destabilized by the repulsion between the incoming hydroxide and the fluorine lone pairs. Refluxing in aqueous NaOH often degrades the molecule before hydrolysis is complete.[1]

The Solution: Anhydrous Hydroxide Using "naked" hydroxide in a non-polar aprotic solvent dramatically increases nucleophilicity.

Protocol: The Gassman/Gudun Method
  • Reagent Prep: Mix Potassium tert-butoxide (

    
    , 2.5 eq) and Water  (1.0 eq) in anhydrous Ether  or Toluene .
    
    • Mechanism:[1][5][6][7][8][9] This generates "anhydrous KOH" which is highly soluble in organic solvents and orders of magnitude more nucleophilic than hydrated hydroxide.[1]

  • Reaction: Add the ester substrate.[1][10] Stir at Room Temperature (or 40°C).

  • Workup: The reaction usually completes in <1 hour. Quench with dilute acid.

Module 4: Esterification (The Inverse Approach)

The Problem: Fisher esterification (Acid + Alcohol + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is an equilibrium process.[9] With 2-fluorobenzoic acid, the forward rate is retarded by the ortho-effect, making it difficult to drive to completion even with Dean-Stark traps.

The Solution: Alkylation (


) 
Avoid attacking the carbonyl. Instead, deprotonate the acid to form the carboxylate (which is stabilized by the electron-withdrawing Fluorine) and attack an alkyl halide.
Protocol: Carboxylate Alkylation
  • Solvent: DMF (polar aprotic is essential).[1]

  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1.5 eq) or 
    
    
    
    (1.0 eq - Cesium effect promotes solubility).
  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 eq).

  • Procedure:

    • Stir Acid + Base in DMF for 15 min.

    • Add Alkyl Halide.[1][2][11]

    • Stir at RT.[1][5][12]

  • Why it works: The 2-F group makes the carboxylate more acidic and stable, facilitating the deprotonation.[13] The nucleophilic attack happens at the alkyl halide, far away from the steric hindrance of the fluorine.

ReactionPathways

References & Validated Sources

  • Acyl Fluorides in Hindered Amidation:

    • Source: Ulven, T. et al. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling."[1][14] Organic & Biomolecular Chemistry, 2015.[1][5][14]

    • Relevance: Validates the BTFFH protocol for sterically congested benzoates.

    • Link:[1]

  • Anhydrous Hydroxide Hydrolysis:

    • Source: Gassman, P. G. & Schenk, W. N. "The use of 'anhydrous' hydroxide for the hydrolysis of hindered esters." Journal of Organic Chemistry, 1977.[1]

    • Relevance: The foundational text for the

      
       protocol.
      
    • Link:[1]

  • Suzuki Coupling of Hindered Substrates:

    • Source: Martin, R. & Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008.[1]

    • Relevance: Establishes S-Phos/X-Phos as the gold standard for ortho-substituted systems.

    • Link:[1]

  • Ortho-Fluoro Electronic Effects:

    • Source: DiMagno, S. G. et al.[1] "The Ortho Fluorine Effect: Experimental and Computational Evidence." Journal of the American Chemical Society.

    • Relevance: Explains the field effect mechanism causing the kinetic stalling.

    • Link:[1]

Sources

Stability of Methyl 4-cyano-2-fluoro-5-iodobenzoate under light exposure

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1149388-53-3 | Key Enzalutamide Intermediate

Executive Summary: The Photostability Paradox

Status: HIGHLY LIGHT SENSITIVE

As a Senior Application Scientist supporting drug development teams, I frequently encounter yield losses in Enzalutamide (Xtandi) synthesis campaigns traced back to the mishandling of this specific intermediate.

Methyl 4-cyano-2-fluoro-5-iodobenzoate contains an aryl iodide moiety. While the fluoro- and cyano- groups are electronically stable, the Carbon-Iodine (C-I) bond is energetically weak (~50-60 kcal/mol). Upon exposure to UV or even ambient fluorescent light, this bond undergoes homolytic cleavage .

The Consequence:

  • Loss of Functionality: The iodine atom is the "handle" required for the subsequent Ullmann-type coupling or substitution reaction. If it cleaves, the molecule becomes inert in the next step.

  • Impurity Cascade: The resulting aryl radical abstracts hydrogen to form the des-iodo impurity (Methyl 4-cyano-2-fluorobenzoate), which is often difficult to separate chromatographically.

Mechanism of Failure

To solve the problem, you must understand the chemistry. The degradation is not a simple oxidation; it is a radical chain reaction initiated by photons.

Photodeiodination Pathway

Photodeiodination Substrate Methyl 4-cyano-2-fluoro-5-iodobenzoate (Ground State) Excited Excited State [Ar-I]* Substrate->Excited hv (Light) RadicalPair Radical Pair [Ar• + I•] Excited->RadicalPair Homolysis Iodine Free Iodine (I2) (Pink/Purple Color) RadicalPair->Iodine Dimerization DesIodo Des-iodo Impurity (Ar-H) RadicalPair->DesIodo H-Abstraction (Solvent) Dimer Homocoupling Dimer (Ar-Ar) RadicalPair->Dimer Coupling

Figure 1: The mechanism of light-induced degradation. Note that the formation of


 provides a visual indicator (pink color), while H-abstraction creates the primary chemical impurity.

Diagnostic & Troubleshooting Guide

Scenario A: "My white powder has turned pink/purple."
  • Cause: Photolytic release of Iodine (

    
    ).
    
  • Impact: The pink color indicates degradation has started, but the human eye is sensitive to iodine. A faint pink hue may represent <0.5% degradation.

  • Action:

    • Quantify: Run HPLC immediately.

    • Remediation: If purity is >98%, wash the solid with a dilute Sodium Thiosulfate (

      
      ) solution or cold hexanes to remove surface iodine. Recrystallize if necessary (typically MeOH or IPA).
      
    • Disposal: If des-iodo impurity >5%, reject the batch. The des-iodo analog will carry through most subsequent steps.

Scenario B: "I see an unknown peak at RRT ~0.8 in HPLC."
  • Cause: This is likely Methyl 4-cyano-2-fluorobenzoate (The Des-iodo impurity).

  • Confirmation: Check LC-MS. The mass will be exactly 126 Da lower than the parent (Loss of I, gain of H).

  • Root Cause: The sample was likely stored in clear glass or handled under fluorescent light for >4 hours.

Scenario C: "The next reaction (Coupling) failed/low yield."
  • Cause: If the iodine is gone, the coupling cannot happen. The des-iodo impurity acts as a competitive inhibitor or simply dilutes the stoichiometry.

  • Action: Check the "Assay" (wt/wt%) of the starting material, not just "Purity" (Area%). Photolysis can leave non-chromatographic inorganic residues or polymers.

Stability Data & Storage Protocols

The following data summarizes typical stability profiles for aryl iodides of this class.

ConditionDurationAppearancePurity Loss (HPLC)Recommendation
Dark / 4°C 12 MonthsWhite Solid< 0.1%Optimal Storage
Dark / RT 6 MonthsWhite Solid< 0.3%Acceptable
Ambient Light / RT 24 HoursPale Pink0.5 - 2.0%Risk Zone
Direct Sunlight 1 HourPurple/Brown> 5.0%Critical Failure
Standard Operating Procedure (SOP) for Handling
  • Receiving: Immediately wrap containers in aluminum foil if they are not already in amber glass.

  • Dispensing:

    • Use Amber Glassware exclusively.

    • If amber flasks are unavailable, wrap clear flasks in foil before adding the solid.

    • Turn off hood lights or use Red/Yellow Safe Lights (cut off <500nm) during weighing.

  • Reaction:

    • Even if the reaction is thermal, the vessel must be shielded from light.

    • Tip: A simple cardboard box over the stir plate is an effective, zero-cost solution.

Validated Experimental Protocols

Protocol A: Forced Degradation (Photostability Confirmation)

Use this to validate your specific batch's sensitivity.

  • Preparation: Dissolve 10 mg of compound in 10 mL Acetonitrile (HPLC grade).

  • Control: Wrap one vial in foil (Dark Control).

  • Stress: Place the second vial in a light chamber (or window sill) for 4 hours.

  • Analysis: Inject both samples into HPLC (C18 Column, Water/ACN gradient).

  • Pass Criteria: The "Dark Control" must show <0.1% growth of the des-iodo peak. The "Stress" sample will likely show significant degradation, confirming the need for light protection.

Protocol B: Workflow for Light-Safe Synthesis

Workflow Start Start: Weighing Step1 Use Amber Vials or Red Light Start->Step1 Step2 Dissolve in Solvent (Degas to remove O2) Step1->Step2 Decision Is reaction time >1 hr? Step2->Decision Protect Wrap Flask in Foil Decision->Protect Yes Proceed Proceed with Heating/Stirring Decision->Proceed No (Risk acceptable) Protect->Proceed

Figure 2: Decision logic for handling light-sensitive intermediates during synthesis.

References

  • Enzalutamide Synthesis & Intermediates

    • Thompson, A. et al. (2011). Improved Synthesis of Enzalutamide. Journal of Medicinal Chemistry.
    • Patent WO2011106570A1: Process for the preparation of Enzalutamide.

  • Grimm, J. et al. (2011). Radical Photochemistry of Aryl Iodides. Chemical Reviews. (Definitive text on the homolytic cleavage mechanism).
  • Safety & Handling

    • Fisher Scientific.[1] (2025).[1][2][3][4] Safety Data Sheet: Methyl 4-iodobenzoate derivatives. (General handling for iodinated benzoates).

Sources

Technical Support Center: Recrystallization of Fluorinated Iodobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the recrystallization of fluorinated iodobenzoates. This resource is designed for researchers, scientists, and professionals in drug development to address specific challenges encountered during the purification of this important class of chemical compounds. Fluorinated iodobenzoates are key intermediates in the synthesis of pharmaceuticals and agrochemicals, making their purification a critical step in many research and development pipelines.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your crystallization processes.

PART 1: Frequently Asked Questions - Mastering Solvent Selection

The success of any recrystallization hinges on the appropriate choice of solvent or solvent system.[2] This section addresses the fundamental questions researchers face when starting the purification process.

Q1: What are the ideal characteristics of a recrystallization solvent for fluorinated iodobenzoates?

An ideal solvent must satisfy four primary criteria.[3]

  • High-Temperature Solubility: The fluorinated iodobenzoate should be highly soluble in the solvent at or near its boiling point.[4] This allows for the complete dissolution of the compound and the liberation of trapped impurities from the crystal lattice.[5]

  • Low-Temperature Insolubility: The compound must be poorly soluble or insoluble in the same solvent at low temperatures (room temperature or below).[4][6] This differential solubility is the driving force for crystallization upon cooling and ensures a high recovery yield.[7]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[4][5]

  • Chemical Inertness & Volatility: The solvent must not react with the compound.[6] It should also be sufficiently volatile to be easily removed from the purified crystals during the drying process.[8]

Q2: How does the "like dissolves like" principle apply to fluorinated iodobenzoates?

The "like dissolves like" principle is a useful starting point.[9] Fluorinated iodobenzoates are moderately polar aromatic esters. The presence of the ester group, the iodine atom, and fluorine atoms contributes to their polarity. Therefore, you should screen solvents across a range of polarities.

  • Polar Solvents (e.g., Ethanol, Methanol, Acetone): These are often good candidates for dissolving the compound, especially when hot.[10]

  • Non-polar Solvents (e.g., Hexane, Heptane, Toluene): These are typically poor solvents and are often used as the "anti-solvent" in a mixed-solvent system.[9]

  • Intermediate Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): These can sometimes work as single-solvent systems, but require careful screening.

Q3: When should I use a mixed-solvent system instead of a single solvent?

A mixed-solvent system is necessary when no single solvent meets the ideal criteria.[4] This is a common scenario where your compound is either too soluble in one solvent (even when cold) or too insoluble in another (even when hot).[9]

The strategy involves a "solvent/anti-solvent" pair:

  • The "Good" Solvent: Dissolves the compound completely when hot.

  • The "Anti-Solvent" (or "Bad" Solvent): The compound is poorly soluble in this solvent.

Crucially, the two solvents must be miscible with each other (e.g., ethanol and water, or ethyl acetate and hexane).[3][8]

Solvent Selection Decision Workflow

The following diagram illustrates a systematic approach to selecting an appropriate solvent system.

Solvent_Selection start Start: Small-scale Solvent Screening (10-20 mg of crude compound) test_solvent Add 0.5 mL of a single solvent at Room Temp start->test_solvent dissolves_cold Does it dissolve completely? test_solvent->dissolves_cold heat_solution Heat the suspension to boiling dissolves_cold->heat_solution No solvent_too_good Result: Solvent is too good. Discard and select a less polar solvent. dissolves_cold->solvent_too_good Yes dissolves_hot Does it dissolve completely? heat_solution->dissolves_hot cool_solution Cool slowly to Room Temp, then in an ice bath dissolves_hot->cool_solution Yes solvent_too_bad Result: Solvent is too bad. Consider for use as an anti-solvent. dissolves_hot->solvent_too_bad No crystals_form Do abundant crystals form? cool_solution->crystals_form solvent_ideal Result: Ideal single solvent found. Proceed to bulk recrystallization. crystals_form->solvent_ideal Yes consider_mixed Result: Potential for single solvent is low. Proceed to mixed-solvent screening. crystals_form->consider_mixed No

Caption: A decision tree for systematic solvent screening.

Table 1: Common Solvents for Recrystallization of Aromatic Esters
SolventBoiling Point (°C)PolarityKey Considerations
Water 100Very HighGood for compounds with H-bond donors/acceptors. Often used as an anti-solvent with alcohols.
Ethanol 78HighExcellent "good" solvent for many aromatic compounds. Miscible with water and hydrocarbons.[9]
Methanol 65HighSimilar to ethanol but more volatile. Good dissolving power.
Acetone 56HighStrong solvent, sometimes too effective. Low boiling point limits the cooling range.[3]
Ethyl Acetate 77IntermediateVersatile solvent for esters. Often paired with hexane or heptane.[11]
Toluene 111LowGood for dissolving aromatic compounds at high temperatures. High boiling point can be an issue.[9]
Hexane / Heptane 69 / 98Very LowTypically used as anti-solvents. Poor dissolving power for polar compounds.[9]

PART 2: Troubleshooting Guide - Common Issues & Solutions

Even with a well-chosen solvent system, challenges can arise. This guide addresses the most common problems encountered during the recrystallization of fluorinated iodobenzoates.

Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming a liquid phase that is immiscible with the solvent.[9] This typically happens when the boiling point of the solvent is higher than the melting point of your compound. The resulting oil often solidifies into an amorphous mass upon cooling, trapping impurities.

Causality: The high temperature required to dissolve the compound exceeds its melting point, leading to a phase change from solid to liquid instead of direct dissolution. This is more common with highly impure samples, as impurities can depress the melting point.[12]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add more of the "good" solvent to lower the saturation point of the solution, which in turn lowers the temperature required for dissolution.[9][12]

  • Lower the Solvent Boiling Point: Switch to a lower-boiling solvent system. If using a mixed-solvent system like ethanol/water, try acetone/water.

  • Encourage Slow Cooling: Allow the flask to cool very slowly. An insulated container can prevent rapid temperature drops that favor oil formation over crystal nucleation.[12]

Q5: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The failure of crystals to form usually means your solution is not supersaturated at the lower temperature. This can be due to using too much solvent or the solution being "super-saturated" without nucleation sites.[12]

Causality: For crystallization to occur, the concentration of the solute must exceed its solubility limit in the cold solvent. If too much solvent was added initially, the solution may remain unsaturated even when cold.[12][13]

Solutions (in order of application):

  • Induce Nucleation (Seeding):

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic glass fragments can serve as nucleation sites.[5][13]

    • Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the solution. This provides a perfect template for crystal growth.[13]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then attempt to cool it again.[13]

  • Cool to a Lower Temperature: If using an ice bath, try a dry ice/acetone bath for even lower temperatures, which can further decrease solubility.[9]

Troubleshooting a Failed Crystallization Attempt

Troubleshooting start Problem: No crystals form upon cooling step1 Is the solution clear? start->step1 step2 Scratch inner surface of flask with a glass rod step1->step2 Yes (Clear) cloudy Solution is cloudy or contains an oil step1->cloudy No (Cloudy/Oily) step3 Add a seed crystal of the pure compound step2->step3 success Success: Crystals form step2->success Crystals form step4 Reduce solvent volume by boiling, then re-cool step3->step4 step3->success Crystals form step5 Cool to a lower temperature (e.g., dry ice/acetone bath) step4->step5 step4->success Crystals form step5->success Crystals form failure Failure: Recover crude solid by rotary evaporation and re-evaluate solvent system step5->failure reheat Re-heat and add more 'good' solvent until clear cloudy->reheat reheat->step2

Caption: A workflow for troubleshooting failed crystallization.

Q6: My final yield is very low. What are the common causes?

Answer: A low yield (e.g., <50%) can be frustrating and is typically caused by one of several factors during the procedure.[13]

Potential Causes & Solutions:

  • Using Too Much Solvent: This is the most common reason.[12] A significant portion of your product remains dissolved in the mother liquor.

    • Solution: Before starting, perform small-scale tests to determine the minimum amount of hot solvent needed.[2] If the mother liquor has not been discarded, you can try to recover more product by evaporating some solvent and re-cooling.[13]

  • Premature Crystallization: Crystals forming during a hot gravity filtration will be lost with the insoluble impurities.

    • Solution: Use a pre-heated funnel and flask for the hot filtration and add a small excess of solvent (~5-10%) before filtering to keep the compound in solution.[14]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve your product off the filter paper.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[3]

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

    • Solution: Allow the solution to cool slowly to room temperature and then let it sit in an ice bath for at least 20-30 minutes before filtering.[13]

PART 3: Key Experimental Protocols

This section provides standardized, step-by-step procedures for the techniques discussed above.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude fluorinated iodobenzoate in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (using a steam bath or hot plate).[3] Continue adding the minimum amount of solvent until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.[8][14]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[13] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the crystals completely. Incomplete drying can depress the melting point.[3] A vacuum oven is recommended for removing high-boiling point solvents.

  • Analysis: Determine the melting point of the purified crystals. A sharp, narrow melting point range close to the literature value indicates high purity.[5]

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Saturation: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[9]

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[9]

  • Cooling, Collection, and Analysis: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol.

PART 4: Advanced Topic - Polymorphism

Q7: Could polymorphism affect the recrystallization and properties of my fluorinated iodobenzoate?

Answer: Yes, polymorphism—the ability of a compound to exist in two or more different crystal structures—is a known phenomenon in benzoic acid derivatives and can significantly impact your results.[15] Different polymorphs of the same compound can exhibit different solubilities, melting points, and stability.[15]

  • Impact on Recrystallization: The specific polymorph you obtain can depend on the solvent used, the rate of cooling, and the temperature.[15] You might inadvertently isolate a less stable, "metastable" polymorph. There is also evidence for conformational polymorphism in related structures like 3-fluorobenzoic acid complexes, where different arrangements of the molecules are possible within the crystal lattice.

  • Practical Implications: If you observe inconsistent melting points or solubility behavior from batch to batch despite using the same procedure, you may be dealing with polymorphism. Characterization techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) would be necessary to identify and control the crystalline form.

References

  • Recrystallization I. (n.d.).
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Solvent Selection and Recrystalliz
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Recrystallization. (n.d.).
  • Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation. (2021). CrystEngComm, Royal Society of Chemistry.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Conformational polymorphism of the molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine. (n.d.). CrystEngComm, Royal Society of Chemistry.
  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York.
  • Recrystalliz
  • Crystallization. (n.d.). University of California, Irvine.
  • Recrystallization and Crystalliz
  • Recrystalliz
  • Recrystallization. (n.d.).
  • Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide. (n.d.). BenchChem.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). Molecules.
  • Recrystallis
  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. (2024).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal.
  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. (2024). Beilstein Journals.
  • Solubility Correlations of Common Organic Solvents. (2018). American Chemical Society.
  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystalliz
  • Solubility of KF in four organic solvents and thermodynamic dissolution functions. (n.d.).
  • Solubility Behaviors and Correlations of Common Organic Solvents. (2020). American Chemical Society.
  • An overview on Common Organic Solvents and their Toxicity. (n.d.). In-Text.
  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube.

Sources

Resolving TLC streaking issues for cyano-benzoate compounds

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: TLC Streaking in Cyano-Benzoate Derivatives

Introduction Welcome to the Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chromatographic behavior of polyfunctional aromatic systems. Cyano-benzoates—characterized by a strong electron-withdrawing, dipole-heavy nitrile group (-CN) paired with a benzoate ester or carboxylic acid—are notorious for producing intractable streaks on standard normal-phase silica gel. This guide provides a mechanistic understanding and field-proven methodologies to resolve these issues, ensuring high-purity isolation for downstream applications.

The Mechanistic Causality of Streaking

Why do cyano-benzoates streak? It is rarely a simple case of overloading. The causality lies in the dynamic equilibrium of the molecule on the stationary phase:

  • Partial Ionization (The Acidic Pathway): If your cyano-benzoate is a free carboxylic acid, it exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) states. The neutral species travels with the mobile phase, while the carboxylate anion binds irreversibly to the silica. This continuous interconversion during the run leaves a continuous trail of molecules[1].

  • Silanol Hydrogen Bonding (The Dipole Pathway): Normal-phase silica gel (SiO

    
    ) is densely populated with surface silanol groups (Si-OH). The cyano group is an excellent hydrogen-bond acceptor, and the carbonyl oxygen of the benzoate further amplifies this affinity. When these functional groups drag across the active, slightly acidic silanol sites, the adsorption-desorption kinetics become sluggish, causing severe tailing[2].
    
Diagnostic Workflow

TLC_Troubleshooting Start Observe TLC Streaking Cyano-benzoate CheckConc Is sample overloaded? (>1-2 µL of 1% sol) Start->CheckConc Dilute Dilute sample 10x and re-run CheckConc->Dilute Yes CheckIon Is compound acidic? (Free carboxylic acid) CheckConc->CheckIon No Dilute->CheckIon Still streaking Success Tight Spot Achieved Dilute->Success Resolved AddAcid Add 1-2% Acetic Acid to Mobile Phase CheckIon->AddAcid Yes CheckPolarity Is compound highly polar? (Multiple H-bond acceptors) CheckIon->CheckPolarity No (Ester) AddAcid->CheckPolarity Still streaking AddAcid->Success Resolved ChangeSolvent Switch to DCM/MeOH (95:5) + 1% AcOH CheckPolarity->ChangeSolvent Yes ChangePhase Use Reverse Phase (C18) or Alumina Plates ChangeSolvent->ChangePhase Still streaking ChangeSolvent->Success Resolved ChangePhase->Success

Diagnostic workflow for resolving cyano-benzoate TLC streaking.

Frequently Asked Questions (FAQs)

Q1: I've diluted my sample to 0.1 mg/mL, but the cyano-benzoate still streaks from the baseline to R


 0.5. What is the fundamental issue? 
A1:  You have successfully eliminated concentration overloading. The issue is chemical interaction. Because silica gel is slightly acidic, it interacts strongly with polar functional groups. For acidic or highly polar compounds, the active Si-OH sites must be "deactivated" or saturated. Adding a volatile organic acid, such as acetic acid or formic acid (1-2% v/v), to your mobile phase forces the equilibrium of the carboxylic acid toward the fully protonated, neutral state, while simultaneously1[1]. This results in a sharp, well-defined spot.

Q2: Should I use Triethylamine (TEA) or Acetic Acid (AcOH) as a modifier for cyano-benzoates? A2: Always use Acetic Acid or Formic Acid for cyano-benzoates and cyano-benzoic acids. Triethylamine is a Lewis base used to prevent the protonation of basic amines by silica. Since cyano-benzoates are neutral-to-acidic, adding a base like TEA will deprotonate the carboxylic acid (forming a carboxylate salt), which will permanently stick to the baseline (R


 = 0). Acetic acid ensures the compound remains protonated and mobile, 2[2].

Q3: My compound is a fully protected cyano-benzoate ester (no free OH or COOH), but it still tails in Hexane/Ethyl Acetate. Why? A3: The strong dipole moment of the nitrile group (-CN) can cause non-ideal partitioning in non-polar solvent mixtures like Hexane. Hexane lacks the hydrogen-bonding capacity to disrupt the nitrile-silanol interaction. Switch your solvent system to Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 DCM:MeOH). DCM is a polarizable solvent that better solvates the aromatic and cyano groups, while a trace amount of MeOH acts as a strong hydrogen-bond competitor against the silica. If mobile phase modification is not sufficient, consider using a different stationary phase for TLC, such as 3[3].

Quantitative Data: Solvent System Optimization

To illustrate the impact of solvent modifiers, below is a quantitative comparison of R


 values and spot quality for a standard cyano-benzoic acid derivative across different mobile phases.
Solvent SystemModifierAnalyte StateObserved R

Spot Quality
Hexane : EtOAc (70:30)NoneFree Acid (Ionizing)0.05 - 0.40Severe Streaking
Hexane : EtOAc (70:30)1% AcOHProtonated Acid0.35Moderate Tailing
DCM : MeOH (95:5)NoneFree Acid (Ionizing)0.20 - 0.50Broad / Tailing
DCM : MeOH (95:5)1% AcOHProtonated Acid0.45Sharp, Circular
Self-Validating Experimental Protocol: The 2D-TLC Integrity Test

Before scaling up to flash column chromatography, you must ensure that the streaking is not caused by the compound actively decomposing on the acidic silica gel (a common issue for sensitive esters). This protocol uses 2-Dimensional TLC to create a self-validating system that definitively distinguishes between chromatographic tailing and chemical degradation.

Objective: To validate the chemical stability of the cyano-benzoate on silica gel.

Step-by-Step Methodology:

  • Plate Preparation: Obtain a 5x5 cm silica gel 60 F

    
     TLC plate. Draw a light pencil dot exactly 1 cm from the bottom left corner.
    
  • Sample Application: Spot 1 µL of a 1 mg/mL cyano-benzoate solution onto the dot. Allow the spot to dry completely to prevent initial band broadening.

  • First Dimension Development: Place the plate in a saturated TLC chamber equilibrated with DCM:MeOH:AcOH (95:4:1). Develop until the solvent front reaches 1 cm from the top edge.

  • Intermediate Drying (Critical Step): Remove the plate and dry thoroughly under a gentle stream of nitrogen or compressed air for 5 minutes. Causality note: All acetic acid must evaporate; residual acid will alter the polarity of the second run, invalidating the test.

  • Second Dimension Development: Rotate the plate 90 degrees counter-clockwise. Place it back into the same solvent system chamber and develop again until the solvent front reaches 1 cm from the top.

  • UV Visualization & Validation: Remove, dry, and visualize under 254 nm UV light.

    • Validation Logic: Draw a diagonal line from the origin to the intersection of the two solvent fronts. If the compound is chemically stable, the final spot will lie perfectly on this diagonal axis. If the compound is degrading on the silica, multiple spots will appear off the diagonal, indicating that the observed "streaking" is actually an on-column decomposition issue requiring a switch to neutral Alumina or C18 stationary phases[3].

References
  • Source: libretexts.
  • Source: chemistryhall.
  • Source: benchchem.

Sources

Validation & Comparative

19F NMR chemical shift of Methyl 4-cyano-2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis: 19F NMR Characterization of Methyl 4-cyano-2-fluoro-5-iodobenzoate

Executive Summary & Technical Context

Methyl 4-cyano-2-fluoro-5-iodobenzoate (CAS: 1149388-53-3) is a critical electrophilic intermediate, prominently utilized in the synthesis of second-generation androgen receptor antagonists such as Apalutamide and Enzalutamide .

For researchers monitoring the synthesis of this scaffold, 19F NMR offers the most distinct analytical window. Unlike 1H NMR, which suffers from signal crowding in the aromatic region, 19F NMR provides a singular, highly sensitive probe at the C2 position. The introduction of the Iodine atom at C5 (para to the fluorine) induces a characteristic shielding effect , serving as a definitive " go/no-go " signal for reaction completion.

19F NMR Chemical Shift Analysis

The following data compares the target molecule against its direct precursor to establish a tracking baseline. All values are referenced to CFCl₃ (0 ppm) in CDCl₃ .

Comparative Chemical Shift Data
CompoundStructure19F Shift (δ ppm)MultiplicityElectronic Environment
Precursor (Methyl 4-cyano-2-fluorobenzoate)C₆H₃F(CN)(CO₂Me)-113.1 dd (J ≈ 9.0, 6.5 Hz)Ortho-Ester (EWG) + Meta-Cyano (EWG)
Target (Methyl 4-cyano-2-fluoro-5-iodobenzoate)C₆H₂F(I)(CN)(CO₂Me)**~ -117.5 to -118.5***d (J ≈ 6-8 Hz)Para-Iodine Shielding Effect
Reference (Fluorobenzene)C₆H₅F-113.5mBaseline Aromatic Fluorine

*Note: The shift for the target is a calculated expectation based on the Heavy Atom Effect of Iodine (para), which typically induces a -4.5 to -5.5 ppm upfield shift relative to the non-iodinated precursor.

Mechanistic Insight: The Heavy Atom Effect

The transition from the precursor to the target involves electrophilic iodination at the C5 position.

  • Precursor (-113.1 ppm): The fluorine signal is deshielded relative to fluorobenzene due to the electron-withdrawing nature of the ortho-ester and meta-cyano groups.

  • Target (~ -118 ppm): The introduction of Iodine at C5 (para to Fluorine) exerts a shielding effect . Despite Iodine being electronegative, its large electron cloud and polarizability (Heavy Atom Effect) typically result in an upfield shift (more negative ppm) for para-fluorine substituents.

  • Diagnostic Value: When monitoring the reaction, look for the disappearance of the signal at -113.1 ppm and the emergence of a new singlet/doublet upfield at approximately -118 ppm .

Experimental Protocols

Protocol A: Synthesis Monitoring via 19F NMR

Objective: Confirm quantitative iodination of Methyl 4-cyano-2-fluorobenzoate.

  • Sampling: Aliquot 50 µL of the reaction mixture (e.g., from an acidic iodination or Sandmeyer reaction).

  • Workup: Mini-extraction with EtOAc (0.5 mL) and Water (0.5 mL). Discard aqueous layer.

  • Preparation: Dry organic layer over MgSO₄. Filter directly into an NMR tube.

  • Solvent: Add 0.6 mL CDCl₃ (containing 0.05% v/v α,α,α-trifluorotoluene as internal standard, δ -63.7 ppm).

  • Acquisition:

    • Pulse Sequence: zgfigqn (Inverse gated decoupling to suppress NOE, ensuring quantitative integration).

    • Scans: 16–32 scans are sufficient due to 19F sensitivity.

    • Spectral Window: -50 ppm to -200 ppm.

  • Validation: Calculate the conversion ratio based on the integration of the starting material (-113.1 ppm) vs. the product (~ -118 ppm).

Protocol B: Structural Verification (Coupling Constants)

The 1H-19F coupling provides further confirmation of regiochemistry.

  • Precursor: The 19F signal appears as a doublet of doublets (dd) due to coupling with H3 (ortho, J ≈ 9 Hz) and H5 (para, J ≈ 6 Hz).

  • Target: The 19F signal simplifies to a doublet (d) . The loss of the para-proton (H5) removes the ~6 Hz coupling, leaving only the coupling to the H3 proton (J ≈ 8-10 Hz).

  • Result: A simplified splitting pattern confirms substitution at the C5 position.

Visual Technical Guide (Workflow & Logic)

The following diagram illustrates the chemical shift evolution and decision logic for the synthesis.

G Start Start: Methyl 4-cyano-2-fluorobenzoate (Precursor) Rxn Reaction: Iodination (NIS/TFA or Sandmeyer) Start->Rxn + Iodine Source Check 19F NMR Check (CDCl3) Rxn->Check Aliquot Result_SM Signal at -113.1 ppm (dd) (Incomplete) Check->Result_SM Major Peak Result_Prod Signal at ~ -118 ppm (d) (Target Formed) Check->Result_Prod Major Peak Result_SM->Rxn Continue Heating Analysis Validation Criteria: 1. Upfield Shift (~5 ppm) 2. Loss of H-F Coupling (dd -> d) Result_Prod->Analysis

Figure 1: Decision tree for monitoring the iodination of Methyl 4-cyano-2-fluorobenzoate using 19F NMR shift logic.

References

  • Semantic Scholar. Synthesis and Characterization of Methyl 4-cyano-2-fluorobenzoate (Precursor Data). Retrieved from

  • BenchChem. Methyl 4-cyano-2-fluoro-5-iodobenzoate Product & Safety Data. Retrieved from

  • Royal Society of Chemistry. Conformational analysis of 2-substituted fluorobenzoates by LIS technique. (Establishing baseline shifts for ortho-fluorobenzoates). Retrieved from

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (Analogous Synthesis). Retrieved from

FT-IR Characteristic Peaks for Nitrile and Ester Groups in Iodobenzoates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: In the synthesis of pharmaceutical intermediates, iodobenzoates serve as critical electrophiles for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The precise characterization of these compounds via Fourier Transform Infrared Spectroscopy (FT-IR) is essential for validating substitution patterns (ortho vs. para) and functional group integrity. This guide provides a detailed comparative analysis of the vibrational signatures of nitrile (


) and ester (

,

) moieties in iodinated benzoate systems, distinguishing them from non-iodinated analogues through electronic and steric shift mechanisms.

Theoretical Grounding: The Iodine Effect

To accurately interpret the FT-IR spectra of iodobenzoates, one must understand how the iodine atom—a large, polarizable, electron-withdrawing substituent—perturbs the vibrational modes of the aromatic ring and its appendages.

Electronic vs. Steric Modulation

The position of the iodine atom relative to the functional group (ester or nitrile) dictates the direction and magnitude of the frequency shift (


).
  • Inductive Effect (-I): Iodine is electronegative relative to carbon, pulling electron density through the

    
    -framework. This strengthens the 
    
    
    
    bond (increasing
    
    
    ) by destabilizing the polarized resonance form (
    
    
    ).
  • Resonance Effect (+M): Iodine has lone pairs capable of weak

    
    -donation. However, due to the poor orbital overlap between Iodine (5p) and Carbon (2p), this effect is minimal compared to lighter halogens.
    
  • Steric Inhibition of Resonance (The Ortho Effect): In ortho-iodobenzoates, the bulky iodine atom forces the ester carbonyl group out of coplanarity with the benzene ring. This "de-conjugation" significantly raises the carbonyl stretching frequency, making it resemble an aliphatic ester rather than an aromatic one.

Comparative Spectral Analysis

The following data consolidates experimental findings for methyl iodobenzoates and cyanobenzoates.

Ester Carbonyl ( ) Stretching Vibrations

The carbonyl stretch is the most diagnostic peak. Note the distinct shift in the ortho-isomer due to the steric twist.

CompoundSubstitutionFrequency (

, cm⁻¹)
Mechanistic Driver
Methyl Benzoate Unsubstituted1720 – 1725Full conjugation with phenyl ring lowers

(single bond character).
Methyl 4-Iodobenzoate Para-Iodo1720 – 1730Conjugation maintained. Inductive (-I) and weak Resonance (+M) effects roughly balance.
Methyl 2-Iodobenzoate Ortho-Iodo1735 – 1750 Steric Inhibition of Resonance. Carbonyl twists out of plane, reducing conjugation and increasing double-bond character.
Aliphatic Esters N/A1735 – 1750Baseline for non-conjugated esters (reference point).
Nitrile ( ) Stretching Vibrations

Nitriles exhibit a sharp, distinct band in a region free of other common organic absorptions.

CompoundSubstitutionFrequency (

, cm⁻¹)
Notes
Benzonitrile Unsubstituted2220 – 2230Conjugation with ring lowers

relative to aliphatic nitriles (~2250).
4-Iodobenzonitrile Para-Iodo2235 – 2245 Slight increase due to electron-withdrawing nature of Iodine stabilizing the triple bond.
Methyl 4-cyanobenzoate Para-Cyano2230 – 2240Presence of ester group (EWG) has minimal impact on the nitrile stretch.
Fingerprint Region: The C–O Stretch

While less intuitive, the C–O stretch (ester linkage) provides secondary confirmation.

  • Range: 1250 – 1300 cm⁻¹ (Strong, Broad).

  • Observation: In iodobenzoates, this band often splits or shifts slightly higher in ortho derivatives due to field effects, but it remains a reliable marker for the ester functionality.

Logic & Mechanism Visualization

The following diagram illustrates the decision logic for distinguishing isomers based on the "Ortho Effect."

G Start Unknown Iodobenzoate Sample CheckCO Analyze C=O Stretch (1700-1760 cm⁻¹) Start->CheckCO LowFreq Frequency: 1715 - 1730 cm⁻¹ (Conjugated) CheckCO->LowFreq Lower Energy HighFreq Frequency: 1735 - 1750 cm⁻¹ (De-conjugated) CheckCO->HighFreq Higher Energy ParaMeta Likely Para- or Meta-Isomer (Planar Conformation) LowFreq->ParaMeta Ortho Likely Ortho-Isomer (Steric Twist / SIR Effect) HighFreq->Ortho CheckCN Check Nitrile Peak (if present) ~2230-2245 cm⁻¹ ParaMeta->CheckCN Ortho->CheckCN

Caption: Decision tree for differentiating ortho-iodobenzoates from para-isomers using Carbonyl shift logic (SIR: Steric Inhibition of Resonance).

Experimental Protocol: Validated Workflow

For reproducible results, especially when distinguishing subtle shifts (±10 cm⁻¹), the following protocol is recommended.

Method Selection: ATR vs. Transmission
  • Recommended: Attenuated Total Reflectance (ATR) (Diamond or ZnSe crystal).

    • Why: Iodobenzoates are often solids (e.g., Methyl 2-iodobenzoate mp ~64°C). ATR requires no sample dilution, eliminating "mull" peaks (from Nujol) or hygroscopic water (from KBr) that can obscure the fingerprint region.

  • Alternative: KBr Pellet (Transmission).

    • Risk: Excessive grinding pressure can induce polymorphic changes or melting in low-melting iodobenzoates, altering the spectrum.

Step-by-Step Procedure (ATR)
  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place ~5 mg of the solid iodobenzoate onto the center of the crystal.

  • Contact Pressure: Apply pressure using the anvil until the force gauge reads optimal (typically ~80-100 N). Crucial: Inconsistent pressure can vary peak intensity but should not shift frequency.

  • Acquisition: Scan the sample (32-64 scans).

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to library transmission spectra is needed), as ATR penetration depth varies with wavelength.

Data Interpretation Workflow

Workflow Prep Sample Prep (Direct Solid/ATR) Scan Acquisition (4000-600 cm⁻¹) Prep->Scan Zone1 Zone 1: Nitrile (2240 ± 10) Scan->Zone1 Zone2 Zone 2: Carbonyl (1720 vs 1740) Scan->Zone2 Zone3 Zone 3: Fingerprint (C-O ~1270) Scan->Zone3 QC QC Pass/Fail Zone1->QC Zone2->QC Zone3->QC

Caption: Sequential spectral zone analysis for rapid quality control of iodobenzoate intermediates.

References

  • NIST Mass Spectrometry Data Center. Methyl 2-iodobenzoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Methyl 4-iodobenzoate Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • SpectraBase. 4-Iodobenzonitrile IR Spectra. Wiley Science Solutions. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[3] (General reference for ester/nitrile shift mechanisms).

  • Taft, R. W., et al.Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry.

Sources

Technical Guide: Mass Spectrometry Profiling of Methyl 4-cyano-2-fluoro-5-iodobenzoate

[1][2]

Executive Summary & Compound Profile

Methyl 4-cyano-2-fluoro-5-iodobenzoate is a highly functionalized aromatic ester.[1] Its mass spectral behavior is dominated by the lability of the Carbon-Iodine (C-I) bond and the stability of the benzoate core.[1] This guide compares its fragmentation under Electron Ionization (EI) , used for structural elucidation, and Electrospray Ionization (ESI) , used for impurity quantification in pharmaceutical workflows.[1]

PropertySpecification
CAS Number 1149388-53-3
Formula

Exact Mass 304.9332
Molecular Weight 305.05 g/mol
Key Isotopes

(100%),

(100%),

(99.6%)
Nitrogen Rule Odd molecular weight (305 Da) indicates an odd number of nitrogens (1).[1]

Experimental Methodologies

To replicate the data discussed below, the following standardized protocols are recommended.

Protocol A: GC-MS (Structural Confirmation)[2]
  • Inlet: Split/Splitless at 280°C (High temp required to volatilize the iodo-ester).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).[1]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV.[1]

  • Source Temp: 230°C.

Protocol B: LC-MS/MS (Impurity Quantitation)[2]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (

    
    ).[1]
    
  • Capillary Voltage: 3500 V.

  • Collision Energy (CID): Stepped 10–40 eV for fragmentation study.

Fragmentation Analysis: Electron Ionization (EI)

Under hard ionization (70 eV), the molecule exhibits a distinct "Halogen-Specific" fragmentation pattern. The weakness of the C-I bond (approx. 57 kcal/mol) relative to the C-F and C-C bonds drives the primary cleavage.

Key Diagnostic Ions (EI)[2]
m/z (Nominal)Ion IdentityStructure AssignmentMechanismRelative Intensity (Est.)
305

Molecular IonRadical CationModerate (40-60%)
274

Acylium Ion

-Cleavage (Ester)
High (70-90%)
178

Aryl CationHomolytic C-I CleavageBase Peak (100%)
150

Fluoro-cyano-phenyl cationCO loss from m/z 178Moderate (30-50%)
147

Acylium variantSequential LossLow-Moderate
Mechanistic Pathway (EI)[2]
  • Primary Pathway (Iodine Loss): The molecular ion (

    
     305) undergoes rapid homolytic cleavage of the Iodine atom.[1] This generates a stable even-electron aryl cation at 
    
    
    178
    .[1] This is typically the base peak due to the stability of the aromatic system and the weakness of the C-I bond.
  • Secondary Pathway (Ester Cleavage): The loss of the methoxy radical (

    
    , 31 Da) from the ester group generates the acylium ion at 
    
    
    274
    .[1]
  • Tertiary Decay: The

    
     274 ion can subsequently lose Iodine to form 
    
    
    147, or the
    
    
    178 ion can lose CO (28 Da) to form the phenyl cation at
    
    
    150.[1]

Fragmentation Analysis: Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, preserving the molecular ion. Fragmentation is induced via Collision-Induced Dissociation (CID).[1]

Key Diagnostic Ions (ESI+)[2]
m/z (Monoisotopic)Ion IdentityDescription
305.94

Protonated Molecule (Parent)
322.97

Ammonium Adduct (Common in ammonium formate buffers)
327.92

Sodium Adduct (Ubiquitous background)
274.00

Loss of Methanol (Acylium formation)

Note on ESI: Unlike EI, the loss of Iodine is less prevalent in standard ESI spectra unless high collision energies (>30 eV) are applied.[1] The primary transition for Multiple Reaction Monitoring (MRM) in pharmacokinetic studies would likely be 306


 2741

Visualization of Fragmentation Pathways[3]

The following diagram illustrates the competitive fragmentation pathways under Electron Ionization, highlighting the divergence between ester cleavage and iodine loss.

FragmentationPathwayMMolecular Ion (M+)m/z 305[C9H5FINO2]+.Frag_I[M - I]+m/z 178(Aryl Cation)Base PeakM->Frag_I- I• (127 Da)Homolytic CleavageFrag_OMe[M - OMe]+m/z 274(Acylium Ion)M->Frag_OMe- OMe• (31 Da)Alpha CleavageFrag_I_CO[M - I - CO]+m/z 150(Ring Contraction)Frag_I->Frag_I_CO- CO (28 Da)Frag_I_HCN[M - I - HCN]+m/z 151Frag_I->Frag_I_HCN- HCN (27 Da)Frag_OMe_I[M - OMe - I]+m/z 147Frag_OMe->Frag_OMe_I- I• (127 Da)

Caption: Figure 1. Competitive EI fragmentation pathways for Methyl 4-cyano-2-fluoro-5-iodobenzoate. The red path indicates the dominant iodine loss.[1]

Comparison Guide: Analytical Application

This section compares the utility of different MS modes for specific research objectives.

FeatureEI-MS (GC-MS) ESI-MS (LC-MS)
Primary Use Case Structural Identification & Purity Profiling.[1]Quantification of impurities in drug substance.
Detection Limit Moderate (ng range).High Sensitivity (pg range).[1]
Specificity High : The

178 fragment is highly diagnostic for the iodo substituent loss, distinguishing it from des-iodo impurities.[1]
Moderate : Relies on intact mass; requires MS/MS for structural confirmation.[1]
Critical Impurity Differentiation Easily distinguishes Methyl 4-cyano-2-fluorobenzoate (Des-iodo impurity, MW 179) via absence of

305 and different retention time.[1]
Distinguishes based on Parent Ion (

306 vs

180).
Recommendation Use for raw material release testing (Incoming QC).Use for final drug product impurity release (Release QC).[1]
Comparison with Alternatives

When comparing this intermediate to the Bromo-analog (Methyl 4-cyano-2-fluoro-5-bromobenzoate):

  • Isotopic Pattern: The Bromo-analog will show a 1:1 doublet at

    
     and 
    
    
    (
    
    
    ).[1] The Iodo-compound (this topic) shows a single sharp peak at
    
    
    305.[1]
  • Fragmentation Energy: The C-Br bond is stronger than C-I.[1] The Bromo-analog will show a higher relative abundance of the molecular ion and a lower abundance of the halogen-loss peak compared to the Iodo-analog.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Halogenated Benzoates.[1][Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for interpretation of aryl halide fragmentation).

  • PubChem. Compound Summary: Methyl 2-fluoro-4-iodobenzoate (Structural Analog Data).[1][2][Link][1][2]

  • MolAid. Chemical Property Data for CAS 1149388-53-3.[1][Link][1]

Publish Comparison Guide: Fluorinated Benzoate Esters as HPLC Retention Standards

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a comprehensive technical comparison and operational manual for using Fluorinated Benzoate Esters (FBEs) as High-Performance Liquid Chromatography (HPLC) retention time standards.

This document is structured for researchers requiring precise retention indexing (RI) in complex matrices, specifically comparing FBEs against traditional standards like Alkylphenones and Alkylparabens .

Executive Summary: The Case for Fluorinated Standards

In modern drug development and metabolomics, absolute retention time (


) is unreliable due to variations in column aging, mobile phase pH, and temperature. Retention Indices (RI)  solve this by converting 

into a system-independent value relative to a homologous series of standards.

While Alkylphenones (the "Smith" scale) have long been the gold standard for UV-HPLC, they lack sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS). Fluorinated Benzoate Esters (FBEs) —specifically the homologous series of alkyl 2,3,4,5,6-pentafluorobenzoates—emerge as a superior alternative for hybrid LC-UV-MS workflows. Their unique electronegativity provides dual-mode detectability and distinct selectivity on orthogonal stationary phases.

Product Comparison Matrix
FeatureFluorinated Benzoate Esters (FBEs) Alkylphenones (Traditional) Alkylparabens
Primary Detection Dual: UV (254 nm) & MS (ESI+/-)UV (245 nm)UV (254 nm)
MS Ionization High: Electron-withdrawing F enhances negative ion formation; esters ionize in positive mode.Low: Poor ionization in ESI; requires APCI or high concentration.Moderate: Ionizes in ESI(-), but pH dependent.
Chemical Stability High: C-F bonds are inert; ester linkage stable at neutral/acidic pH.High: Very stable ketones.Moderate: Phenolic -OH susceptible to pH shifts.
Stationary Phase Interaction Versatile: Standard hydrophobic (C18) + Fluorous-Fluorous (PFP columns).Standard: Hydrophobic only (C18).Mixed: Hydrophobic + H-bonding.
Gradient Drift Resilience Excellent: F-atoms reduce peak broadening.Good Fair

Technical Analysis & Mechanism

The Fluorine Effect on Retention

The core advantage of FBEs lies in the Perfluoroalkyl Effect . Replacing hydrogen with fluorine (


) significantly alters the physicochemical behavior of the standard:
  • Hydrophobicity Modulation: Fluorine is hydrophobic but lipophobic. FBEs exhibit a consistent "methylene selectivity" (

    
    ) similar to n-alkanes but with increased dipole moments, allowing them to span a wider gradient range than non-polar alkanes.
    
  • Electronic Shielding: The pentafluorophenyl ring is electron-deficient. On C18 columns , this behaves as a bulky hydrophobic group. On Pentafluorophenyl (PFP) columns , FBEs engage in specific "fluorous-fluorous" interactions, providing a retention map that is orthogonal to C18, which is critical for 2D-LC setups.

Signaling & Detection Logic

FBEs are designed to be "Universal" markers.

  • UV Mode: The benzoate moiety provides a strong

    
     transition at 
    
    
    
    .
  • MS Mode: The electronegative fluorine atoms stabilize the negative charge on the carboxylate anion (post-hydrolysis in source) or facilitate adduct formation (

    
    ) in positive mode, ensuring detection at low concentrations (ng/mL) where alkylphenones vanish.
    

Experimental Protocol: Establishing the FBE Retention Index

Materials & Reagents
  • Standards: Homologous series of Alkyl Pentafluorobenzoates (

    
     to 
    
    
    
    ).
    • Examples: Methyl 2,3,4,5,6-pentafluorobenzoate (

      
      -FBE), Ethyl (
      
      
      
      -FBE), etc.
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm) OR PFP (e.g., Phenomenex Kinetex F5).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (LC-MS grade).

    • B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow

Step 1: Preparation of the "FBE Ladder"

  • Prepare individual stock solutions of

    
     through 
    
    
    
    FBEs at 1 mg/mL in Methanol.
  • Create a Master Mix containing all homologs.

    • Concentration: 10 µg/mL each (for UV) or 100 ng/mL (for MS).

    • Why: This concentration ensures sharp peaks without column overload (

      
      ).
      

Step 2: Chromatographic Run

  • Equilibrate column at 35°C (constant temperature is critical for RI stability).

  • Run a linear gradient: 5% B to 95% B over 20 minutes.

  • Inject 2 µL of the Master Mix.

  • Record retention times (

    
    ) for each homolog (
    
    
    
    ).

Step 3: System Suitability Check (Self-Validating)

  • Linearity Check: Plot

    
     vs. Carbon Number (
    
    
    
    ). In a linear gradient, this should yield a polynomial or linear fit with
    
    
    .
  • Peak Width: Calculate Peak Capacity (

    
    ). FBEs should exhibit 
    
    
    
    for the gradient.

Step 4: Sample Analysis & Calculation

  • Co-inject the FBE Master Mix with your analyte (or run sequentially).

  • Calculate the Linear Retention Index (LRI) using the interpolation equation:



  • Where:

    • 
       = Retention time of analyte.[1]
      
    • 
       = Retention time of FBE standard eluting before analyte.
      
    • 
       = Retention time of FBE standard eluting after analyte.
      
    • 
       = Carbon number of the pre-eluting standard.
      

Visualizations

Logic Flow: Choosing the Right Standard

The following diagram illustrates the decision matrix for selecting FBEs over traditional standards.

G Start Select Retention Standard Detector Primary Detector? Start->Detector UV_Only UV Only Detector->UV_Only Standard HPLC MS_Hybrid LC-MS or Hybrid Detector->MS_Hybrid Metabolomics/Trace Alkylphenone Use Alkylphenones (Smith Scale) UV_Only->Alkylphenone Check_pH Mobile Phase pH? MS_Hybrid->Check_pH Neutral Neutral/Acidic Check_pH->Neutral pH 2-7 Basic Basic (pH > 8) Check_pH->Basic pH > 8 FBE Use Fluorinated Benzoate Esters (High Stability & Sensitivity) Neutral->FBE Best Performance Parabens Use Parabens (Risk: Ionization suppression) Neutral->Parabens Alternative Basic->FBE Ester Hydrolysis Risk (Check Stability)

Caption: Decision matrix for selecting retention standards. FBEs are the preferred choice for LC-MS and neutral pH workflows.

Workflow: FBE Retention Indexing System

Workflow Step1 1. Prepare FBE Master Mix (C1-C10 Homologs) Step2 2. Run Linear Gradient (5-95% B) Step1->Step2 Step3 3. Generate Calibration Curve (tR vs Carbon Number) Step2->Step3 Step4 4. Analyze Unknown Sample (Co-injection) Step3->Step4 Step5 5. Calculate LRI (Interpolation) Step4->Step5

Caption: Operational workflow for establishing and applying the Fluorinated Benzoate Ester retention index.

References

  • Smith, R. M. (1982). Retention indices in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 236(2), 313-320. Link

    • Foundational paper establishing the alkylphenone scale.
  • Kostiainen, R., & Kuronen, P. (1991). Use of 1-[p-(2,3-dihydroxypropoxy)phenyl]-1-alkanones as retention index standards in liquid chromatography-thermospray mass spectrometry. Journal of Chromatography A, 543, 39-47. Link

    • Discusses the need for MS-comp
  • Przybyciel, M. (2005). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. Link

    • Grounding on the behavior of fluorin
  • Bogusz, M., & Aderjan, R. (1988). Precise identification of drugs in biological material using a retention index series. Journal of Chromatography A, 435, 43-53. Link

    • Establishes the methodology for using homologous series for identific
  • BenchChem. (2025). Ethyl 3,4-difluoro-2-methylbenzoate Product Guide. Link

    • Source for chemical properties and commercial availability of fluorinated benzoate deriv

Sources

Publish Comparison Guide: Elemental Analysis of Fluorinated & Iodinated Drug Scaffolds (C₁₀H₇FINO₂)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Challenge in Drug Discovery

Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Managers.

In the high-stakes environment of drug development, the scaffold C₁₀H₇FINO₂ represents a classic "problematic matrix." Likely a derivative of fluoro-iodo-isatin , quinoline , or indole , this compound class combines four distinct analytical challenges: a carbon-rich aromatic backbone, nitrogen heterocycles, and the simultaneous presence of Fluorine (F) and Iodine (I) .

While standard automated CHN combustion is the industry workhorse, the presence of halogens—specifically Fluorine—compromises data integrity. Fluorine attacks the silica in quartz combustion tubes, creating volatile silicon tetrafluoride (


) that distorts results and damages instrumentation. Iodine, a heavy halogen, often suffers from incomplete combustion or memory effects.

This guide objectively compares the three primary methodologies for validating the elemental composition of C₁₀H₇FINO₂ derivatives: Automated Dynamic Flash Combustion , Oxygen Flask Combustion (Schöniger) , and High-Resolution Mass Spectrometry (HRMS) .

Theoretical Baseline: The C₁₀H₇FINO₂ Standard

Before evaluating experimental methods, we must establish the theoretical "Gold Standard" against which all purity is measured.

Target Molecule: C₁₀H₇FINO₂ Molecular Weight Calculation: Based on IUPAC standard atomic weights.

ElementCountAtomic Weight ( g/mol )Total Mass Contribution% Composition (Theoretical)
Carbon (C) 1012.011120.11037.64%
Hydrogen (H) 71.0087.0562.21%
Fluorine (F) 118.99818.9985.95%
Iodine (I) 1126.904126.90439.77%
Nitrogen (N) 114.00714.0074.39%
Oxygen (O) 215.99931.99810.03%
TOTAL - - 319.073 100.00%

Critical Insight: The high mass percentage of Iodine (~40%) means that even minor impurities in the iodine source or incomplete iodination during synthesis will drastically skew the C/H ratio. A standard "Pass" requires experimental values to be within ±0.4% of these theoreticals.

Comparative Methodology Analysis

Method A: Automated Dynamic Flash Combustion (CHN Analyzers)

The Industry Standard modified for Halogens.

Mechanism: The sample is encapsulated in tin and combusted at >1000°C in an oxygen-enriched helium stream. Gases (


) are separated via GC and detected by Thermal Conductivity Detectors (TCD).
  • The Problem:

    
     and 
    
    
    
    produced during combustion react with the quartz (
    
    
    ) combustion tube to form
    
    
    . This artificially inflates the Nitrogen signal (if not separated) or damages the detector.
  • The Fix: Requires a "Fluorine Kit" —typically adding Magnesium Oxide (MgO) or Tungsten(VI) oxide (

    
    ) additives to the sample boat to sequester Fluorine as stable metal fluorides (
    
    
    
    ), preventing it from attacking the quartz.
FeaturePerformance RatingTechnical Notes
Speed ★★★★★Automated, <10 mins per run.
Accuracy (C, H, N) ★★★★☆Excellent, IF Fluorine scrubbers are fresh.
Halogen Detection ★★☆☆☆Cannot quantify F or I directly in standard mode.
Sample Requirement ~2 mgMinimal sample usage.
Risk Factor HighF-induced "Memory Effects" can ruin subsequent runs.
Method B: Oxygen Flask Combustion (Schöniger Method)

The "Gold Standard" for Halogens.

Mechanism: The sample is wrapped in ash-free filter paper and ignited electrically inside a closed, oxygen-filled quartz flask containing an absorption solution (e.g., NaOH or Hydrazine). The gases are absorbed, and the resulting ions (


) are quantified via Ion Chromatography (IC) or Potentiometric Titration.
  • Why it wins for C₁₀H₇FINO₂: It physically isolates the combustion products in a liquid matrix, allowing precise, separate quantification of Fluorine (via ion-selective electrode or IC) and Iodine (via titration).

FeaturePerformance RatingTechnical Notes
Speed ★★☆☆☆Manual process; labor-intensive.
Accuracy (F, I) ★★★★★The only reliable way to quantify %F and %I accurately.
Simultaneity ★★★☆☆Requires separate runs/titrations for different halogens.
Sample Requirement 10-20 mgRequires significantly more material.
Safety ★★★☆☆Risk of flask over-pressurization (explosion).
Method C: High-Resolution Mass Spectrometry (HRMS)

The Modern Surrogate.

Mechanism: Electrospray Ionization (ESI) or APCI coupled with Orbitrap or Q-TOF detection.

  • Role: It confirms the molecular formula (exact mass) but does not prove bulk purity . A sample can be 80% pure and still show the correct exact mass peak. However, many journals now accept HRMS + HPLC purity data (>95%) in lieu of combustion analysis for unstable compounds.

Strategic Decision Workflow

How to choose the right method for your C₁₀H₇FINO₂ derivative.

EA_Decision_Tree Start Start: C10H7FINO2 Analysis Is_Bulk_Purity Is Bulk Purity Required? (>95% Confirmation) Start->Is_Bulk_Purity Is_Sample_Limited Is Sample Limited? (<5 mg available) Is_Bulk_Purity->Is_Sample_Limited Yes Method_HRMS Method C: HRMS + HPLC (Formula Confirmation) Is_Bulk_Purity->Method_HRMS No (ID only) Method_CHN Method A: Automated CHN (With WO3/MgO Additive) Is_Sample_Limited->Method_CHN Yes (High Throughput) Method_Flask Method B: Schöniger Flask (Titration for F & I) Is_Sample_Limited->Method_Flask No (High Accuracy) Method_CHN->Method_Flask Result > 0.4% Error

Figure 1: Decision matrix for selecting the analytical method based on sample availability and data requirements.

Experimental Protocol: The "Hybrid" Validation System

For a compound like C₁₀H₇FINO₂, relying on a single method is risky. The Hybrid Protocol is recommended for publication-quality data.

Step 1: Automated CHN (Carbon, Hydrogen, Nitrogen)

Objective: Validate the scaffold backbone.

  • Preparation: Weigh 2.0 mg (±0.001 mg) of dried C₁₀H₇FINO₂ into a tin capsule.

  • Additive: Add 5–10 mg of Tungsten(VI) Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) directly over the sample.
    • Causality: This acts as a "flux" and a halogen scavenger, preventing Fluorine from attacking the quartz tube and aiding the combustion of the refractory Iodine component.

  • Combustion: Run at 1050°C with an Oxygen boost time of 5 seconds.

  • Analysis: Record %C, %H, %N.

    • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical (e.g., C: 37.24% – 38.04%).

Step 2: Schöniger Flask Combustion (Fluorine & Iodine)

Objective: Validate the halogen substitution.

  • Preparation: Weigh 15 mg of sample onto ash-free filter paper. Fold into a "flag" with a fuse tail.

  • Flask Setup: Add 10 mL of 0.1 N NaOH (for Iodine) or Distilled Water (for Fluorine) to a 500 mL iodine flask. Flush with pure Oxygen for 60 seconds.

  • Ignition: Insert the stopper with the platinum basket holding the sample. Ignite via IR lamp or electrical fuse. Invert flask immediately to coat walls with absorption liquid.

  • Absorption: Shake vigorously for 3 minutes. Allow to stand for 30 minutes to ensure complete absorption of

    
     and 
    
    
    
    vapors.
  • Quantification:

    • For Iodine: Titrate with 0.01 N Sodium Thiosulfate using starch indicator (Leung et al., 2017).

    • For Fluorine: Use a Fluoride Ion-Selective Electrode (ISE) buffered with TISAB II solution to prevent OH- interference.

Data Interpretation & Troubleshooting

ObservationLikely CauseCorrective Action
Low %C, Low %H Incomplete CombustionIncrease

dose; Ensure

covers the sample completely.
High %N Fluorine Interference

is eluting with Nitrogen. Check quartz tube for etching; replace F-trap.
Low %I (Flask) Iodine SublimationIodine vapor may have escaped before absorption. Ensure flask is sealed tight and cooled during absorption.
High %H MoistureSample is hygroscopic (common with amides). Dry at 60°C under vacuum for 4 hours.

References

  • Thermo Fisher Scientific. (2017).[1] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162.[1]

  • Exeter Analytical. (n.d.). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[2]

  • Royal Society of Chemistry. (2008). Elemental Analysis of Halogenated Organic Compounds. The Analyst.[2][3][4]

  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques.
  • National Institutes of Health (NIH). (2021).

Sources

Comparative Guide to Crystal Structure Determination: Methyl 4-cyano-2-fluoro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug development and agrochemical synthesis, highly functionalized halogenated aromatics like methyl 4-cyano-2-fluoro-5-iodobenzoate (CAS: 1149388-53-3) serve as critical cross-coupling intermediates. The precise spatial arrangement of its functional groups—an electron-withdrawing cyano moiety, a highly electronegative fluorine, and a bulky, polarizable iodine atom—dictates its solid-state stability, solubility, and downstream reactivity.

Historically, structural elucidation relied entirely on growing large single crystals. However, pharmaceutical intermediates often precipitate as seemingly amorphous powders, creating a severe analytical bottleneck . This guide objectively compares three crystallographic platforms—Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) —evaluating their performance, data quality, and operational workflows for characterizing this specific halogenated intermediate.

Platform Performance & Quantitative Comparison

To select the optimal platform, researchers must balance sample availability, time-to-data, and the required precision of the atomic model. The table below summarizes the quantitative performance metrics of each technique when applied to small-molecule intermediates.

Performance MetricSCXRD (Gold Standard)MicroED (Cryo-EM)PXRD (Rietveld Refinement)
Optimal Particle Size > 10 μm (all dimensions)100 nm – 1 μmBulk powder (1–5 μm avg)
Sample Requirement Single high-quality crystal< 1 mg (nanograms per grid)10 – 50 mg
Data Collection Time 2 – 24 hours< 10 minutes per crystal1 – 4 hours
Structure Solution De novo (Routine)De novo (Routine)Highly complex (Requires starting model)
Iodine (Z=53) Effect Strong anomalous signal; requires heavy absorption correctionStrong dynamical scattering; requires dynamical refinementHigh background fluorescence (source dependent)
Primary Workflow Utility Absolute structure, high-precision bond geometriesUncrystallizable powders, rapid structural screeningPolymorph purity, bulk phase identification

Mechanistic Causality: The "Heavy Atom" Dilemma

When analyzing methyl 4-cyano-2-fluoro-5-iodobenzoate, the presence of the iodine atom (Z=53) fundamentally alters the physics of the diffraction experiment across different platforms. Understanding this causality is critical for a Senior Application Scientist when processing data.

  • The X-ray Paradigm (SCXRD): X-rays scatter off electron clouds. Because iodine possesses 53 electrons, it dominates the scattering factor. Causality: This massive electron density makes solving the initial phase problem trivial via Patterson methods. However, it also causes severe X-ray absorption. If empirical multi-scan absorption corrections (e.g., SADABS) are not rigorously applied, the resulting electron density map will show false "ghost" peaks around the iodine atom, masking the positions of the lighter fluorine and cyano groups.

  • The Electron Paradigm (MicroED): Electrons interact with the electrostatic potential of the nucleus and electron cloud, which is roughly

    
     times stronger than X-ray interactions . Causality:  The massive electrostatic potential of iodine induces multiple scattering events (dynamical scattering) as the electron beam traverses the nanocrystal. If the data is processed using standard kinematic approximations (like SHELXL), the thermal ellipsoids for the lighter atoms (C, N, O, F) will often refine as non-positive definite. To achieve true high-resolution accuracy, dynamical refinement must be applied to correct for these multi-beam interactions .
    

Decision Workflows & Visualizations

The selection of the crystallographic technique is entirely dictated by the physical state of the synthesized batch.

TechniqueSelection Sample Methyl 4-cyano-2-fluoro-5-iodobenzoate Sample Synthesized SizeCheck Assess Particle Size & Morphology Sample->SizeCheck SCXRD SCXRD (> 10 μm Single Crystals) SizeCheck->SCXRD Large, intact crystals MicroED MicroED (100 nm - 1 μm Nanocrystals) SizeCheck->MicroED Amorphous-looking powder PXRD PXRD (Bulk Polycrystalline Powder) SizeCheck->PXRD Bulk phase verification

Fig 1: Decision workflow for selecting crystallographic techniques based on sample particle size.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains a definitive checkpoint to prevent the propagation of errors.

Protocol A: SCXRD Workflow (For crystals > 10 μm)
  • Crystallization & Selection: Dissolve the compound in a minimal volume of hot ethyl acetate/hexane and allow slow evaporation.

    • Validation Checkpoint: Examine the resulting crystals under a cross-polarized light microscope. The crystal must extinguish light uniformly every 90° of rotation. Incomplete extinction indicates a twinned or multi-domain crystal, which must be rejected.

  • Mounting & Data Collection: Mount a ~50 μm crystal on a MiTeGen loop using paratone oil. Flash-cool to 100 K using a nitrogen cryostream to reduce thermal motion. Collect data using Mo-Kα (0.71073 Å) radiation.

    • Validation Checkpoint: Analyze the first 10 diffraction frames. Sharp, circular spots extending beyond 0.84 Å resolution confirm a high-quality lattice. Smeared spots indicate solvent loss or mechanical damage during mounting.

  • Integration & Solution: Integrate reflections and apply multi-scan absorption correction to account for the iodine atom. Solve using direct methods (SHELXT).

    • Validation Checkpoint: The internal agreement factor (

      
      ) must be < 0.06. Post-refinement, the maximum residual electron density peak should be < 1.0 e/ų and located within 1.0 Šof the iodine atom.
      
Protocol B: MicroED Workflow (For microcrystalline powders)

When the intermediate refuses to form large crystals and precipitates as a fine powder, MicroED is the required alternative .

MicroED_Workflow Prep Dry Powder Crushing Grid Grid Blotting & Vitrification Prep->Grid Diffract Cryo-EM Continuous Rotation Grid->Diffract Solve Dynamical Refinement Diffract->Solve

Fig 2: Self-validating MicroED experimental workflow for microcrystalline powders.

  • Sample Preparation (Grid Deposition): Gently crush the dry powder between two glass slides. Apply 2 μL of the dusted powder onto a glow-discharged Quantifoil copper grid and shake off the excess.

    • Validation Checkpoint: Screen the grid in the cryo-TEM at low magnification (e.g., 500x). Target regions must show isolated, highly transparent nanocrystals. Opaque black chunks are too thick for electron transmission and will yield useless, dynamically scattered noise.

  • Continuous Rotation Data Collection: Cool the stage to liquid nitrogen temperatures to mitigate radiation damage. Isolate a single nanocrystal using a selected area aperture. Rotate the stage continuously from -30° to +30° at a rate of 0.5°/s while exposing the CMOS camera.

    • Validation Checkpoint: Monitor the diffraction pattern live. The spots must move smoothly across the detector without sudden jumps or smearing, which would indicate sample drift or the presence of multiple overlapping lattices.

  • Data Processing: Convert the TEM frames to SMV/CBF format. Process the data using DIALS and solve with SHELXT.

    • Validation Checkpoint: Evaluate the thermal ellipsoids of the fluorine and cyano nitrogen atoms. If they appear highly elongated or non-positive definite, the kinematic approximation has failed due to the iodine atom's potential. Initiate dynamical refinement to correct the model .

References

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science URL:[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals IUCrJ / National Institutes of Health (PMC) URL:[Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Organic Letters URL:[Link]

Safety Operating Guide

Methyl 4-cyano-2-fluoro-5-iodobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol: Methyl 4-cyano-2-fluoro-5-iodobenzoate

Methyl 4-cyano-2-fluoro-5-iodobenzoate (CAS: 1149388-53-3) is a highly functionalized, multi-halogenated aromatic building block frequently utilized in pharmaceutical research and drug discovery [1]. Due to the presence of an iodine atom, a fluorine atom, and a nitrile (cyano) group, this compound presents specific environmental and toxicological challenges [1].

This guide provides drug development professionals and laboratory personnel with the authoritative, step-by-step logistical framework required for the safe handling and legal disposal of this compound, ensuring compliance with federal environmental regulations and institutional Environment, Health, and Safety (EHS) standards.

Hazard Causality and Segregation Logic

To establish a self-validating safety system, personnel must understand the chemical rationale driving disposal protocols. Waste management for Methyl 4-cyano-2-fluoro-5-iodobenzoate is dictated by three structural features:

  • The Halogenated Framework (C-F, C-I bonds): Organic compounds containing halogens must never be mixed with non-halogenated solvent waste [2]. When incinerated, halogens generate corrosive and toxic gases (Hydrogen Fluoride [HF] and Hydrogen Iodide [HI]). Licensed disposal facilities must route this waste to specialized high-temperature incinerators equipped with alkaline flue-gas desulfurization and halogen scrubbers. Mixing halogenated waste with regular organic waste disrupts this process and violates Resource Conservation and Recovery Act (RCRA) principles [2].

  • Photolytic Susceptibility of the C-I Bond: The carbon-iodine bond is susceptible to photolytic cleavage over time when exposed to ambient laboratory light, potentially liberating trace amounts of elemental iodine (

    
    ) or hydrogen iodide. This necessitates specific container material choices (opaque or amber) to prevent degradation during the accumulation phase [3].
    
  • The Benzonitrile Moiety: While aromatic nitriles are highly stable and do not readily liberate hydrogen cyanide (HCN) gas under standard aqueous conditions (unlike aliphatic cyanides or cyanide salts), they still contribute to aquatic toxicity and require complete thermal oxidation for destruction[3].

Operational Waste Management Data

The following table summarizes the critical operational parameters for integrating Methyl 4-cyano-2-fluoro-5-iodobenzoate into standard laboratory waste streams.

ParameterOperational StandardCausality / Rationale
Waste Stream Designation Halogenated Organic Waste Prevents dioxin/furan formation during standard incineration; ensures routing to scrubber-equipped facilities.
Approved Container Materials High-Density Polyethylene (HDPE) or Amber GlassPrevents photolytic degradation of the C-I bond; highly resistant to organic esters.
Incompatible Materials Strong acids, strong bases, oxidizing agentsPrevents uncontrolled hydrolysis of the ester/nitrile groups and prevents exothermic oxidation.
Benchtop Accumulation Limit Follow local EHS guidelines (typically < 55 gallons total, < 1 quart acutely hazardous)Minimizes exposure risk in the event of a catastrophic primary container failure.
Final Destruction Method Commercial High-Temperature Incineration (>1100°C)Ensures complete cleavage of C-F and C-I bonds and thermal oxidation of the cyano group.

Step-by-Step Disposal Methodology

Disclaimer: Never attempt bench-scale chemical neutralization, dehalogenation, or degradation of this compound. All destruction must be handled by licensed commercial facilities.

Step 1: Source Segregation Immediately upon completion of the experiment or identification of expired stock, isolate the chemical. Do not pour solutions containing Methyl 4-cyano-2-fluoro-5-iodobenzoate down the sink or discard solid residues in standard biohazard or municipal trash bins.

Step 2: Containerization Transfer the solid compound or solvent mixtures containing the compound into an approved, chemically compatible waste receptacle (HDPE or Amber Glass). Ensure the container has a tight-fitting, leak-proof cap. Place the primary waste container inside a secondary containment tray made of polyethylene to capture any potential spills.

Step 3: GHS Labeling and Documentation Attach a standardized hazardous waste label to the container before adding the first drop/gram of waste. The label must explicitly state:

  • "Halogenated Organic Waste"

  • Specific contents: "Methyl 4-cyano-2-fluoro-5-iodobenzoate"

  • Primary Hazards: "Irritant, Environmental Hazard"

  • Date of initial accumulation.

Step 4: Institutional EHS Transfer Once the container is full, or the institutional time limit for satellite accumulation has been reached (typically 90 days to 1 year depending on generator status), initiate a waste pickup request with your facility's EHS department. EHS will profile the waste based on your labeling and arrange for transport via a licensed hazardous waste hauler [2].

Waste Routing Workflow

The following diagram illustrates the validated logistical pathway for the disposal of halogenated pharmaceutical intermediates, ensuring chain-of-custody from the laboratory bench to final destruction.

WasteWorkflow Gen Waste Generation: Methyl 4-cyano-2-fluoro-5-iodobenzoate Seg Source Segregation: Halogenated Organic Stream Gen->Seg Identify Halogens (F, I) Cont Containerization: Opaque HDPE / Amber Glass Seg->Cont Prevent Photolysis Label GHS Labeling & Accumulation Log Cont->Label RCRA Compliance EHS Institutional EHS Collection & Profiling Label->EHS Max 90-Day Storage Inc Licensed High-Temp Incineration (>1100°C) with Scrubber EHS->Inc Final Destruction

Caption: Standardized EHS workflow for the segregation, containment, and destruction of halogenated organic research waste.

References

  • Title: methyl 4-cyano-2-fluoro-5-iodobenzoate - CAS 1149388-53-3 Source: Molaid Chemical Database URL: [Link]

  • Title: Hazardous Waste Characteristics: A User's Guide to the RCRA Regulations Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]

Personal protective equipment for handling Methyl 4-cyano-2-fluoro-5-iodobenzoate

[1]

CAS: 1149388-53-3 Formula: C



Molecular Weight:Physical State:1

Part 1: Executive Emergency Card (Immediate Action)

Scenario Immediate Action Protocol
Eye Contact DO NOT RUB. Flush immediately with saline/water for 15 minutes while holding eyelids open.[1] Seek medical attention.
Skin Contact Brush off dry powder before wetting (prevent absorption).[1] Wash with soap and water for 15 minutes.[2] Isolate contaminated clothing.[1][2][3][4][5][6][7]
Inhalation Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[1]
Ingestion DO NOT INDUCE VOMITING. Rinse mouth with water.[1][5][8] Contact Poison Control immediately.[1][7]
Spill (Solid) Dampen with inert oil (e.g., mineral oil) to prevent dust.[1] Scoop into a sealed container. Do not dry sweep.
Fire Use CO₂, dry chemical, or foam.[1][3] Avoid water jets (spreads contamination).[1] Emits toxic fumes (NO

, HF, HI, HCN).

Part 2: Hazard Architecture & Risk Assessment[1]

As a research chemical, specific toxicological data for this exact isomer is limited.[1] Therefore, we apply the Analogous Hazard Principle , deriving risks from its functional moieties: the Nitrile , Halogens (F, I) , and Benzoate Ester .[1]

Molecular Hazard Deconstruction[1]
  • Aromatic Nitrile (-CN): While generally more stable than aliphatic nitriles, metabolic processing can theoretically release cyanide ions.[1] Treat as acutely toxic via oral and dermal routes.[1][9]

  • Iodine/Fluorine Substituents:

    • Iodine (C-I): Weakens the carbon bond, making the molecule light-sensitive and potentially reactive toward nucleophiles (alkylating agent potential).[1]

    • Fluorine (C-F): Increases lipophilicity, facilitating dermal absorption .[1]

  • Methyl Ester: Susceptible to hydrolysis in basic conditions, releasing the corresponding benzoic acid and methanol.

Storage Requirement: Store at 2–8°C , under inert gas (Argon/Nitrogen), and protect from light (amber vial/foil wrap) to prevent iodine homolysis.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This compound requires a barrier strategy against fine particulates and lipophilic solutions .[1]

PPE Decision Logic (Graphviz)[1]

PPE_LogicStartStart: Assess StateSolidSolid / Powder HandlingStart->SolidSolutionSolution / Reaction MixStart->SolutionGloves_SGloves: Double Nitrile(4 mil minimum)Solid->Gloves_SSolvent_CheckSolvent Type?Solution->Solvent_CheckRespRespiratory: N95 or P100(If outside hood)Eyes_SEyes: Safety Glasseswith Side ShieldsGloves_S->Eyes_SEyes_S->RespHalogenatedDCM / ChloroformSolvent_Check->HalogenatedHigh PermeabilityPolarDMF / DMSO / MeOHSolvent_Check->PolarStandardGlove_LamGloves: Silver Shield / Laminate(Required)Halogenated->Glove_LamGlove_NitGloves: Double Nitrile(Change every 15 mins)Polar->Glove_NitEyes_LEyes: Chemical Splash GogglesGlove_Lam->Eyes_LGlove_Nit->Eyes_L

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note the requirement for Laminate gloves when using halogenated solvents due to rapid breakthrough.

Glove Compatibility Table
Glove MaterialThickness (mil)Compatibility (Solid)Compatibility (In DCM/DMF)Notes
Nitrile 4–6Excellent Poor (<5 min)Good for dry powder.[1] Degrades rapidly in DCM.[1]
Latex 4–6PoorVery PoorAvoid. Poor resistance to organic esters.[1]
Laminate (Silver Shield) 2.7Excellent Excellent (>4 hrs)Mandatory for solution handling in halogenated solvents.[1]
Butyl Rubber 15+GoodGoodGood alternative for ketones/esters, but reduces dexterity.[1]

Part 4: Operational Handling Protocol

Weighing & Transfer (The Critical Step)

Static electricity is a major risk with fluorinated/iodinated aromatic powders.[1] They tend to "fly" and adhere to spatulas.

  • Engineering Control: Use a Static Control Ionizer inside the weighing hood if available.[1]

  • Technique:

    • Place the receiving vial in a secondary container (e.g., a beaker) to catch stray grains.

    • Use an antistatic disposable spatula or a glass pipette.[1] Avoid metal spatulas if the powder is very dry/static-prone.[1]

    • Self-Validation: Wipe the exterior of the receiving vial with a solvent-dampened Kimwipe before removing it from the hood.[1] Check the wipe under UV light (many benzoates fluoresce) to confirm no contamination.

Solubilization[1]
  • Solubility: Likely soluble in DCM, DMSO, DMF, Ethyl Acetate.[1]

  • Protocol: Add solvent slowly. Iodinated compounds can be dense; ensure magnetic stirring is vigorous enough to suspend the solid but not splash.

  • Inerting: Once in solution, the iodine-carbon bond is more vulnerable to photolysis.[1] Wrap the flask in aluminum foil immediately.

Reaction Setup

Due to the iodine (leaving group) and nitrile (electron-withdrawing) , this molecule is an electrophile.[1]

  • Warning: Avoid mixing with strong oxidizers (e.g., permanganates) or strong acids/bases without temperature control.[1] Hydrolysis of the nitrile in acid yields carboxylic acid + ammonium (benign), but uncontrolled reaction can be exothermic.

  • Quenching: Quench reactions containing this intermediate with aqueous thiosulfate (if free iodine is suspected) or standard aqueous workup, ensuring pH is neutral before disposal.[1]

Part 5: Waste Management & Disposal[1][11]

Classification: Hazardous Chemical Waste.[1] RCRA Code (USA): Not specifically listed, but treat as D003 (Reactivity) if cyanide release is theoretically possible, and Halogenated Organic .[1]

Disposal Workflow

Waste_FlowWasteWaste GenerationTypeIdentify StreamWaste->TypeHaloHalogenated Organic(Due to F, I)Type->HaloSolvents/Mother LiquorAqAqueous WasteType->AqQuench WaterSolid_WSolid Waste(Vials, wipes)Type->Solid_WContaminated DebrisDestructHigh Temp Incineration(Required for C-F bonds)Halo->DestructTreatpH Adjust -> Sewer(ONLY if <1 ppm tox)Aq->TreatCheck Local RegsSolid_W->Destruct

Figure 2: Waste segregation logic. Note that C-F bonds often require high-temperature incineration.[1]

  • Segregation: Do NOT mix with non-halogenated solvents.[1][10] The presence of Fluorine and Iodine classifies this strictly as Halogenated Waste .

  • Labeling: Label clearly as "Halogenated Solvent Waste - Contains Organic Nitrile and Iodide."

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if free acid is present.

References

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Methyl 2-cyano-4-fluorobenzoate (Analogous Structure). Retrieved from [1]

  • Thermo Fisher Scientific. (2021).[1] Methyl 4-iodobenzoate Safety Data Sheet. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Methyl 4-iodobenzoate. Retrieved from [1]

  • Cornell University EHS. (2023).[1] Waste Disposal: Halogenated vs Non-Halogenated Solvents. Retrieved from [1]

  • Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1]

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